Hypericin (Standard)
Description
BenchChem offers high-quality Hypericin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hypericin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H16O8 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
7,9,11,20,22,24-hexahydroxy-13,16-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione |
InChI |
InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,34-38H,1-2H3 |
InChI Key |
UHJAFZZGOSOFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C4C5=C(C(=O)C=C(C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties and Characteristics of Hypericin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, characteristics, and experimental methodologies related to Hypericin, a naturally occurring naphthodianthrone with significant therapeutic potential.
Core Chemical and Physical Properties
Hypericin is a red-colored polycyclic quinone derived primarily from St. John's Wort (Hypericum perforatum)[1]. Its unique structure underpins its diverse biological activities.
| Property | Value | References |
| Molecular Formula | C₃₀H₁₆O₈ | [2] |
| Molecular Weight | 504.44 g/mol | [2] |
| Appearance | Dark red to black powder | |
| Melting Point | 299-301 °C | [2] |
| Solubility | Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), acetone, pyridine, and sodium hydroxide. Insoluble in water.[2] | [2] |
| pKa | 6.91 (Predicted) | [2] |
| LogP | 10.827 (Estimated) | [2] |
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Hypericin is crucial for its development as a therapeutic agent.
| Parameter | Value | References |
| Area Under the Curve (AUC) | 75.96 ng·h/mL | [3][4] |
| Maximum Plasma Concentration (Cmax) | 3.14 ng/mL | [3][4] |
| Time to Maximum Plasma Concentration (Tmax) | 8.1 hours | [3][4] |
| Elimination Half-life (t½) | 23.76 hours | [3][4] |
| Protein Binding | Binds to serum albumins, with varying affinity (Human > Rat > Bovine) | [5] |
| Metabolism | Primarily metabolized in the liver, with potential for induction of CYP enzymes. | [6] |
Mechanism of Action and Biological Activities
Hypericin exhibits a range of biological activities, including antidepressant, antiviral, and anticancer effects. Its mechanisms of action are often complex and can be light-dependent or independent.
Photodynamic Therapy (PDT)
Upon activation by light, Hypericin becomes a potent photosensitizer, generating reactive oxygen species (ROS) that induce cellular damage and death in target cells, particularly cancer cells[7][8][9]. This forms the basis of its use in PDT.
Protein Kinase C (PKC) Inhibition
Hypericin is a known inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular signaling pathways, including cell proliferation and differentiation[10][11][12]. This inhibition is believed to contribute to its antiproliferative and antiviral effects. The IC50 for PKC inhibition has been reported to be 1.7 µg/mL[11].
Antiviral Activity
Hypericin has demonstrated activity against a range of enveloped viruses, including HIV and Herpes Simplex Virus[13][14]. Its proposed mechanism involves the generation of reactive oxygen species upon light exposure, which can inactivate viral particles and disrupt viral replication[13].
Antidepressant Effects
While the exact mechanism is not fully elucidated, Hypericin is thought to exert its antidepressant effects by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine[2].
Key Signaling Pathways
Hypericin's biological effects are mediated through its influence on several key intracellular signaling pathways.
Apoptosis Pathways
Hypericin, particularly in the context of PDT, induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins[7][15][16][17].
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated by Hypericin-mediated PDT. This activation plays a role in the induction of apoptosis[15].
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible investigation of Hypericin's properties and activities.
Extraction and Purification of Hypericin from Hypericum perforatum
Protocol:
-
Sample Preparation: Air-dry the aerial parts of Hypericum perforatum at room temperature.
-
Extraction: Grind the dried plant material into a fine powder. Suspend the powder in a methanol:acetone (2:1) solvent mixture and subject it to ultrasonic extraction.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Purification: Dissolve the crude extract in a minimal amount of a suitable solvent. Apply the dissolved extract to a silica gel column. Elute the column with a solvent system such as methanol:acetone:dichloromethane (75:10:15) to separate Hypericin from other components[2].
-
Verification: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to confirm the purity of Hypericin.
Quantification of Hypericin by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector.
-
C18 reversed-phase column.
Mobile Phase:
-
A mixture of acetonitrile, methanol, and 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) in a ratio of 54:36:10 (v/v/v) is commonly used[3][18].
Procedure:
-
Standard Preparation: Prepare a stock solution of pure Hypericin in methanol and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the extracted and purified Hypericin sample in the mobile phase.
-
Injection: Inject a fixed volume of the standard solutions and the sample solution into the HPLC system.
-
Detection: Monitor the elution of Hypericin at a wavelength of 590 nm[3][18].
-
Quantification: Determine the concentration of Hypericin in the sample by comparing its peak area to the standard curve.
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, A431)
-
Cell culture medium and supplements
-
Hypericin stock solution (in DMSO)
-
Light source with appropriate wavelength for Hypericin activation (e.g., 593 nm)
-
MTT or other viability assay reagents
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Hypericin Incubation: Treat the cells with various concentrations of Hypericin for a specified period (e.g., 24 hours) in the dark.
-
Irradiation: Wash the cells to remove excess Hypericin and replace with fresh medium. Expose the cells to a specific light dose.
-
Incubation: Incubate the cells for a further 24-48 hours in the dark.
-
Viability Assessment: Measure cell viability using an MTT assay or other appropriate methods to determine the phototoxic effect of Hypericin.
Detection of Reactive Oxygen Species (ROS)
Reagent:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
Protocol:
-
Cell Treatment: Treat cells with Hypericin and expose them to light as described in the PDT protocol.
-
DCFH-DA Staining: After treatment, incubate the cells with DCFH-DA solution. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify the intracellular ROS levels.
Caspase Activity Assay
Method:
-
Use commercially available colorimetric or fluorometric assay kits that utilize specific caspase substrates.
Protocol:
-
Cell Lysis: After Hypericin treatment, lyse the cells to release their intracellular contents.
-
Substrate Incubation: Incubate the cell lysates with a specific caspase substrate (e.g., a substrate for caspase-3).
-
Detection: Measure the cleavage of the substrate by activated caspases, which results in a color change or fluorescence, using a spectrophotometer or fluorometer.
Western Blot Analysis for Apoptosis-Related Proteins
Protocol:
-
Protein Extraction: Extract total protein from Hypericin-treated and control cells.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phosphorylated JNK) followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plus.ac.at [plus.ac.at]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pure.tudelft.nl [pure.tudelft.nl]
- 11. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worthe-it.co.za [worthe-it.co.za]
- 18. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]
The Comprehensive Guide to the Natural Sources of Hypericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin (B1674126) is a naturally occurring naphthodianthrone, a polycyclic quinone that has garnered significant attention in the scientific community for its diverse pharmacological activities. Primarily known as one of the active constituents of St. John's Wort (Hypericum perforatum), its potential as an antidepressant, antiviral, and anticancer agent is the subject of extensive research. This technical guide provides an in-depth exploration of the natural sources of hypericin, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Primary Natural Sources of Hypericin
Hypericin is predominantly found in plants of the Hypericum genus. However, recent discoveries have identified endophytic fungi as a promising alternative source.
The Hypericum Genus
The genus Hypericum, belonging to the family Hypericaceae, comprises approximately 500 species of herbs, shrubs, and small trees distributed worldwide.[1] While many species in this genus produce hypericin, the most well-known and extensively studied is Hypericum perforatum, commonly known as St. John's Wort.[2][3] The hypericin and its derivatives are synthesized and stored in specialized structures called dark glands, which are visible as black or reddish dots on the leaves, flowers, and stems of the plant.[4][5]
The concentration of hypericin and its close derivative, pseudohypericin (B192201), can vary significantly depending on the Hypericum species, the specific plant part, the developmental stage, and the geographical location.[6][7][8] Flowers and buds generally contain the highest concentrations of these compounds.[5][6][7][8]
Endophytic Fungi
A groundbreaking discovery has been the isolation of endophytic fungi from Hypericum perforatum that are capable of producing hypericin independently of the host plant.[8][9][10] This finding opens up new avenues for the biotechnological production of hypericin through fermentation, which could offer a more controlled and sustainable supply chain compared to agricultural cultivation.[8][10] Species such as Thielavia subthermophila and Epicoccum nigrum have been identified as hypericin producers.[11][12][13][14][15]
Quantitative Analysis of Hypericin Content
The following tables summarize the quantitative data on hypericin and pseudohypericin content from various natural sources, providing a comparative overview for researchers.
Table 1: Hypericin and Pseudohypericin Content in Various Hypericum Species
| Hypericum Species | Plant Part | Hypericin Content (mg/g DW) | Pseudohypericin Content (mg/g DW) | Total Hypericins (mg/g DW) |
| H. perforatum | Flowers | 1.17 - 2.59 | 3.45 - 6.82 | 4.62 - 9.41[16] |
| H. montbretii | Flowers | 2.52 | 3.58 | 6.10[6][11] |
| H. triquetrifolium | Flowers | Not specified | Not specified | Not specified |
| H. boissieri | Aerial Parts | Not specified | Not specified | 0.512%[17] |
| H. orientale | Flowers | Higher than pseudohypericin | Lower than hypericin | Not specified[11] |
| H. origanifolium | Flowers | Higher than pseudohypericin | Lower than hypericin | Not specified[11] |
| H. scabrum | Flowers | Higher than pseudohypericin | Lower than hypericin | Not specified[11] |
| H. hyssopifolium | Leaves | 0.030 | 0.051 | 0.081[6][11] |
| H. empetrifolium | Aerial Parts | 0.009% (only hypericin found) | Not detected | 0.009%[17] |
| H. hirsutum | Aerial Parts | Only hypericin found | Not detected | Not specified[17] |
| H. formosissimum | Aerial Parts | Not detected | Only pseudohypericin found | Not specified[17] |
DW: Dry Weight
Table 2: Hypericin Content in Different Parts of Hypericum perforatum
| Plant Part | Developmental Stage | Hypericin Content (mg/g DW) | Pseudohypericin Content (mg/g DW) | Reference |
| Flowers | Flowering | 1.17 - 2.59 | 3.45 - 6.82 | [16] |
| Flower Buds | Budding | Highest concentration | Highest concentration | [5] |
| Leaves | Not specified | 0.030 (in H. hyssopifolium) | 0.051 (in H. hyssopifolium) | [6][11] |
| Stems | Not specified | Lower than leaves and flowers | Lower than leaves and flowers | [6] |
Table 3: Hypericin Production by Endophytic Fungi
| Fungal Species | Culture Condition | Hypericin Yield | Emodin Yield | Reference |
| Thielavia subthermophila | Shake flask fermentation | 35 ± 2 µ g/100 g DW | 113 ± 1 µ g/100 g DW | [18] |
| Epicoccum nigrum (SZMC 23769) | Liquid culture | 320.4 ng/mg | 427.9 ng/mg | [13][14] |
DW: Dry Weight of fungal mycelia
Detailed Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of hypericin, essential for researchers in this field.
Extraction of Hypericin from Hypericum perforatum
1. Ultrasonic-Assisted Extraction (UAE)
This method is known for its efficiency and reduced extraction time.[19][20][21]
-
Plant Material: Dried and powdered leaves of Hypericum perforatum.
-
Procedure:
-
Weigh 1 gram of the powdered plant material.
-
Add 24 mL of the methanol:acetone solvent.
-
Sonicate the mixture for 30 minutes.
-
Separate the supernatant by centrifugation or filtration.
-
Repeat the extraction process with fresh solvent on the plant residue until the supernatant is colorless or pale purple.
-
Combine all the supernatants.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Redissolve the dried residue in a known volume of the HPLC mobile phase for analysis.[19][20][21]
-
2. Soxhlet Extraction
A classic and exhaustive extraction method.[22][23][24][25]
-
Plant Material: Dried and powdered Hypericum perforatum.
-
Solvent: Ethanol (B145695).[22][24][25]
-
Procedure:
-
Place 5 grams of the powdered plant material into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 150 mL of ethanol to the distillation flask.
-
Heat the solvent to reflux.
-
After extraction, evaporate the solvent from the extract to obtain the crude hypericin-containing residue.
-
Purification of Hypericin
Column Chromatography
This method is used to purify hypericin from the crude extract.[19][20][21][26][27]
-
Stationary Phase: Silica (B1680970) gel (35-70 mesh).[19][20][21]
-
Column: Two series of 70 x 5 mm glass columns, each packed with 800 mg of silica gel.[19][20][21]
-
Elution Solvent: Methanol:Acetone:Dichloromethane (75:10:15, v/v/v).[19][20][21]
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the elution solvent.
-
Load the dissolved extract onto the first silica gel column.
-
Elute the column with the solvent mixture, collecting the reddish-colored fractions.
-
Pass the collected fractions through the second silica gel column for further purification.
-
Monitor the purity of the fractions using HPLC.
-
Combine the pure fractions and evaporate the solvent.
-
Quantification of Hypericin by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of hypericin.[19][28][29][30][31][32]
Method 1: Isocratic Elution
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: ODS C18 (250 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: 5mM Ammonium Acetate (pH 5.4):Acetonitrile:Glacial Acetic Acid (25:75:0.1, v/v/v).[19]
-
Flow Rate: 0.7 mL/min.[19]
-
Standard Preparation: Prepare a stock solution of hypericin standard (e.g., 40 µg/mL) in the mobile phase and create a calibration curve with serial dilutions.
-
Sample Preparation: Dissolve the purified extract in the mobile phase and filter through a 0.45 µm filter before injection.
Method 2: Isocratic Elution with a Different Mobile Phase
-
Column: Luna C18 (4.6 x 250 mm, 5 µm).[28]
-
Mobile Phase: 2.5 g/L KH2PO4 in water:Methanol (5:95, v/v).[28]
-
Flow Rate: 1.0 mL/min.[28]
-
Column Temperature: 30 °C.[28]
-
Detection Wavelength: 588 nm.[28]
Method 3: For Simultaneous Determination of Hypericins and Hyperforin (B191548)
-
Column: C18.[29]
-
Mobile Phase: Acetonitrile:0.3% v/v Phosphoric Acid (90:10, v/v).[29]
-
Flow Rate: 1.5 mL/min.[29]
-
Detection: Fluorescence (Excitation: 315 nm, Emission: 590 nm) for hypericins and UV (273 nm) for hyperforin.[29]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways influenced by hypericin and a general experimental workflow for its study.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypericin and pseudohypericin contents in some Hypericum species growing in Turkey | AVESİS [avesis.omu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Plant–Environment Interactions: Accumulation of Hypericin in Dark Glands of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the developmental stage on the (proto)-hypericin and (proto)pseudohypericin levels of Hypericum plants from Crete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Quantitative analysis of active substances in St. John's wort (Hypericum perforatum L.) by the high performance liquid chromatography method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. An endophytic fungus from Hypericum perforatum that produces hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Host metabolite producing endophytic fungi isolated from Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Host metabolite producing endophytic fungi isolated from Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. brieflands.com [brieflands.com]
- 20. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]
- 21. researchgate.net [researchgate.net]
- 22. pure.tudelft.nl [pure.tudelft.nl]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. EXTRACTION OF HYPERFORIN AND HYPERICIN FROM ST. JOHN'S WORT (HYPERICUM PERFORATUM L.) WITH DIFFERENT SOLVENTS | CoLab [colab.ws]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. jocpr.com [jocpr.com]
- 29. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. asianpubs.org [asianpubs.org]
- 31. researchgate.net [researchgate.net]
- 32. tandfonline.com [tandfonline.com]
- 33. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activities and Pharmacological Effects of Hypericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin (B1674126) is a naturally occurring naphthodianthrone found in plants of the Hypericum genus, most notably St. John's Wort (Hypericum perforatum).[1] For decades, it has been the subject of intensive scientific research due to its wide spectrum of biological and pharmacological activities. This comprehensive technical guide provides an in-depth overview of the core biological activities and pharmacological effects of hypericin, with a focus on its anticancer, antiviral, and antidepressant properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of hypericin's mechanisms of action.
Pharmacokinetics
Understanding the pharmacokinetic profile of hypericin is crucial for its development as a therapeutic agent. Studies in healthy human volunteers have characterized its absorption, distribution, metabolism, and excretion. Following oral administration, hypericin exhibits a prolonged absorption phase and a long elimination half-life.[2][3][4] Its bioavailability is noted to be relatively low.[5]
Table 1: Pharmacokinetic Parameters of Hypericin in Healthy Human Volunteers After Single Oral Doses
| Dose of Hypericum Extract (mg) | Hypericin Dose (µg) | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 300 | 250 | 1.5 | ~8.0 | - | 24.8 - 26.5 | [2] |
| 900 | 750 | 4.1 | ~8.0 | - | 24.8 - 26.5 | [2] |
| 1800 | 1500 | 14.2 | ~8.0 | - | 24.8 - 26.5 | [2] |
| 612 | 1740 | 3.14 | 8.1 | 75.96 | 23.76 | [6] |
| - | - | 3.8 | 7.9 | 78.33 | 18.71 | [7] |
Table 2: Steady-State Pharmacokinetic Parameters of Hypericin in Healthy Human Volunteers After Multiple Oral Doses
| Dosing Regimen | Mean Cmax (ng/mL) | Mean Trough Level (ng/mL) | Time to Reach Steady State | Reference |
| 300 mg Hypericum extract 3x daily | 8.5 | 5.3 | 4 days | [2] |
Anticancer Activity
Hypericin has demonstrated significant anticancer activity against a broad range of cancer cell lines, both in vitro and in vivo.[6] Its primary mechanism of anticancer action is through photodynamic therapy (PDT), where the photosensitizer hypericin, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cancer cell death.[8][9] However, light-independent anticancer activities have also been reported.[10]
Mechanism of Action: Photodynamic Therapy (PDT)
Hypericin-mediated PDT induces cancer cell death through apoptosis, necrosis, and autophagy.[8][9] Upon light activation, hypericin generates singlet oxygen and other ROS, which cause oxidative damage to cellular components, particularly mitochondria and the endoplasmic reticulum.[6][9] This leads to the initiation of apoptotic pathways.
// Nodes Hypericin [label="Hypericin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Light (593 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Hypericin -> ROS [label="Activation"]; Light -> ROS; ROS -> Mitochondria [label="Damage"]; ROS -> ER [label="Damage"]; Mitochondria -> Apoptosis [label="Initiation"]; ER -> Apoptosis [label="Initiation"]; ROS -> Necrosis [label="High Concentration"]; } dot Caption: Hypericin-mediated photodynamic therapy mechanism.
Apoptotic Signaling Pathways
Hypericin-induced apoptosis involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the disruption of the mitochondrial membrane potential and the release of cytochrome c, which activates the caspase cascade.[11] Specifically, the activation of caspase-8 and caspase-3 has been demonstrated.[3][7] The process also involves the modulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2.[11][12]
Table 3: In Vitro Anticancer Activity of Hypericin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Light Conditions | Reference |
| MCF-7 | Breast Cancer | 5 (24h), 0.5 (48h) | Dark | [13] |
| AGS | Gastric Cancer | 1 (24h), 0.05 (48h) | Dark | [14] |
| HL-60 | Leukemia | 0.5 | Dark | [13] |
| Retinal Pigment Epithelial (RPE) | - | 0.7 (1% serum), 3.3 (5% serum) | Dark | [15] |
| RPE (with TNF-α) | - | 1.5 | Dark | [15] |
| Squamous Cell Carcinoma (SCC) | Head and Neck Cancer | ~1 (0.5 µg/mL) | 593 nm light | [10] |
Clinical Trials in Photodynamic Therapy
Clinical studies have explored the efficacy of topical hypericin-mediated PDT for early-stage cutaneous T-cell lymphoma (mycosis fungoides). These trials have demonstrated a significant reduction in lesion scores compared to placebo.[16]
Table 4: Clinical Trial Results of Hypericin-PDT for Cutaneous T-cell Lymphoma
| Trial Phase | Number of Patients | Treatment | Primary Endpoint | Results | Reference |
| Phase 3 (FLASH) | 169 | Topical hypericin PDT vs. placebo | Index lesion response rate (ILRR) at week 8 | 16% (hypericin) vs. 4% (placebo) | [16] |
| Phase 2 | - | Topical hypericin PDT vs. placebo | Improvement in skin lesions after 6 weeks | Significant improvement with hypericin |
Antiviral Activity
Hypericin exhibits potent antiviral activity, particularly against enveloped viruses.[4][8][17] This activity is significantly enhanced by exposure to light.[18]
Mechanism of Antiviral Action
The primary antiviral mechanism of hypericin involves its interaction with the viral envelope.[4] Upon light activation, hypericin generates ROS that can damage the viral membrane and crosslink viral proteins, leading to the inactivation of the virus and preventing its entry into host cells.[17][18] Hypericin has also been shown to inhibit viral replication at later stages.[18]
// Nodes Hypericin [label="Hypericin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Light", fillcolor="#FBBC05", fontcolor="#202124"]; EnvelopedVirus [label="Enveloped Virus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ViralEnvelope [label="Viral Envelope", fillcolor="#F1F3F4", fontcolor="#202124"]; ViralProteins [label="Viral Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inactivation [label="Viral Inactivation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HostCell [label="Host Cell", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hypericin -> EnvelopedVirus [label="Binds to"]; Light -> Hypericin [label="Activates"]; Hypericin -> ViralEnvelope [label="Damages"]; Hypericin -> ViralProteins [label="Crosslinks"]; ViralEnvelope -> Inactivation; ViralProteins -> Inactivation; EnvelopedVirus -> HostCell [style=dashed, arrowhead=none, label="Entry Blocked"]; Inactivation -> HostCell [style=dashed, arrowhead=none]; } dot Caption: Mechanism of hypericin's antiviral activity.
Table 5: In Vitro Antiviral Activity of Hypericin (EC50/IC50 Values)
| Virus | EC50/IC50 | Light Conditions | Reference |
| Moloney murine leukemia virus (Mo-MuLV) | IC50 = 6 µg/mL | - | [4] |
| Porcine epidemic diarrhea virus (PEDV) | EC50 = 3.53 ± 0.33 µM | - | [19] |
| Transmissible gastroenteritis virus (TGEV) | EC50 = 2.11 ± 0.14 µM | - | [19] |
| SARS-CoV-2 (pseudo-typed) | IC50 = 48.5 ng/mL (96 pM) | - | [20] |
| SARS-CoV-2 | IC50 = ~0.35 nM | - | [21] |
Antidepressant Activity
Extracts of Hypericum perforatum, containing hypericin as a major constituent, have been widely used and studied for the treatment of depression.[22] Clinical trials have shown efficacy comparable to some standard antidepressants for mild to moderate depression.[23]
Mechanism of Antidepressant Action
The antidepressant effect of Hypericum extracts is believed to be multifactorial, involving the inhibition of the reuptake of several neurotransmitters, including serotonin, dopamine, and norepinephrine.[10][22][24][25] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, which is a common mechanism of action for many antidepressant drugs. While hyperforin (B191548) is considered a major contributor to this effect, hypericin is also implicated.[13][25]
// Nodes Presynaptic [label="Presynaptic\nNeuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Postsynaptic [label="Postsynaptic\nNeuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SynapticCleft [label="Synaptic Cleft", shape=plaintext]; Hypericin [label="Hypericin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReuptakeTransporter [label="Reuptake\nTransporter", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neurotransmitters [label="Serotonin\nDopamine\nNorepinephrine", shape=triangle, fillcolor="#FBBC05", fontcolor="#202124"]; IncreasedLevels [label="Increased\nNeurotransmitter\nLevels", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hypericin -> ReuptakeTransporter [label="Inhibits", arrowhead=tee]; Presynaptic -> SynapticCleft [label="Release"]; SynapticCleft -> ReuptakeTransporter [label="Uptake"]; SynapticCleft -> Postsynaptic [label="Binding"]; ReuptakeTransporter -> Presynaptic; SynapticCleft -> IncreasedLevels; } dot Caption: Hypericin's role in neurotransmitter reuptake inhibition.
Table 6: Clinical Trial Results of Hypericum Extract (Containing Hypericin) for Depression
| Comparison | Number of Patients | Duration | Primary Outcome Measure | Key Finding | Reference |
| Hypericum extract vs. Paroxetine (B1678475) | 251 | 6 weeks | Change in Hamilton Depression Scale (HAM-D) score | Hypericum extract was at least as effective as paroxetine and better tolerated. | [6][23] |
| Hypericum extract vs. Placebo and Sertraline (B1200038) | 340 | 8 weeks | Change in HAM-D score | Neither Hypericum extract nor sertraline was significantly different from placebo. | [18] |
Other Biological Activities
Beyond its well-established anticancer, antiviral, and antidepressant effects, hypericin has been investigated for a range of other biological activities, including:
-
Protein Kinase C (PKC) Inhibition: Hypericin is a potent inhibitor of protein kinase C, an enzyme involved in various cellular signaling pathways.[26][27] This inhibition may contribute to its antiproliferative and antiviral effects. The IC50 values for PKC inhibition by hypericin and pseudohypericin (B192201) have been reported as 1.7 µg/mL and 15 µg/mL, respectively.[26]
Experimental Protocols
This section provides an overview of common experimental protocols used to assess the biological activities of hypericin.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of hypericin. Include untreated cells as a control.[19]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[19]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][16]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of hypericin that inhibits cell growth by 50%.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.
Detailed Steps:
-
Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[28]
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with various concentrations of hypericin for a specific time (e.g., 1 hour at 37°C).[28][29]
-
Infection: Infect the cell monolayers with the virus-hypericin mixtures.[29]
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.[28]
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).[28]
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[28]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no hypericin) and determine the EC50 value, the concentration of hypericin that reduces the number of plaques by 50%.[28]
In Vivo Models for Antidepressant Activity
Animal models are used to evaluate the antidepressant-like effects of compounds.
Forced Swim Test (FST):
-
Rats or mice are placed in a cylinder of water from which they cannot escape.[5][30][31]
-
The duration of immobility (a state of behavioral despair) is measured.[5]
-
Antidepressant compounds, including Hypericum extracts, typically reduce the immobility time.[5][31]
Tail Suspension Test (TST):
-
The duration of immobility is recorded.[32]
-
A decrease in immobility time is indicative of an antidepressant-like effect.[32]
Conclusion
Hypericin is a multifaceted natural compound with a remarkable range of biological and pharmacological activities. Its potent anticancer effects, particularly through photodynamic therapy, have shown promise in preclinical and clinical studies. Its broad-spectrum antiviral activity against enveloped viruses and its established use in the management of mild to moderate depression further highlight its therapeutic potential. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and mechanistic pathways to aid researchers and drug development professionals in the continued exploration and potential clinical application of hypericin. Further research is warranted to fully elucidate its mechanisms of action, optimize its delivery, and expand its therapeutic applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Hypericin photo-induced apoptosis involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virucidal activity of hypericin against enveloped and non-enveloped DNA and RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis by Hypericin through activation of caspase-3 in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Evaluation of Selective Efficacy of Indocyanine Green-Mediated Photodynamic Therapy ICG-PDT in MCF-7 Breast Cancer Cells Compared to Healthy Cells in a 3D Hollow Fiber Bioreactor Model [mdpi.com]
- 12. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of St John's wort in depression : what is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abeomics.com [abeomics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Hypericin as an inactivator of infectious viruses in blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral activities of hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. researchgate.net [researchgate.net]
- 21. Hypericin Suppresses SARS-CoV-2 Replication and Synergizes with Antivirals via Dual Targeting of RdRp and 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. droracle.ai [droracle.ai]
- 25. Hypericum perforatum (St John's Wort): a non-selective reuptake inhibitor? A review of the recent advances in its pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hypericin and pseudohypericin specifically inhibit protein kinase C: possible relation to their antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hypericin inhibits cell growth and induces apoptosis in retinal pigment epithelial cells: possible involvement of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The antidepressant activity of Hypericum perforatum L. measured by two experimental methods on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Unraveling the Core Mechanisms of Hypericin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early-stage research into the mechanism of action of Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort). Hypericin has garnered significant scientific interest due to its potent antiviral, antineoplastic, and antidepressant activities.[1][2][3] This document collates key findings on its molecular interactions, focusing on its role as a photosensitizer in photodynamic therapy (PDT), its function as a kinase inhibitor, and its antiviral properties.
Photodynamic Therapy (PDT) and Apoptosis Induction
Hypericin is a powerful photosensitizer, meaning its toxicity is significantly enhanced upon exposure to light.[1][4] This property is central to its application in PDT for cancer treatment. The primary mechanism of photoactivated Hypericin involves the generation of reactive oxygen species (ROS), including singlet oxygen, which induce cellular damage and trigger programmed cell death, or apoptosis.
Mitochondrial-Mediated Apoptosis
Early research indicates that the photodynamic effect of Hypericin primarily targets mitochondria and the endoplasmic reticulum. Upon photoactivation, Hypericin induces the release of cytochrome c from the mitochondria into the cytosol. This event initiates a cascade of caspase activation, which is a hallmark of apoptosis.
Key signaling events in Hypericin-induced apoptosis include:
-
Disruption of Mitochondrial Membrane Potential: A rapid reduction in the mitochondrial membrane potential is an early event in Hypericin-PDT-induced apoptosis.
-
Caspase Activation: Photoactivated Hypericin leads to the activation of multiple caspases, including caspase-2, -3, -6, and -9. Caspase-3 activation is a crucial step, leading to the cleavage of substrates like poly (ADP-ribose) polymerase (PARP), a classic indicator of apoptosis.
-
Bcl-2 Family Protein Regulation: The process involves the pro-apoptotic protein BAX translocating from the cytosol to the mitochondria, which alters the BAX/Bcl-2 ratio in favor of apoptosis.
References
- 1. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Hypericin in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]
Hypericin: A Comprehensive Technical Guide to its Role as a Secondary Metabolite in Hypericum perforatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypericin (B1674126), a naphtodianthrone secondary metabolite from Hypericum perforatum (St. John's Wort), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of hypericin, covering its biosynthesis, physiological functions within the plant, and its multifaceted therapeutic potential. Detailed experimental protocols for extraction, quantification, and biological evaluation are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams to provide a clear and concise understanding of the molecular mechanisms and research methodologies associated with this remarkable phytochemical.
Introduction
Hypericum perforatum L., commonly known as St. John's Wort, is a medicinal plant with a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a rich profile of bioactive secondary metabolites. Among these, hypericin stands out as a prominent and extensively studied compound.[1] It is a potent photosensitizer with a characteristic red color, and it plays a crucial role in the plant's defense mechanisms.[2] Beyond its physiological functions in H. perforatum, hypericin has demonstrated a broad spectrum of pharmacological effects, including antidepressant, antiviral, anticancer, and anti-inflammatory activities.[1][3] This has led to its investigation as a promising candidate for the development of new therapeutic agents. This guide aims to provide a comprehensive technical overview of hypericin, from its origins in the plant to its potential applications in medicine, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance their work in this field.
Biosynthesis and Localization of Hypericin in Hypericum perforatum
The biosynthesis of hypericin is a complex process that is believed to follow the polyketide pathway.[4] It begins with the condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA to form an octaketide chain. This chain undergoes a series of cyclizations and a decarboxylation to yield emodin (B1671224) anthrone (B1665570), a key intermediate. Emodin anthrone is then thought to be oxidized to emodin. A proposed subsequent step involves the enzymatic condensation of emodin and emodin anthrone to form emodin dianthrone, which is then oxidized to protohypericin (B192192). The final step in the biosynthesis is the light-mediated conversion of protohypericin to hypericin. An enzyme designated as Hyp-1 has been identified and is believed to catalyze the conversion of emodin to hypericin.
Hypericin is not uniformly distributed throughout the plant. It is primarily localized within specialized structures known as dark glands, which are visible as black or reddish dots on the leaves, petals, and sepals. These glands serve as both the site of synthesis and accumulation of hypericin. The concentration of hypericin varies significantly between different plant organs and is also influenced by developmental stage and environmental conditions such as light and temperature.
Visualization of the Hypericin Biosynthetic Pathway
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A phase II placebo-controlled study of photodynamic therapy with topical hypericin and visible light irradiation in the treatment of cutaneous T-cell lymphoma and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Studies on the Photodynamic Properties of Hypericin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodynamic properties of Hypericin, a naturally occurring photosensitizer with significant potential in photodynamic therapy (PDT). The document delves into its mechanism of action, quantitative photodynamic parameters, and detailed experimental protocols for its evaluation.
Introduction to Hypericin and its Photodynamic Action
Hypericin, a naphthodianthrone derived from St. John's wort (Hypericum perforatum), is a potent photosensitizer that has garnered considerable interest for its anticancer properties.[1] When exposed to light of a specific wavelength, Hypericin transitions to an excited triplet state. This excited state can then react with molecular oxygen via two primary mechanisms to produce reactive oxygen species (ROS), which are highly cytotoxic to targeted cells.[2]
-
Type I Reaction: Involves electron transfer from the excited photosensitizer to a substrate, producing superoxide (B77818) anions and other free radicals.
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen, generating highly reactive singlet oxygen. It is widely accepted that the Type II mechanism is the predominant pathway for Hypericin-mediated phototoxicity.[3]
The photodynamic action of Hypericin ultimately leads to cell death through various mechanisms, including apoptosis, necrosis, and autophagy, making it a promising agent for cancer therapy.[4] The mode of cell death is largely dependent on the concentration of Hypericin and the light dose administered.[5]
Quantitative Photodynamic Parameters
The efficiency of a photosensitizer is determined by several key quantitative parameters. This section summarizes the available data for Hypericin.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of Hypericin
The singlet oxygen quantum yield represents the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer.
| Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Methanol | 0.39 ± 0.01 | |
| Ethanol | 0.36 | |
| Acetonitrile | 0.26 | |
| Acetone | 0.17 | |
| Dimethylformamide (DMF) | 0.23 | |
| Tetrahydrofuran (THF) | 0.23 | |
| DMPC Liposomes | 0.43 ± 0.09 | |
| Lecithin Vesicles | 0.35 ± 0.05 |
Table 2: In Vitro Phototoxicity (IC50) of Hypericin in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Hypericin Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 Value (µM) | Reference |
| SCC-25 | Squamous Cell Carcinoma | 0.1 - 5 | 3.6 | 24 | ~1 | |
| MUG-Mel2 | Melanoma | 0.1 - 5 | 3.6 | 24 | ~1 | |
| HaCaT | Keratinocytes (Normal) | 0.1 - 5 | 3.6 | 24 | ~1.5 | |
| SP2/0 | Myeloma | 0.025 - 0.1 | Not specified | Not specified | Induces apoptosis at 0.025-0.05 µM | |
| SNU | Squamous Cell Carcinoma | 0.1 - 10 | Varied | Not specified | 0.2-0.5 µg/mL (~0.4-1 µM) |
Table 3: Cellular Uptake and Subcellular Localization of Hypericin
Effective PDT relies on the efficient uptake and appropriate subcellular localization of the photosensitizer.
| Cell Line | Incubation Conditions | Localization | Quantitative Data | Reference |
| HeLa | 500 nM, 16 h | Endoplasmic Reticulum, Lysosomes | - | |
| CNE2, TW0-1 (Nasopharyngeal Carcinoma) | Not specified | Mitochondria, Lysosomes | - | |
| A375, 501mel, UCT Mel-1 (Melanoma) | 3 µM, 4 h | Endoplasmic Reticulum, Mitochondria, Lysosomes, Melanosomes | A375: 0.37 RFU/µg protein; 501mel & UCT Mel-1: 0.30 RFU/µg protein |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the photodynamic properties of Hypericin.
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the phototoxicity of Hypericin in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hypericin stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Light source with a wavelength corresponding to Hypericin's absorption maximum (around 590 nm)
-
Photometer to measure light irradiance
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Hypericin Incubation: Prepare various concentrations of Hypericin in complete culture medium. Remove the existing medium from the wells and add the Hypericin-containing medium. Incubate the cells for a predetermined period (e.g., 2-24 hours) in the dark.
-
Washing: After incubation, aspirate the Hypericin-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh, complete culture medium to the wells. Expose the cells to a light source at a specific wavelength (e.g., 590 nm) and light dose (e.g., 3.6 J/cm²). A control plate should be kept in the dark.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours in the dark.
-
Cytotoxicity Assessment: Evaluate cell viability using a standard method such as the MTT or SRB assay.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Following the post-irradiation incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Subcellular Localization by Confocal Microscopy
This protocol describes how to determine the intracellular localization of Hypericin.
Materials:
-
Cells grown on glass coverslips
-
Hypericin solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)
-
Hoechst or DAPI for nuclear counterstaining
-
Confocal microscope
Procedure:
-
Cell Culture and Staining: Seed cells on glass coverslips. Incubate the cells with Hypericin for the desired time and concentration.
-
Co-staining: In the final 30-60 minutes of Hypericin incubation, add the organelle-specific fluorescent probe.
-
Nuclear Staining: In the last 10-15 minutes, add a nuclear counterstain like Hoechst or DAPI.
-
Washing and Mounting: Wash the cells with PBS and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for Hypericin, the organelle probe, and the nuclear stain.
-
Analysis: Analyze the merged images to determine the degree of colocalization between Hypericin and the specific organelles.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with Hypericin-PDT as described in protocol 3.1.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations of Mechanisms and Workflows
Diagram 1: General Mechanism of Hypericin-Mediated Photodynamic Therapy
Caption: General mechanism of Hypericin-mediated photodynamic therapy (PDT).
Diagram 2: Hypericin-PDT Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of apoptosis induced by Hypericin-PDT.
Diagram 3: Experimental Workflow for Evaluating Hypericin's Photodynamic Properties
References
- 1. mdpi.com [mdpi.com]
- 2. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Hypericin-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.nie.edu.sg [repository.nie.edu.sg]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antidepressant Potential of Hypericin (B1674126)
Executive Summary
Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has been a subject of extensive research for its antidepressant properties. While often studied as a component of the total herbal extract, hypericin itself exhibits a complex and multifaceted mechanism of action that distinguishes it from conventional synthetic antidepressants. This technical guide provides a comprehensive overview of the current understanding of hypericin's antidepressant potential, focusing on its neurobiological mechanisms, preclinical and clinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. The evidence suggests that hypericin, and the Hypericum extracts it is a component of, holds significant therapeutic potential for mild to moderate depression, operating through a combination of pathways including modulation of the hypothalamic-pituitary-adrenal (HPA) axis, interaction with specific neurotransmitter receptors, and potential influences on neurotrophin signaling pathways.
Mechanism of Action
The antidepressant effect of hypericin is not attributed to a single mode of action but rather to a synergistic interplay of multiple neurobiological activities. While early research focused on monoamine oxidase (MAO) inhibition, this is now considered a weak and not clinically significant effect at therapeutic doses.[1][2] The primary mechanisms are now understood to be more complex.
2.1 Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis A key finding in depression research is the association between major depression and hyperactivity of the HPA axis, leading to elevated levels of cortisol.[3] Hypericin has been shown to modulate this system. Long-term administration of hypericin in animal models demonstrates effects on the HPA axis control centers, similar to those of tricyclic antidepressants like imipramine (B1671792).[4][5] Short-term (2-week) administration of hypericin (0.2 mg/kg) in rats significantly down-regulated circulating plasma levels of ACTH and corticosterone (B1669441) by 40-70%.[3][6] This suggests that a primary antidepressant action of hypericin may be the normalization of stress-hormone regulation.
2.2 Neurotransmitter System Interactions While the broad-spectrum reuptake inhibition of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) is more strongly attributed to hyperforin (B191548), another major constituent of St. John's Wort, hypericin has its own distinct interactions with neurotransmitter systems.[[“]][8][9][10]
-
Sigma Receptor Binding: Hypericin displays a notable affinity for sigma receptors.[[“]][11] These receptors are involved in modulating the release of several key neurotransmitters and are a target for novel antidepressant development. This interaction represents a unique mechanism distinct from SSRIs or tricyclics.[11][12]
-
Long-Term Monoamine Level Modification: Long-term (8-week) treatment with hypericin (0.2 mg/kg, p.o.) in rats was found to significantly increase serotonin (5-HT) levels in the hypothalamus.[13][14] It also decreased levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the hypothalamus, an effect comparable to imipramine, suggesting a modification of dopamine turnover.[13]
2.3 Neurotrophin Signaling Pathways Recent evidence points towards hypericin's role in modulating neurotrophic factors, which are critical for neuronal survival, growth, and plasticity. A 2023 study demonstrated that hypericin ameliorates depression-like behaviors in mice subjected to unpredictable chronic mild stress (UCMS).[15] The proposed mechanism involves the upregulation of m6A-modifying enzymes (METTL3 and WTAP) in the hippocampus, which in turn stabilizes the mRNA of genes involved in the neurotrophin signaling pathway, such as Akt3, Ntrk2 (TrkB), and Braf.[15] This suggests hypericin may exert its effects by enhancing neuronal resilience and plasticity through epigenetic regulation.
Below is a diagram illustrating the proposed multi-target mechanism of action for hypericin.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies involving hypericin or hypericin-standardized Hypericum extracts.
Table 1: Preclinical Efficacy of Hypericin in Animal Models of Depression
| Animal Model | Species | Hypericin Dose | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Unpredictable Chronic Mild Stress (UCMS) | Mouse | Not specified | - | Ameliorated depressive-like behavior; increased sucrose (B13894) preference. | [15] |
| Forced Swim Test (FST) | Mouse | Not specified | - | Significantly decreased immobility time. | [15] |
| Tail Suspension Test (TST) | Mouse | Not specified | - | Significantly decreased immobility time. | [15] |
| Monoamine Level Analysis | Rat | 0.2 mg/kg, p.o. | 8 weeks | Increased hypothalamic 5-HT; decreased dopamine metabolites. | [13][14] |
| HPA Axis Regulation | Rat | 0.2 mg/kg, p.o. | 2 weeks | Decreased plasma ACTH and corticosterone by 40-70%. |[3] |
Table 2: Clinical Efficacy of Hypericin-Standardized Extracts
| Study Design | Condition | Daily Dose (Extract) | Hypericin Content | Duration | Comparator | Key Efficacy Outcome | Reference(s) |
|---|---|---|---|---|---|---|---|
| RCT, Double-Blind | Moderate to Severe Major Depression | 900-1800 mg (WS 5570) | 0.12-0.28% | 6 weeks | Paroxetine (B1678475) (20-40 mg) | HAM-D score decrease was significantly greater than paroxetine. | [16][17] |
| Open-Label Safety Study | Mild to Moderate Depression | 500 mg (ZE 117) | Not Specified | 52 weeks | N/A | Mean HAM-D score decreased from 20.58 to 11.18. | [18] |
| RCT, Double-Blind | Moderate Depression | 100 mg Imipramine | 0.2-0.3% | 8 weeks | Imipramine (100 mg), Placebo | At least as effective as imipramine and more effective than placebo. | [19] |
| Systematic Review | Mild to Moderate Depression | 900 mg | 0.3% | - | Placebo | Extracts superior to placebo. |[20][21] |
Table 3: Pharmacokinetic Parameters of Hypericin in Humans
| Parameter | Value | Study Population | Reference(s) |
|---|---|---|---|
| Time to Max. Concentration (Tmax) | 4.0 - 7.9 hours | Healthy Volunteers | [22][23][24] |
| Elimination Half-Life (t1/2) | 18.7 - 43.1 hours | Healthy Volunteers | [23][24][25] |
| Systemic Bioavailability | ~14% | Healthy Volunteers | [25] |
| Steady State | Reached after ~4 days | Healthy Volunteers |[24] |
Table 4: Adverse Events Profile
| Adverse Event Category | Frequency/Notes | Reference(s) |
|---|---|---|
| General | Fewer side effects than standard antidepressants (19.8% vs 52.8% for TCAs). | [21] |
| Most Common | Gastrointestinal complaints, skin complaints (e.g., rash). | [18] |
| Photosensitivity | Risk increases with higher doses; marginal increase in UV-A sensitivity at 3600 mg extract dose (11.25 mg total hypericin). | [8][22] |
| Drug Interactions | Significant risk due to induction of cytochrome P450 enzymes (CYP3A4). Interacts with anticoagulants, oral contraceptives, immunosuppressants, and others. |[21][26] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the antidepressant potential of hypericin.
4.1 In Vivo Model: Unpredictable Chronic Mild Stress (UCMS)
-
Objective: To induce a state of anhedonia and behavioral despair in rodents, mimicking symptoms of human depression.
-
Protocol:
-
Animal Housing: Mice are individually housed to increase the efficacy of social stressors.
-
Baseline Measurement: Before stress induction, baseline sucrose preference is measured to confirm no pre-existing anhedonia.
-
Stress Regimen: For a period of 4-8 weeks, animals are subjected to a varied and unpredictable sequence of mild stressors. Examples include: tilted cage (45°), food or water deprivation, soiled cage, light/dark cycle reversal, and exposure to an empty water bottle.
-
Drug Administration: During the stress period, vehicle, hypericin, or a positive control (e.g., a standard antidepressant) is administered daily (e.g., via oral gavage).
-
Behavioral Testing: Following the stress period, a battery of tests is conducted:
-
Sucrose Preference Test (SPT): To measure anhedonia. Mice are presented with two bottles, one with water and one with a sucrose solution. A lower preference for sucrose indicates anhedonia.
-
Forced Swim Test (FST) & Tail Suspension Test (TST): To measure behavioral despair. The duration of immobility is recorded. A decrease in immobility time suggests an antidepressant-like effect.[15]
-
-
Neurobiological Analysis: Post-mortem analysis of brain tissue (e.g., hippocampus, prefrontal cortex) is performed to measure changes in neurotransmitter levels, receptor expression, gene expression (e.g., via RNA-seq), or protein levels (e.g., BDNF).[15]
-
The workflow for a typical UCMS experiment is visualized below.
4.2 In Vitro Assay: Sigma Receptor Binding
-
Objective: To determine the binding affinity of hypericin for sigma receptors.
-
Protocol:
-
Tissue Preparation: A membrane preparation is created from a relevant tissue source rich in sigma receptors (e.g., guinea pig brain).
-
Radioligand: A specific radiolabeled ligand for sigma receptors (e.g., [³H]DTG) is used.
-
Binding Assay:
-
The membrane preparation is incubated with the radioligand in the presence of varying concentrations of hypericin.
-
A control group with no hypericin is used to determine total binding.
-
A non-specific binding group is included, containing a high concentration of an unlabeled sigma ligand to saturate the receptors.
-
-
Separation & Counting: The bound and free radioligand are separated (typically by rapid filtration). The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of hypericin that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).[11]
-
4.3 Clinical Trial Protocol: Randomized Controlled Trial vs. Active Comparator
-
Objective: To compare the efficacy and safety of a hypericin-standardized extract to a standard antidepressant (e.g., Paroxetine) in patients with major depression.
-
Protocol:
-
Patient Recruitment: Patients are screened based on inclusion/exclusion criteria. Diagnosis is confirmed using a structured clinical interview (e.g., MINI) and a baseline severity score on a depression scale (e.g., HAM-D ≥ 22 for moderate-to-severe depression).
-
Run-in Phase: A single-blind placebo run-in period (e.g., 1 week) is used to exclude high placebo responders.
-
Randomization: Eligible patients are randomly assigned to receive either the Hypericum extract or the active comparator (e.g., paroxetine).
-
Blinding: The study is double-blind, meaning neither the patient nor the investigator knows the treatment assignment. To maintain blinding between a tablet and a capsule, a double-dummy technique is used (e.g., patients in the Hypericum group take an active tablet and a placebo capsule, while the paroxetine group takes a placebo tablet and an active capsule).
-
Dosing: Treatment starts at a fixed dose (e.g., 900 mg/day Hypericum extract or 20 mg/day paroxetine). The protocol may allow for a dose increase for initial non-responders after a set period (e.g., 2 weeks).
-
Efficacy Assessment: The primary outcome is the change in the total HAM-D score from baseline to the end of the treatment period (e.g., 6 weeks). Secondary outcomes include response rates (≥50% reduction in HAM-D) and remission rates (e.g., HAM-D score ≤ 7).
-
Safety Assessment: Adverse events are systematically recorded at each visit.
-
Statistical Analysis: The primary analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the HAM-D score, with baseline score as a covariate. Both intent-to-treat (ITT) and per-protocol (PP) analyses are conducted.[16][17]
-
The relationship between the HPA axis and Hypericin's modulatory effect is depicted below.
Conclusion and Future Directions
Hypericin presents a compelling profile as an antidepressant agent, acting through mechanisms that are distinct from but complementary to existing drug classes. Its ability to modulate the HPA axis, interact with sigma receptors, and potentially enhance neurotrophic signaling pathways underscores its therapeutic potential. Clinical data robustly supports the efficacy of hypericin-standardized extracts for mild to moderate depression, often with a superior safety profile compared to older antidepressants.[8]
However, several critical areas require further investigation:
-
Component Synergy: The precise contribution of hypericin versus other components like hyperforin and flavonoids to the overall antidepressant effect of Hypericum extracts needs further elucidation.
-
Dose-Response Relationship: More detailed dose-finding studies for purified hypericin are needed to optimize efficacy and minimize side effects, particularly photosensitivity.
-
Long-Term Effects: While one study demonstrated safety over a year, more long-term trials are necessary to confirm sustained efficacy and safety, especially concerning drug interactions.[18]
-
Severe Depression: The efficacy of hypericin in severe depression remains an area of debate and requires larger, well-controlled clinical trials.[16]
For drug development professionals, hypericin and its derivatives offer a promising scaffold for designing novel antidepressants with multi-target mechanisms of action. A deeper understanding of its interaction with the neurotrophin signaling pathway and sigma receptors could pave the way for a new generation of therapeutics for mood disorders.
References
- 1. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esalq.usp.br [esalq.usp.br]
- 3. Flavonoids of St. John's Wort reduce HPA axis function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. St John's wort, hypericin, and imipramine: a comparative analysis of mRNA levels in brain areas involved in HPA axis control following short-term and long-term administration in normal and stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. St John's wort, hypericin, and imipramine: a comparative analysis of mRNA levels in brain areas involved in HPA axis control following short-term and long-term administration in normal and stressed rats | Scilit [scilit.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. consensus.app [consensus.app]
- 8. St John's wort (Hypericum perforatum L.): a review of its chemistry, pharmacology and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screen of receptor and uptake-site activity of hypericin component of St. John's wort reveals sigma receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antidepressant mechanism of Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term effects of St. John's wort and hypericin on monoamine levels in rat hypothalamus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Acute treatment of moderate to severe depression with hypericum extract WS 5570 (St John's wort): randomised controlled double blind non-inferiority trial versus paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinician.com [clinician.com]
- 18. Long-term effects of St. John's wort (Hypericum perforatum) treatment: a 1-year safety study in mild to moderate depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hypericum extract improves depression and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. St John's Wort for depression: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. psychiatrist.com [psychiatrist.com]
- 22. Hypericin and pseudohypericin: pharmacokinetics and effects on photosensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ovid.com [ovid.com]
- 25. Single-dose and steady-state pharmacokinetics of hypericin and pseudohypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
Hypericin: A Technical Guide to its Antiviral and Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin (B1674126), a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has garnered significant scientific interest for its potent antiviral and anticancer properties.[1][2] This technical guide provides an in-depth overview of the core mechanisms underlying these effects, with a focus on quantitative data, experimental protocols, and the intricate signaling pathways involved. The photosensitive nature of hypericin is central to its therapeutic potential, with light activation dramatically enhancing its cytotoxic and virucidal activities, a modality known as photodynamic therapy (PDT).[3][4]
Anticancer Effects of Hypericin
Hypericin's anticancer activity, particularly when utilized in PDT, is a multifaceted process involving the generation of reactive oxygen species (ROS), induction of apoptosis and necrosis, and modulation of key cellular signaling pathways.[5] It has demonstrated efficacy against a wide range of cancer cell lines, including but not limited to, squamous cell carcinoma, melanoma, glioblastoma, and various adenocarcinomas.
Quantitative Data: Anticancer Efficacy of Hypericin
The following tables summarize the effective concentrations of hypericin in inducing cytotoxicity in various cancer cell lines. The IC50 values represent the concentration of hypericin required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Hypericin Concentration (µM) | Light Dose (J/cm²) | Assay | IC50/Effect | Reference |
| AGS | Gastric Adenocarcinoma | 1 (µg/mL) at 24h; 0.5 (µg/mL) at 48h | Not Specified | MTT | 50% cell death | |
| MCF-7 | Breast Adenocarcinoma | 1 | 3.6 | MTT | 47% decrease in cell viability | |
| SCC-25 | Squamous Cell Carcinoma | 0.2 - 0.5 (µg/mL) or 1 µM | 593 nm | PDT Assay | Minimum dosage for photosensitization | |
| SCC-25 | Squamous Cell Carcinoma | 1 | 3.6 | MTT | 54% decrease in cell viability | |
| MUG-Mel2 | Melanoma | 1 | 3.6 | MTT | 47% decrease in cell viability | |
| SP2/0 | Mouse Myeloma | 0.025 - 0.05 | 11.28 | MTT | Dose-dependent proliferation inhibition | |
| T24 | Bladder Carcinoma | 0.150 | 1.35 - 2.16 | Biotinylation | Enhanced surface exposure of Calreticulin | |
| CT26 | Colon Carcinoma | 0.150 | Not Specified | Phagocytosis | Efficient phagocytosis by dendritic cells |
Experimental Protocols: Anticancer Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cells (e.g., 6000-8000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treatment: Replace the culture medium with fresh media containing various concentrations of hypericin and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL) to each well.
-
Incubation: Incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Discard the MTT-containing media and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of hypericin for the specified duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western blotting is used to detect the cleavage and subsequent activation of caspases, key mediators of apoptosis.
-
Protein Extraction: Lyse hypericin-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of a caspase (e.g., caspase-3).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system. The presence of the cleaved caspase band indicates apoptosis.
Signaling Pathways in Hypericin-Induced Anticancer Activity
Hypericin-mediated PDT initiates a cascade of signaling events that culminate in cancer cell death. A primary mechanism is the generation of ROS, which induces oxidative stress and damages cellular components, including the endoplasmic reticulum (ER) and mitochondria. This leads to the activation of intrinsic and extrinsic apoptotic pathways.
Antiviral Effects of Hypericin
Hypericin exhibits significant antiviral activity, particularly against enveloped viruses. Its mechanism of action is often light-dependent and involves direct virucidal effects as well as inhibition of viral replication.
Quantitative Data: Antiviral Efficacy of Hypericin
The following table summarizes the effective concentrations of hypericin against various viruses.
| Virus | Hypericin Concentration | Light Exposure | Assay | Effect | Reference |
| SARS-CoV-2 (pseudo-typed) | 48.5 ng/mL (96 pmol/mL) | Not Specified | IC50 determination | IC50 value | |
| SARS-CoV-2 | 3 nM | Photoirradiated | Viral Titer Assay | 2.2-log reduction in viral titer | |
| SARS-CoV-2 | 30 nM & 300 nM | Photoirradiated | Viral Titer Assay | Reduction of infectivity to <10¹ TCID50/mL | |
| SARS-CoV-2 | 10 µM & 100 µM | Dark | qRT-PCR | 84% and 96% inhibition of replication, respectively | |
| Hepatitis C Virus (HCV) | 0.05 mg/kg & 0.10 mg/kg (in vivo) | No | Clinical Trial | No detectable anti-HCV activity |
Experimental Protocols: Antiviral Assays
This assay quantifies the concentration of infectious virus particles.
-
Virus Treatment: Incubate the virus stock with different concentrations of hypericin, with or without light exposure.
-
Serial Dilution: Perform serial dilutions of the treated virus.
-
Infection: Infect a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) with the virus dilutions.
-
Incubation: Incubate the infected cells to allow for viral replication and plaque formation (for plaque assay) or cytopathic effect (for TCID50).
-
Quantification: Count the number of plaques or determine the tissue culture infectious dose (TCID50) to calculate the viral titer.
Quantitative reverse transcription PCR (qRT-PCR) measures the amount of viral RNA to assess the inhibition of viral replication.
-
Cell Infection: Infect host cells with the virus at a specific multiplicity of infection (MOI).
-
Treatment: Treat the infected cells with various concentrations of hypericin.
-
RNA Extraction: After a designated incubation period (e.g., 48 hours), extract total RNA from the cell culture supernatant or infected cells.
-
qRT-PCR: Perform qRT-PCR using primers and probes specific for a viral gene to quantify the amount of viral RNA. A reduction in viral RNA levels in treated samples compared to controls indicates inhibition of replication.
Mechanism of Antiviral Action
The primary antiviral mechanism of hypericin, especially in the context of PDT, is the generation of ROS which can damage viral components. For enveloped viruses, this can include the viral membrane and envelope proteins, thereby inactivating the virus and preventing its entry into host cells. Some studies also suggest that hypericin can interfere with viral replication at post-entry steps.
Clinical Perspectives
The promising preclinical data for hypericin has led to its investigation in clinical trials, primarily for topical PDT of skin cancers like cutaneous T-cell lymphoma. While systemic administration has been explored, challenges related to pharmacokinetics and phototoxicity remain. Further research is needed to optimize delivery systems and treatment protocols to fully harness the therapeutic potential of hypericin in a clinical setting.
Conclusion
Hypericin is a potent photosensitizer with well-documented antiviral and anticancer properties. Its mechanisms of action are complex, involving ROS-mediated damage and the modulation of multiple signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the quantitative efficacy, experimental methodologies, and molecular pathways central to hypericin's therapeutic potential. Future investigations should focus on refining its clinical application to translate its preclinical promise into effective therapies.
References
- 1. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypericin-mediated photodynamic therapy induces apoptosis of myoloma SP2/0 cells depended on caspase activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Hypericin: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin (B1674126) is a naturally occurring naphthodianthrone found in plants of the Hypericum genus, most notably Hypericum perforatum (St. John's wort).[1][2][3][4] It is a potent photosensitizer with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[5] This document provides detailed application notes and experimental protocols for the use of hypericin in research and drug development, with a focus on its application in photodynamic therapy (PDT).
Physicochemical Properties and Handling
Hypericin is a hydrophobic molecule, which can present challenges for its delivery in aqueous environments. It exhibits strong fluorescence and, upon activation by light, generates reactive oxygen species (ROS), which are central to its therapeutic effects.
Table 1: Physicochemical Properties of Hypericin
| Property | Value | Reference |
| Molecular Formula | C₃₀H₁₆O₈ | |
| Molecular Weight | 504.44 g/mol | |
| Maximum Absorption | ~590 nm | |
| Singlet Oxygen Yield | 0.17–0.80 | |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetone, diethyl ether), poorly soluble in water. | |
| Stability | Labile under light. Solutions are stable at -20°C in the dark for extended periods. |
Protocol 1: Preparation of Hypericin Stock Solution
-
Reagents and Materials:
-
Hypericin powder (≥95% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of hypericin powder in a sterile, light-protected tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the hypericin is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Application 1: Photodynamic Therapy (PDT) for Cancer
Hypericin-mediated PDT is a promising anticancer strategy. It involves the systemic or local administration of hypericin, which preferentially accumulates in tumor cells. Subsequent irradiation with light of a specific wavelength activates hypericin, leading to the generation of ROS and induction of tumor cell death through apoptosis and necrosis.
Experimental Workflow for In Vitro Hypericin-PDT
Caption: Workflow for in vitro photodynamic therapy using hypericin.
Protocol 2: In Vitro Photodynamic Therapy against Cancer Cells
-
Cell Culture:
-
Culture cancer cells (e.g., HeLa, HepG2, SCC-25) in appropriate media and conditions.
-
-
Hypericin Treatment:
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare working solutions of hypericin in cell culture medium from the DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium and add the hypericin-containing medium to the cells at various concentrations (e.g., 0.1 µM to 10 µM).
-
Incubate the cells for a period to allow for hypericin uptake (e.g., 4 to 24 hours), protected from light.
-
-
Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular hypericin.
-
Add fresh, phenol (B47542) red-free medium.
-
Irradiate the cells with a light source at a wavelength corresponding to hypericin's absorption maximum (around 590 nm). The light dose can be varied (e.g., 3-20 J/cm²).
-
Include a "dark toxicity" control group that is treated with hypericin but not irradiated.
-
-
Post-Irradiation Analysis:
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using an MTT or similar assay.
-
Evaluate apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Measure intracellular ROS production using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Table 2: Exemplary Hypericin Concentrations and Light Doses for PDT
| Cell Line | Hypericin Concentration | Light Fluence | Outcome | Reference |
| Head and Neck Squamous Cell Carcinoma | 0.5–5 µM | 3–20 J/cm² | Apoptosis | |
| AY-27 Tumors | Not specified | Not specified | Altered tumor vasculature | |
| RT-112 Bladder Cancer | Not specified | Not specified | Apoptosis (with hyperoxygenation) | |
| C26 Colon Carcinoma | Not specified | Dose-dependent | Reduced cell viability |
Signaling Pathways in Hypericin-Mediated Anticancer Activity
Hypericin-PDT induces cancer cell death through multiple signaling pathways, primarily initiated by the generation of ROS. This leads to mitochondrial damage, release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.
Caption: Key signaling events in hypericin-induced photodynamic cell death.
Application 2: Antiviral Research
Hypericin has demonstrated antiviral activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus, murine cytomegalovirus (MCMV), Sindbis virus, and coronaviruses like SARS-CoV-2. Its antiviral action is significantly enhanced by light and is thought to involve the inactivation of viral particles and disruption of viral replication.
Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell and Virus Preparation:
-
Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to confluence in 24-well plates.
-
Prepare a stock of the virus of interest.
-
-
Treatment Protocols:
-
Pre-treatment of Virus:
-
Incubate the virus with various concentrations of hypericin for a defined period (e.g., 1 hour) with or without light exposure.
-
Infect the host cell monolayer with the treated virus.
-
-
Post-infection Treatment:
-
Infect the host cell monolayer with the virus for 1 hour.
-
Remove the viral inoculum and add medium containing different concentrations of hypericin.
-
-
-
Plaque Formation and Analysis:
-
After infection, overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value (the concentration that inhibits 50% of viral plaques) can then be determined.
-
Table 3: Antiviral Activity of Hypericin
| Virus | Cell Line | IC50 | Key Findings | Reference |
| SARS-CoV-2 | Vero E6 | ~1 µM | Inhibits viral replication in a dose-dependent manner. | |
| HCoV-229E | Not specified | 18.73 ± 0.84 µg/mL (crude extract) | Inhibits viral entry in a light-dependent manner. | |
| Murine Cytomegalovirus (MCMV) | Not specified | Not specified | Inactivated virus cannot synthesize viral antigens. | |
| Sindbis Virus | Not specified | Not specified | More sensitive to hypericin than MCMV. | |
| HIV-1 | Not specified | Not specified | Readily inactivated, especially with light exposure. |
Application 3: Neuroprotection Studies
Hypericum perforatum extracts and their components, including hypericin, have been investigated for their neuroprotective properties. Studies suggest that hypericin may exert its effects through the modulation of signaling pathways involved in neuronal survival and inflammatory responses, such as the NF-κB pathway.
Protocol 4: In Vitro Neuroprotection Assay
-
Cell Culture:
-
Culture neuronal cells (e.g., PC12, cerebellar granule cells) in appropriate media.
-
-
Induction of Neurotoxicity:
-
Treat the cells with a neurotoxic agent to induce cell death. Common agents include hydrogen peroxide (H₂O₂) to model oxidative stress or rotenone (B1679576) for a Parkinson's disease model.
-
-
Hypericin Treatment:
-
Co-treat or pre-treat the cells with various concentrations of hypericin.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Measure cell viability using assays like MTT. An increase in viability in hypericin-treated cells compared to the neurotoxin-only control indicates a protective effect.
-
Assess oxidative stress by measuring ROS levels.
-
Analyze the expression or activation of key signaling proteins (e.g., NF-κB, Bax) by Western blotting or immunofluorescence.
-
Neuroprotective Signaling Pathway of Hypericin
Caption: Proposed neuroprotective mechanisms of hypericin.
Drug Delivery Systems
The hydrophobicity of hypericin can limit its clinical application. To overcome this, various drug delivery systems have been developed, such as lipid nanocapsules and polydopamine-coated cerium oxide nanorods. These systems aim to improve the solubility, stability, and targeted delivery of hypericin to tumor tissues.
Protocol 5: Preparation of a Nanoparticle-Based Hypericin Delivery System (Conceptual)
-
Nanoparticle Synthesis:
-
Synthesize the core nanoparticle (e.g., cerium oxide nanorods) according to established protocols.
-
-
Surface Functionalization:
-
Coat the nanoparticles with a biocompatible polymer (e.g., polydopamine).
-
Conjugate targeting ligands (e.g., galactose for targeting asialoglycoprotein receptors on liver cancer cells) to the nanoparticle surface.
-
-
Hypericin Loading:
-
Incubate the functionalized nanoparticles with a solution of hypericin to allow for loading onto the nanoparticle surface, often through hydrophobic or π-π stacking interactions.
-
-
Characterization:
-
Characterize the resulting hypericin-loaded nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release kinetics.
-
Verify the targeting ability and therapeutic efficacy of the nano-formulation using relevant in vitro and in vivo models.
-
Conclusion
Hypericin is a versatile natural compound with significant therapeutic potential, particularly in the field of oncology as a photosensitizer for PDT. Its antiviral and neuroprotective properties are also areas of active research. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to further explore the mechanisms and applications of this promising molecule. Careful consideration of its photochemical properties and the use of appropriate delivery systems will be crucial for its successful translation into clinical practice.
References
- 1. Cellular mechanisms and prospective applications of hypericin in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypericin in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hypericin in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Hypericin [orgspectroscopyint.blogspot.com]
- 5. Neuroprotective Activity of Hypericum perforatum and Its Major Components - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantitative Analysis of Hypericin using HPLC
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and standardized protocols for the quantitative analysis of hypericin (B1674126) using High-Performance Liquid Chromatography (HPLC). Hypericin, a key bioactive constituent of Hypericum perforatum (St. John's Wort), is of significant interest for its antidepressant, antiviral, and antitumor properties.[1][2] Accurate and precise quantification of hypericin is crucial for the quality control of raw materials and finished products.[1][3]
Experimental Protocols
Two primary validated HPLC methods are detailed below. Method 1 employs a phosphate (B84403) buffer with methanol (B129727), while Method 2 utilizes an ammonium (B1175870) acetate (B1210297) buffer with a mixture of acetonitrile (B52724) and methanol. Both methods are proven to be simple, sensitive, and specific for hypericin quantification.[4]
Method 1: Isocratic HPLC with Phosphate Buffer
This method is adapted from a validated protocol for the determination of hypericin in St. John's Wort extracts.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, UV-Vis detector, manual injector with a 20 µL sample loop, and a column heater.
-
Column: Luna C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 2.5 g/L potassium dihydrogen phosphate (KH2PO4) and methanol (5:95, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 588 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (50 µg/mL): Accurately weigh and dissolve hypericin standard (purity >98%) in a methanol-pyridine (9:1, v/v) mixture in a brown volumetric flask. Store the solution at 4 °C, protected from light.
-
Calibration Standards: Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 5 µg/mL to 50 µg/mL.
-
Sample Preparation (from Hypericum perforatum powder):
-
Accurately weigh about 25 g of powdered St. John's Wort.
-
Extract with a suitable volume of an ethanol-water mixture.
-
Filter the extract solution through a 0.45 µm membrane filter prior to injection.
-
Crucially, all procedures involving hypericin must be performed with strict exclusion of light to prevent degradation.
-
Method 2: Isocratic RP-HPLC with Ammonium Acetate Buffer
This method provides an alternative mobile phase composition and has been validated according to ICH guidelines.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard RP-HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 590 nm.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Dissolve 1 mg of hypericin standard in 10 mL of methanol.
-
Calibration Standards: Prepare working standards by further diluting the stock solution to concentrations of 10, 20, 40, 60, and 80 µg/mL.
-
Sample Preparation (from dried plant material):
-
Weigh 50 g of dried, powdered Hypericum perforatum.
-
Extract three times with 250 mL of 80% (v/v) ethanol (B145695) with stirring.
-
Defat the hydroalcoholic extract by liquid-liquid extraction with hexane.
-
Concentrate the extract.
-
Dilute the final sample with methanol to a suitable concentration and filter through a 0.20 µm membrane filter before injection.
-
Data Presentation
The quantitative performance of the described HPLC methods for hypericin analysis is summarized in the tables below.
Table 1: Chromatographic Parameters
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Luna C18 (250 x 4.6 mm, 5µm) | C18 |
| Mobile Phase | 2.5g/L KH2PO4:Methanol (5:95) | Acetonitrile:Methanol:10mM Ammonium Acetate (pH 5.0) (54:36:10) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 588 nm | 590 nm |
| Retention Time | ~15 min | ~7.43 min |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5 - 50 µg/mL | 10 - 80 µg/mL |
| Correlation Coefficient (r²) | 0.99984 | 0.998 |
| Limit of Detection (LOD) | < 0.018 µg/mL | 3.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.059 µg/mL | 9.6 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated | 99.76 - 100.50% |
| Precision (% RSD) | Intra-day and Inter-day variations determined | Low % RSD for Intra-day, Inter-day, and Inter-system variations |
Visualizations
The following diagram illustrates the general experimental workflow for the quantitative analysis of hypericin using HPLC.
Caption: Experimental workflow for HPLC analysis of Hypericin.
References
HPTLC Application Notes and Protocols for the Quantification of Hypericin and Hyperforin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of hypericin (B1674126) and hyperforin (B191548), key active constituents of Hypericum perforatum (St. John's Wort), using High-Performance Thin-Layer Chromatography (HPTLC). HPTLC offers a reliable, efficient, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for the quality control of herbal medicines.[1][2][3]
Introduction
Hypericin and hyperforin are two of the most significant bioactive compounds in St. John's Wort, with their pharmacological activities being a primary focus of research and product standardization.[1][2] Accurate and precise quantification of these markers is crucial for ensuring the quality, consistency, and efficacy of St. John's Wort extracts and finished products. HPTLC has emerged as a suitable and widely used technique for the analysis of herbal drugs.[1][2] This method allows for the simultaneous processing of multiple samples, making it a high-throughput analytical solution.
Quantitative Analysis Summary
The following tables summarize the key quantitative parameters for the HPTLC-densitometric determination of hypericin and hyperforin, based on validated methods.
Table 1: Quantitative HPTLC Parameters for Hypericin
| Parameter | Value |
| Linearity Range | 8.4 - 28.7 ng/mL |
| Limit of Detection (LOD) | 3.8 µg·L⁻¹ (by CL-FIA, indicative of high sensitivity) |
| Limit of Quantification (LOQ) | 0.05 ng/mL (by LC/MS/MS, indicative of high sensitivity) |
| Recovery | 32.2 - 35.6% (from plasma by LLE-HPLC) |
| Precision (Intra-day RSD) | 2.6 - 2.8% (from plasma by LLE-HPLC) |
Table 2: Quantitative HPTLC Parameters for Hyperforin
| Parameter | Value |
| Linearity Range | 21.6 - 242.6 ng/mL |
| Limit of Detection (LOD) | 100 nanograms |
| Limit of Quantification (LOQ) | 0.035 ng/mL (by LC/MS/MS, indicative of high sensitivity) |
| Recovery | 89.9 - 100.1% (from plasma by LLE-HPLC) |
| Precision (Intra-day RSD) | 3.2 - 4.3% (from plasma by LLE-HPLC) |
Note: Some of the more sensitive detection and quantification limits, as well as recovery and precision data, are derived from HPLC and LC/MS/MS methods for plasma, which indicate the achievable sensitivity for these compounds. HPTLC methods are validated to ensure adequate sensitivity for their intended purpose in herbal material analysis.
Experimental Protocols
Detailed methodologies for the HPTLC quantification of hypericin and hyperforin are provided below. These protocols are based on established and validated methods.[1][2][4]
Materials and Reagents
-
Standards: Hypericin and Hyperforin reference standards
-
Solvents: Methanol (B129727), n-hexane, ethyl acetate (B1210297), toluene, chloroform, formic acid (all analytical grade)
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254
Standard Solution Preparation
-
Hypericin Stock Solution: Accurately weigh and dissolve 1 mg of hypericin reference standard in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Hyperforin Stock Solution: Accurately weigh and dissolve 1 mg of hyperforin reference standard in 10 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with methanol to cover the desired calibration range.
Sample Preparation (Extraction)
-
Accurately weigh 1.0 g of powdered dried flowering tops of Hypericum perforatum.
-
Add 10 mL of methanol to the powdered sample.
-
Sonicate the mixture for 20 minutes to ensure efficient extraction.[5]
-
Centrifuge the resulting suspension.
-
Carefully collect the supernatant, which will be used as the test solution.[5]
Chromatography
-
Application: Apply the standard and sample solutions as bands of 8 mm length onto the HPTLC plate using an automated applicator.
-
Mobile Phase for Hypericin: A mixture of toluene, chloroform, ethyl acetate, and formic acid in a ratio of 8:5:3.5:0.6 (v/v/v/v).[1][2][4]
-
Mobile Phase for Hyperforin: A mixture of n-hexane and ethyl acetate in a ratio of 8:2 (v/v).[1][2][4]
-
Development: Develop the plates in a saturated twin-trough chamber to a distance of 80 mm.
-
Drying: After development, dry the plates in a stream of warm air.
Densitometric Analysis
-
Detection: Scan the dried plates with a densitometer in absorbance or fluorescence mode.
-
Wavelength for Hypericin: Detection is typically performed at 590 nm.[6]
-
Wavelength for Hyperforin: Detection details for hyperforin by HPTLC are less commonly specified and may require method development, though UV detection around 270-280 nm is common in HPLC.[3]
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of hypericin and hyperforin in the samples from the calibration curve.
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the HPTLC analysis of hypericin and hyperforin.
Caption: General HPTLC workflow for quantification.
Caption: Mobile phase selection for HPTLC analysis.
References
- 1. Development of new and validated HPTLC methods for the qualitative and quantitative analysis of hyperforin, hypericin and hyperoside contents in Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hptlc-association.org [hptlc-association.org]
- 6. latamjpharm.org [latamjpharm.org]
Application Notes and Protocols for In Vivo Studies of Hypericin Efficacy in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hypericin (B1674126), a naturally occurring photosensitizer derived from Hypericum perforatum (St. John's wort), has garnered significant interest for its potential as an anti-cancer agent, particularly in the context of photodynamic therapy (PDT). In vivo studies utilizing murine models are critical for evaluating the therapeutic efficacy, understanding the mechanism of action, and establishing optimal treatment parameters for hypericin-based therapies. These application notes provide an overview of common murine models, detailed experimental protocols, and data presentation formats to guide researchers in this field.
Murine Models for Hypericin Efficacy Studies
A variety of murine tumor models have been employed to investigate the in vivo efficacy of hypericin, primarily in the context of PDT. The choice of model depends on the specific cancer type being studied and the experimental questions being addressed.
Commonly Used Murine Tumor Models:
-
Syngeneic Models: These models utilize tumor cell lines derived from the same inbred mouse strain into which they are implanted, thus preserving a fully immunocompetent host. This is crucial for studying the interplay between the treatment, the tumor, and the host immune system.
-
RIF-1 (Radiation-Induced Fibrosarcoma): A well-established model for studying tumor response to various therapies.[1][2]
-
CT26 (Colon Carcinoma): A widely used model for colorectal cancer research, particularly for evaluating immunotherapies.[3][4]
-
P388 (Lymphoma): A murine leukemia/lymphoma model used to assess the efficacy of chemotherapeutic and photodynamic agents.[5]
-
-
Xenograft Models: These models involve the transplantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice). They are instrumental in evaluating the effect of therapies on human cancers.
-
Human Squamous Cell Carcinoma (SCC): Various human SCC cell lines are used to establish xenografts to study head and neck, skin, and other squamous cell malignancies.
-
Human Cholangiocarcinoma (CCA): Used to investigate therapies for this aggressive biliary tract cancer.
-
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from various in vivo studies on hypericin efficacy.
Table 1: Hypericin Administration and Photodynamic Therapy Parameters in Murine Models
| Tumor Model | Mouse Strain | Hypericin Dose & Route | Drug-Light Interval (DLI) | Light Source & Wavelength | Light Dose | Reference |
| RIF-1 | C3H/Km | 5 mg/kg, i.v. | 0.5 hr or 6 hr | Laser | Not Specified | |
| P388 | DBA | Not Specified | Not Specified | Not Specified | Not Specified | |
| Human SCC | Nude Mice | 10 µg/g tumor, intratumoral | 24 hr | KTP532 Surgical Laser (532 nm) | 500 mW output | |
| CT26 | BALB/c | 2.5 mg/kg or 10 mg/kg | 0.5 hr or 1 hr | Not Specified | 14 J/cm² or 60 J/cm² | |
| Cholangiocarcinoma | BALB/c nude | 4 mg/kg or 8 mg/kg, i.v. | 4 hr and 24 hr | Red light (650 nm) | 60 mW/cm² for 20 min |
Table 2: Efficacy of Hypericin-Based Therapies in Murine Models
| Tumor Model | Treatment | Primary Outcome | Quantitative Results | Reference |
| RIF-1 | Hypericin PDT | Tumor Perfusion Reduction | Significant reduction immediately after treatment. | |
| RIF-1 | Hypericin PDT | Tumor Cell Survival | Delayed but progressive cell death observed. | |
| DA3Hi & SQ2 | Hypericin PDT | Primary Tumor Development | Reduced primary tumor development. | |
| DA3Hi & SQ2 | Hypericin PDT | Survival | Significantly prolonged survival of tumor-bearing mice. | |
| Cholangiocarcinoma | Hypericin PDT | Tumor Proliferation | Significant inhibition of tumor cell proliferation. |
Experimental Protocols
Protocol for Subcutaneous Tumor Induction in Mice
This protocol provides a general guideline for establishing subcutaneous tumors in mice. Specific cell numbers and media may need to be optimized for different cell lines.
Materials:
-
Tumor cell line (e.g., RIF-1, CT26, P388, or human SCC)
-
Complete cell culture medium (e.g., RPMI, DMEM with FBS and antibiotics)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
(Optional) Matrigel
-
Syringes (1 mL) with 23-25 gauge needles
-
Hemocytometer or automated cell counter
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Electric shaver or depilatory cream
-
Disinfectant (e.g., 70% ethanol (B145695), iodine)
Procedure:
-
Cell Preparation: a. Culture tumor cells in appropriate complete medium until they reach 80-90% confluency. b. Aspirate the medium and wash the cells with sterile PBS. c. Add Trypsin-EDTA and incubate until cells detach. d. Neutralize trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube. e. Centrifuge the cells, discard the supernatant, and resuspend the pellet in a known volume of sterile PBS or HBSS. f. Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion. g. Adjust the cell suspension to the desired concentration for injection (typically 1 x 10^5 to 1 x 10^7 cells in 100-200 µL). For some cell lines, resuspending in a 1:1 mixture of PBS/HBSS and Matrigel can improve tumor take rate. Keep the cell suspension on ice.
-
Animal Preparation and Tumor Cell Injection: a. Anesthetize the mouse using an approved protocol. b. Shave the hair from the injection site (typically the flank). c. Disinfect the shaved area with 70% ethanol or iodine. d. Gently lift the skin at the injection site to create a subcutaneous pocket. e. Insert the needle (23-25 gauge) into the subcutaneous space, being careful not to puncture the underlying muscle. f. Slowly inject the cell suspension (typically 100-200 µL). g. Slowly withdraw the needle to prevent leakage of the cell suspension. h. Monitor the mouse until it has fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Palpate the injection site every 2-3 days to check for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. c. Calculate the tumor volume using the formula: Volume = (width² x length) / 2. d. Monitor the animals for any signs of distress or adverse effects.
Protocol for In Vivo Hypericin Photodynamic Therapy (PDT)
This protocol outlines the general steps for performing PDT in tumor-bearing mice. Doses and timings should be optimized for the specific tumor model and research question.
Materials:
-
Tumor-bearing mice
-
Hypericin solution (sterile, for injection)
-
Light source with a specific wavelength (e.g., laser, LED array)
-
Fiber optic cable (for targeted light delivery)
-
Power meter to measure light intensity
-
Anesthetic
Procedure:
-
Hypericin Administration: a. Prepare a sterile solution of hypericin at the desired concentration. b. Administer hypericin to the tumor-bearing mice via the chosen route (e.g., intravenous injection into the tail vein). The dose typically ranges from 2.5 to 10 mg/kg.
-
Drug-Light Interval (DLI): a. Allow a specific time interval between hypericin administration and light exposure (DLI). This can range from 30 minutes to 24 hours and is a critical parameter for efficacy.
-
Light Application: a. Anesthetize the mouse. b. Position the light source to illuminate the tumor area. For subcutaneous tumors, light can be delivered externally. c. The wavelength of the light should correspond to an absorption peak of hypericin (typically in the range of 550-600 nm). d. Deliver the predetermined light dose (e.g., measured in J/cm²). The light intensity (fluence rate, in mW/cm²) should be monitored.
-
Post-Treatment Monitoring: a. Monitor the mice for recovery from anesthesia. b. Continue to measure tumor volume and monitor the overall health of the animals as described in the tumor induction protocol. c. Observe the tumor for changes such as necrosis and regression.
Protocol for TUNEL Assay for Apoptosis Detection in Tumor Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Tumor tissue sections (paraffin-embedded or frozen)
-
TUNEL assay kit (commercial kits are recommended)
-
Deparaffinization and rehydration solutions (for paraffin (B1166041) sections)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
TdT reaction mix (TdT enzyme and labeled dUTPs)
-
(Optional) Counterstain (e.g., DAPI, Hoechst)
-
Mounting medium
-
Fluorescence microscope
Procedure (General guideline for paraffin-embedded sections):
-
Deparaffinization and Rehydration: a. Deparaffinize the tissue sections by incubating in xylene. b. Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Permeabilization: a. Incubate the sections with Proteinase K solution to retrieve antigenic sites. b. Wash the sections with PBS. c. Incubate with a permeabilization solution (e.g., 0.1% Triton X-100 in PBS) to allow the enzyme to access the nucleus.
-
TUNEL Reaction: a. (Optional) Incubate the sections in an equilibration buffer provided in the kit. b. Add the TdT reaction mix to the sections and incubate in a humidified chamber at 37°C for 1 hour. This step should be performed in the dark if using fluorescently labeled dUTPs.
-
Detection and Visualization: a. Stop the reaction by washing the sections. b. If an indirect detection method is used, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody). c. (Optional) Counterstain the nuclei with a DNA stain like DAPI or Hoechst. d. Mount the slides with an appropriate mounting medium. e. Visualize the sections under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Controls: a. Positive Control: Treat a section with DNase I before the labeling step to induce DNA fragmentation in all cells. b. Negative Control: Perform the entire protocol on a section but omit the TdT enzyme from the reaction mix.
Protocol for Ex Vivo Clonogenic Assay
This assay determines the ability of individual cancer cells from a treated tumor to proliferate and form colonies, providing a measure of cell reproductive death.
Materials:
-
Excised tumor tissue
-
Enzyme digestion solution (e.g., collagenase, dispase, DNase)
-
Cell strainers
-
Complete cell culture medium
-
Culture dishes or plates
-
Fixation solution (e.g., methanol/acetic acid)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Tumor Disaggregation: a. Aseptically excise the tumor from the mouse. b. Mince the tumor tissue into small pieces. c. Incubate the minced tissue in an enzyme digestion solution to create a single-cell suspension. d. Pass the cell suspension through a cell strainer to remove any remaining clumps. e. Wash the cells with complete medium and centrifuge. f. Resuspend the cells in fresh medium and determine the cell count and viability.
-
Cell Plating: a. Plate a known number of viable cells into culture dishes or plates. It is advisable to plate several different cell densities.
-
Incubation: a. Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: a. Aspirate the medium and wash the plates with PBS. b. Fix the colonies with a fixation solution for about 5-10 minutes. c. Stain the colonies with a crystal violet solution for at least 2 hours. d. Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: a. Count the number of colonies containing at least 50 cells. b. Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Hypericin-mediated PDT induces cancer cell death through multiple signaling pathways. Below are representations of key pathways.
Caption: Hypericin-PDT induced apoptosis pathway.
Caption: Inhibition of AKT/mTORC1/GPX4 pathway by Hypericin-PDT.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of hypericin efficacy.
Caption: General experimental workflow for in vivo studies.
References
- 1. A new mouse tumor model system (RIF-1) for comparison of end-point studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response to the RIF-1 tumor in vitro and in C3H/Km mice to X-radiation (cell survival, regrowth delay, and tumor control), chemotherapeutic agents, and activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Photodynamic therapy with hypericin in a mouse P388 tumor model: vascular effects determine the efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Hypericin Extraction and Purification from St. John's Wort: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of hypericin (B1674126) from Hypericum perforatum L., commonly known as St. John's Wort. Hypericin, a naphthodianthrone, is a key bioactive constituent of St. John's Wort and is of significant interest for its potential therapeutic applications, including its antidepressant and antiviral activities.[1][2] The following protocols and data are intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction to Extraction and Purification Strategies
The extraction of hypericin from plant material is the initial and critical step in its isolation. Various techniques have been developed, each with its own advantages in terms of efficiency, solvent consumption, and time. Common methods include maceration, Soxhlet extraction, and more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[1][2][3] The choice of solvent is also crucial, with polar solvents such as ethanol, methanol, and acetone (B3395972) being effective for solubilizing hypericin.[1][2][3]
Following extraction, the crude extract contains a complex mixture of compounds, including chlorophyll (B73375), flavonoids, and other secondary metabolites.[4] Therefore, purification is essential to isolate hypericin. Chromatographic techniques are widely employed for this purpose, including silica (B1680970) gel column chromatography, macroporous resin column chromatography (MRCC), and high-performance liquid chromatography (HPLC) for achieving high purity.[1][4][5]
Data Presentation: Comparison of Extraction and Purification Methodologies
The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction and purification methods for hypericin.
Table 1: Comparison of Hypericin Extraction Methods
| Extraction Method | Solvent System | Plant Material | Extraction Time | Temperature | Hypericin Yield | Reference |
| Soxhlet Extraction | Ethanol | Hypericum perforatum | 16 hours | Reflux | 0.060 mg/g | [3] |
| Soxhlet Extraction | n-hexane | Hypericum perforatum | - | Reflux | Very low | [6] |
| Soxhlet Extraction | Ethyl acetate (B1210297) | Hypericum perforatum | - | Reflux | Lower than ethanol | [6] |
| Soxhlet Extraction | 2-propanol | Hypericum perforatum | - | Reflux | Lower than ethanol | [6] |
| Ultrasound-Assisted Extraction (UAE) | Methanol:Acetone (2:1) | Hypericum perforatum leaves | 30 minutes | Room Temperature | 5.105 mg/g (of purified hypericins) | [1][2] |
| Ultrasound-Assisted Packed-Bed (UAE-PB) | Ethanol:Methanol (1:1 v/v) | Hypericum perforatum | 105 minutes | 60°C | 0.112 mg/g | [7] |
| Microwave-Assisted Extraction (MAE) | 55% Ethanol or Isopropanol | Hypericum perforatum | 60 seconds | - | - | [3] |
| Enzyme-Assisted followed by MAE | - | Hypericum perforatum | - | - | 0.32 ± 0.006 mg/g | [3] |
| Heat-Recirculation Extraction | 77% Ethanol | Hypericum perforatum powder | 120 minutes | 90°C | 0.6767 mg/g | [8] |
| Maceration | Ethanol | Hypericum perforatum | - | - | Lower than Soxhlet | [6] |
Table 2: Comparison of Hypericin Purification Methods
| Purification Method | Stationary Phase | Elution Solvent/Mobile Phase | Initial Purity | Final Purity | Recovery Rate | Reference |
| Silica Gel Column Chromatography | Silica Gel (35-70 mesh) | Methanol:Acetone:CH2Cl2 (75:10:15) | Crude Extract | High (unspecified) | Good | [1][2] |
| Macroporous Resin Column Chromatography (MRCC) | XAD16 N weak-polarity microporous resin | Acetonitrile and water (gradient) | Crude Extract | - | Up to 98% | [4] |
| MRCC followed by Preparative Liquid Chromatography (PLC) | XAD16 N MRCC -> PLC | - | Crude Extract | 98.7% | 80.6% (total) | [5] |
| Sephadex Column Chromatography followed by Preparative HPLC | Sephadex | - | Crude Extract | High (isolated hypericin and pseudohypericin) | - | [9] |
Experimental Protocols
This section provides detailed protocols for selected hypericin extraction and purification methods.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Hypericin
This protocol is based on a rapid and efficient method for extracting hypericins from St. John's Wort leaves.[1][2]
Materials and Reagents:
-
Dried and powdered leaves of Hypericum perforatum
-
Dichloromethane (B109758) (CH2Cl2)
-
Methanol (MeOH), analytical grade
-
Acetone, analytical grade
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Dark glass bottles
Procedure:
-
Plant Material Preparation: Dry the leaves of Hypericum perforatum at room temperature for approximately 14 days. Grind the dried leaves into a fine powder and store in a dark glass bottle.[1][2]
-
Removal of Nonpolar Components: a. Weigh 1 g of the leaf powder and place it in a dark glass container. b. Add 50 mL of dichloromethane to the powder. c. Place the mixture in an ultrasonic bath for 30 minutes to remove chlorophyll and other nonpolar compounds. d. Centrifuge the mixture and discard the supernatant.[1][2]
-
Hypericin Extraction: a. To the plant residue from the previous step, add 24 mL of a methanol:acetone (2:1 v/v) solvent mixture. b. Sonicate the mixture for 30 minutes in an ultrasonic bath.[1][2] c. After sonication, centrifuge the mixture. d. Collect the supernatant, which contains the extracted hypericins. This is the crude extract.
Protocol 2: Purification of Hypericin using Silica Gel Column Chromatography
This protocol describes the purification of the crude hypericin extract obtained from the UAE method.[1][2]
Materials and Reagents:
-
Crude hypericin extract (from Protocol 1)
-
Silica gel (35-70 mesh)
-
Glass columns (e.g., 70 x 5 mm)
-
Methanol (MeOH)
-
Acetone
-
Dichloromethane (CH2Cl2)
-
Nitrogen gas for solvent evaporation
Procedure:
-
Column Preparation: a. Prepare two 70 x 5 mm glass columns. b. Pack each column with 800 mg of 35-70 mesh silica gel.[1][2]
-
Chromatographic Separation: a. Concentrate the crude hypericin extract under a stream of nitrogen gas if necessary. b. Load the concentrated extract onto the top of the first silica gel column. c. Elute the column with a solvent mixture of Methanol:Acetone:Dichloromethane (75:10:15 v/v/v).[1][2] d. Collect the colored fractions that contain hypericin (typically red). e. Pass the collected fractions through the second silica gel column to further enhance purity.[1]
-
Purity Analysis: a. The extent of purification can be monitored by Thin Layer Chromatography (TLC) and quantified by High-Performance Liquid Chromatography (HPLC).[1][2] b. For HPLC analysis, a C18 column is commonly used with a mobile phase such as 5mM ammonium (B1175870) acetate (pH 5.4):acetonitrile:glacial acetic acid (25:75:0.1). Detection is typically performed at 590 nm.[1][2]
Protocol 3: Soxhlet Extraction of Hypericin
This is a classical and exhaustive extraction method.
Materials and Reagents:
-
Dried and powdered Hypericum perforatum
-
Ethanol (or other suitable solvent)
-
Soxhlet apparatus (extractor, condenser, round-bottom flask)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
Procedure:
-
Sample Preparation: Weigh a desired amount of powdered plant material and place it inside a cellulose extraction thimble.
-
Apparatus Setup: a. Place the thimble inside the Soxhlet extractor. b. Fill the round-bottom flask with the extraction solvent (e.g., ethanol) to about two-thirds of its volume. c. Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top of the extractor.
-
Extraction Process: a. Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the plant material in the thimble. b. The solvent will slowly fill the extractor, and once it reaches the level of the siphon arm, the entire volume of solvent and extract will be siphoned back into the round-bottom flask. c. This process is repeated for several hours (e.g., 16 hours) until the extraction is complete.[3]
-
Extract Recovery: After extraction, the solvent in the round-bottom flask, now containing the extracted compounds, can be concentrated using a rotary evaporator to yield the crude extract.
Visualizations
The following diagrams illustrate the experimental workflows for hypericin extraction and purification.
Caption: Workflow for Ultrasound-Assisted Extraction of Hypericin.
References
- 1. brieflands.com [brieflands.com]
- 2. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]
- 3. pure.tudelft.nl [pure.tudelft.nl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted packed-bed extraction of hypericin from Hypericum perforatum L. and optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. The separation of hypericine and pseudohypericine from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Techniques for the Characterization of Hypericin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of various spectroscopic techniques employed in the characterization of Hypericin (B1674126), a naturally occurring photosensitizer with significant therapeutic potential. These application notes and protocols are designed to guide researchers in utilizing these methods for identification, quantification, and functional analysis of Hypericin in various matrices.
Introduction to Hypericin
Hypericin is a naphthodianthrone, a red-colored polycyclic quinone, naturally found in St. John's wort (Hypericum perforatum). It has garnered substantial interest in the scientific community due to its wide range of biological activities, including antidepressant, antiviral, and anticancer properties. Its efficacy as a photosensitizer in photodynamic therapy (PDT) is a key area of research, where upon activation by light, it generates reactive oxygen species (ROS) that can induce cell death in cancerous tissues. Accurate characterization of Hypericin's physicochemical properties is paramount for its development as a therapeutic agent.
Spectroscopic Techniques and Protocols
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of Hypericin and for studying its aggregation state and interaction with its environment.
Quantitative Data Summary
| Solvent/Condition | Absorption Maxima (λmax, nm) | Reference(s) |
| Methanol | ~588-590 | [1][2] |
| Ethanol | 548, 590 | [1] |
| Aqueous solution (aggregated) | Broad, less defined peaks | [3] |
| Reverse Micelles (HypH+) | 583 | [4] |
| Reverse Micelles (Hyp and Hyp-) | 594 | |
| Reverse Micelles (Hyp2-) | 613 | |
| Complex with Polyvinylpyrrolidone (B124986) (PVP) | 595 |
Experimental Protocol
Objective: To determine the concentration and assess the aggregation state of Hypericin.
Materials:
-
Hypericin standard
-
Spectrophotometer grade solvents (e.g., methanol, ethanol, DMSO)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Hypericin in a suitable organic solvent (e.g., 1 mg/mL in methanol). Protect the solution from light.
-
Working Solutions: Prepare a series of dilutions from the stock solution to generate a calibration curve (e.g., 1-10 µg/mL).
-
Sample Preparation: Dissolve the sample containing Hypericin in the same solvent used for the standards. If the sample is a complex matrix, an extraction step may be necessary. A common extraction method involves sonication with methanol.
-
Measurement:
-
Set the spectrophotometer to scan a wavelength range of 400-700 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the standard and sample solutions. The characteristic absorption maximum for monomeric Hypericin is typically observed around 590 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Hypericin in the sample by interpolating its absorbance on the calibration curve.
-
Changes in the shape and position of the absorption bands can indicate aggregation or interaction with other molecules. A blue-shift or broadening of the spectrum often suggests aggregation.
-
Experimental Workflow for UV-Vis Analysis
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for detecting and quantifying Hypericin. It is also used to probe its local environment and interactions with biomolecules.
Quantitative Data Summary
| Solvent/Condition | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Reference(s) |
| Methanol | ~544 | 592, ~640 | |
| Ethanol | - | 595, 640 | |
| Reverse Micelles (pH dependent) | - | Varies with protonation state | |
| Complex with Serum Albumin | - | Red-shifted compared to free form | |
| Complex with PVP | - | 590 | |
| Neutral Species (Hyp) | - | 600 | |
| Anionic Species (Hyp-) | - | 660-680 (weak) |
Experimental Protocol
Objective: To quantify Hypericin and study its interaction with biomolecules.
Materials:
-
Hypericin standard
-
Fluorescence grade solvents
-
Quartz cuvettes for fluorescence
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare standard and sample solutions as described for UV-Vis spectroscopy, but at lower concentrations (e.g., in the ng/mL to low µg/mL range).
-
Instrument Setup:
-
Set the excitation wavelength to the absorption maximum of Hypericin (e.g., ~540-550 nm).
-
Set the emission scan range from 560 nm to 750 nm.
-
Optimize excitation and emission slit widths to maximize signal while avoiding saturation.
-
-
Measurement:
-
Record the fluorescence emission spectra of the blank, standards, and samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting fluorescence intensity at the emission maximum versus concentration.
-
Determine the concentration of Hypericin in the sample.
-
Shifts in the emission maxima, changes in fluorescence intensity (quenching or enhancement), and fluorescence lifetime measurements can provide information on the binding of Hypericin to proteins or its aggregation state. For instance, the interaction with polyvinylpyrrolidone (PVP) can lead to the disaggregation of Hypericin, resulting in a significant increase in fluorescence intensity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Hypericin molecule and to study intermolecular interactions, such as hydrogen bonding.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3400-3200 | O-H stretching (phenolic) | |
| ~2924 | C-H stretching | |
| ~1721 | C=O stretching (ketone) |
Experimental Protocol
Objective: To identify the functional groups of Hypericin and study its solid-state structure.
Materials:
-
Hypericin powder
-
Potassium bromide (KBr, FTIR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a suitable detector (e.g., DTGS)
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry the Hypericin sample and KBr powder to remove any moisture.
-
Grind a small amount of Hypericin (1-2 mg) with approximately 100-200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die and apply pressure to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a pure KBr pellet.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups of Hypericin. The presence of strong O-H and C=O stretching bands is characteristic. Changes in the position and shape of these bands can indicate different tautomeric forms or intermolecular hydrogen bonding.
-
Raman Spectroscopy
Raman spectroscopy, including Surface-Enhanced Raman Spectroscopy (SERS), provides detailed vibrational information about the molecular structure of Hypericin.
Experimental Protocol
Objective: To obtain a detailed vibrational fingerprint of Hypericin and study its interaction with surfaces and other molecules.
Materials:
-
Hypericin sample (solid or in solution)
-
Raman spectrometer with appropriate laser excitation (e.g., 532 nm, 633 nm)
-
For SERS: Silver or gold nanoparticles as a substrate
Procedure:
-
Sample Preparation:
-
Solid: Place a small amount of Hypericin powder on a microscope slide.
-
Solution: Use a suitable cuvette or capillary tube.
-
SERS: Mix the Hypericin solution with a colloidal suspension of silver or gold nanoparticles.
-
-
Measurement:
-
Focus the laser beam on the sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 200-1800 cm⁻¹).
-
Optimize laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis:
-
Identify the characteristic Raman bands of Hypericin. SERS can provide enhanced signals, allowing for the detection of low concentrations and providing information about the orientation of the molecule on the metal surface. The spectra can distinguish between the neutral and deprotonated forms of Hypericin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Hypericin in solution. Both ¹H and ¹³C NMR are used to confirm its chemical structure.
Quantitative Data Summary (¹H NMR in CD₃OD)
| Chemical Shift (δ, ppm) | Assignment | Reference(s) |
| ~14.7 | peri-hydroxyl protons (OH-1, OH-6) | |
| ~14.1 | peri-hydroxyl protons (OH-8, OH-13) | |
| ~7.3 | Aromatic protons | |
| ~6.6 | Aromatic protons | |
| ~2.7 | Methyl protons |
Experimental Protocol
Objective: To confirm the chemical structure of Hypericin.
Materials:
-
Hypericin sample
-
Deuterated solvents (e.g., DMSO-d₆, CD₃OD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a few milligrams of Hypericin in a deuterated solvent in an NMR tube.
-
Measurement:
-
Acquire ¹H and ¹³C NMR spectra.
-
For ¹H NMR, the spectral window should be wide enough to include the strongly deshielded hydroxyl protons.
-
Other 2D NMR experiments like COSY and HMBC can be performed for complete structural assignment.
-
-
Data Analysis:
-
Assign the observed signals to the corresponding protons and carbons in the Hypericin structure. The downfield chemical shifts of the hydroxyl protons are characteristic and confirm the presence of strong intramolecular hydrogen bonds.
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the identification and quantification of Hypericin in complex mixtures.
Quantitative Data Summary
| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |
| ESI (-) | 503 [M-H]⁻ | Varies with collision energy |
Experimental Protocol (LC-MS/MS)
Objective: To identify and quantify Hypericin in biological matrices like plasma.
Materials:
-
Hypericin standard and a deuterated internal standard (e.g., Hypericin-d2)
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water) and additives (e.g., formic acid, ammonium (B1175870) acetate)
-
LC system with a reversed-phase column (e.g., C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Plasma):
-
To a plasma sample, add the internal standard.
-
Precipitate proteins using a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
The supernatant can be further purified by liquid-liquid extraction (e.g., with ethyl acetate/n-hexane) or solid-phase extraction.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes on a C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the parent ion to a specific fragment ion for both Hypericin and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for Hypericin and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Determine the concentration of Hypericin in the unknown samples.
-
LC-MS/MS Experimental Workflow
Signaling Pathways in Hypericin-Mediated Photodynamic Therapy
Hypericin-mediated PDT induces cancer cell death through multiple signaling pathways, primarily involving apoptosis and autophagy.
Hypericin-Induced Apoptosis Pathway
Upon photoactivation, Hypericin, particularly when localized in the endoplasmic reticulum (ER), generates singlet oxygen (¹O₂). This leads to oxidative damage of the SERCA2 pump, causing a depletion of ER Ca²⁺ stores. This ER stress, in conjunction with the action of pro-apoptotic proteins BAX and BAK, leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c, which activates the caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to apoptosis. Hypericin-induced apoptosis can also be mediated by the TRAIL/TRAIL-receptor system and the activation of caspase-8.
Hypericin-Induced Ferroptosis Pathway
Recent studies have shown that Hypericin-PDT can also induce ferroptosis, a form of iron-dependent regulated cell death. This is achieved by inhibiting the AKT/mTORC1 signaling pathway, which leads to a decrease in the expression of GPX4, a key enzyme that protects cells from lipid peroxidation.
Conclusion
The spectroscopic techniques detailed in these application notes and protocols provide a robust toolkit for the comprehensive characterization of Hypericin. From fundamental identification and quantification to the elucidation of its complex interactions and mechanisms of action, these methods are indispensable for advancing the research and development of Hypericin as a therapeutic agent. The provided protocols and data summaries serve as a valuable resource for researchers in this exciting field.
References
Application Notes and Protocols for Hypericin-Based Photodynamic Therapy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of hypericin (B1674126) in photodynamic therapy (PDT) for cancer cell research. Hypericin, a naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort), has demonstrated significant potential in cancer treatment due to its potent photo-oxidizing capabilities and preferential accumulation in tumor tissues.[1][2][3][4] Upon activation with light of a specific wavelength, hypericin generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through various mechanisms, including apoptosis, necrosis, and pyroptosis.[5]
Key Mechanisms of Action
Hypericin-mediated PDT induces cancer cell death through multiple pathways, the activation of which is often dependent on the concentration of hypericin and the light dose administered.
-
Apoptosis: This is a predominant form of cell death induced by hypericin-PDT, often initiated through the mitochondrial (intrinsic) pathway. This involves the release of cytochrome c and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3. The extrinsic pathway, involving death receptors, can also be activated.
-
Necrosis: At higher concentrations of hypericin or greater light doses, necrosis becomes the more prevalent form of cell death.
-
Pyroptosis: Recent studies have shown that hypericin-PDT can induce pyroptosis, a form of programmed cell death dependent on caspase-3-mediated cleavage of Gasdermin E (GSDME).
-
Endoplasmic Reticulum (ER) Stress: Hypericin has been shown to localize in the ER and, upon photoactivation, can cause ER stress. This can lead to the unfolded protein response (UPR) and disruptions in calcium homeostasis, contributing to cell death. The interaction with calreticulin (B1178941) (CALR) and inactivation of SERCA2 are key events in this process.
-
Autophagy: Autophagy has a dual role in hypericin-PDT. It can be a pro-survival mechanism, but can also contribute to cell death, particularly when apoptosis is compromised.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on hypericin-PDT in different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Hypericin-PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypericin Concentration | Light Dose (J/cm²) | Viability Assay | IC50 / % Viability Reduction | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.02, 0.2, 0.9 µM | 3 | CCK8 | Dose-dependent decrease | |
| BT-549 | Triple-Negative Breast Cancer | 0.02, 0.2, 0.9 µM | 3 | CCK8 | Dose-dependent decrease | |
| K562 | Leukemia | 0.4 µg/ml | 0.072 (0.3 mW/cm² for 4 min) | Not Specified | Significant suppression | |
| SCC-25 | Squamous Cell Carcinoma | 1 µM | 3.6 | MTT | ~54% viability | |
| MUG-Mel2 | Melanoma | 1 µM | 3.6 | MTT | ~47% viability | |
| HaCaT | Keratinocytes (Normal) | 1 µM | 3.6 | MTT | ~42% viability | |
| SNU SCC | Squamous Cell Carcinoma | 0.2-0.5 µg/ml | Not specified (593 nm laser) | MTT | Intense phototoxicity | |
| HCT116 | Colorectal Cancer | Not specified | Not specified | Not specified | Inhibition of proliferation | |
| SW620 | Colorectal Cancer | Not specified | Not specified | Not specified | Inhibition of proliferation | |
| SCC-25 | Oral Squamous Cell Carcinoma | 0.5 µM | 2 | MTT | Increased sTNF-R1 secretion | |
| U937 | Leukemia | 100x diluted solution | 0.225 (Na-Li lamp for 5 min) | Not specified | ~100% cell death after 5h | |
| U937 | Leukemia | 100x diluted solution | 0.04 (LED, 599 nm for 15 min) | Not specified | ~100% cell death after 5h | |
| U937 | Leukemia | 100x diluted solution | 0.099 (LED, 595 nm for 15 min) | Not specified | ~100% cell death after 5h |
Experimental Protocols
Protocol 1: General In Vitro Hypericin-PDT
This protocol provides a general workflow for assessing the efficacy of hypericin-PDT on a cancer cell line of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Hypericin in cancer treatment: more light on the way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Hypericin photoactivation induces triple-negative breast cancer cells pyroptosis by targeting the ROS/CALR/Caspase-3/GSDME pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antiviral Activity of Hypericin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin (B1674126), a naturally occurring naphthodianthrone found in St. John's wort (Hypericum perforatum), has garnered significant interest for its potent antiviral properties.[1][2] Extensive in vitro studies have demonstrated its efficacy against a broad spectrum of enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Influenza Virus, and various coronaviruses, such as SARS-CoV-2.[3][4][5][6] The antiviral mechanism of hypericin is multifaceted and often enhanced by the presence of light, involving direct inactivation of viral particles, inhibition of viral entry and replication, and modulation of host cellular pathways.[1][2][7] One of the proposed mechanisms involves the inhibition of protein kinase C (PKC), which can interfere with viral infection processes.[3]
These application notes provide a comprehensive overview of the key assays used to evaluate the antiviral activity of hypericin, complete with detailed protocols and data presentation guidelines to facilitate research and development in this area.
Quantitative Antiviral Activity of Hypericin
The antiviral efficacy of hypericin is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), the concentration of the compound that reduces viral activity by 50%. Additionally, the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability, is determined to assess the compound's safety profile. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ (or IC₅₀), is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI indicating greater selectivity for viral targets over host cells.
The following tables summarize the reported antiviral activities of hypericin against various viruses.
Table 1: Antiviral Activity of Hypericin against Coronaviruses
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero E6 | Plaque Assay | ~0.35 nM | >200 nM | >571 | [8] |
| SARS-CoV-2 | Vero E6 | Viral RNA Quantification | ~10 µM (84% inhibition) | Not specified | Not specified | [9] |
| SARS-CoV-2 (Alpha, Beta, Delta variants) | Vero | Plaque Assay | Not specified (significant reduction) | Not specified | Not specified | [5][10] |
| HCoV-229E | Huh-7/TMPRSS2 | Luciferase Assay | 0.37 ± 0.02 µM | 25.77 ± 2.58 µM | 69 | |
| PEDV (α-CoV) | Vero | TCID₅₀ Assay | Not specified | 56.73 ± 9.4 μM | Not specified | |
| TGEV (α-CoV) | ST | TCID₅₀ Assay | 2.11 ± 0.14 µM | Not specified | Not specified |
Table 2: Antiviral Activity of Hypericin against Other Viruses
| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| HSV-1 F | Not specified | Plaque Assay | 2.59 ± 0.08 μM | Not specified | Not specified | [6] |
| HSV-1 SM44 | Not specified | Plaque Assay | 2.94 ± 0.10 μM | Not specified | Not specified | [6] |
| HIV | Not specified | Not specified | Not specified | Not specified | Not specified | [1][2][3] |
| Influenza Virus | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Vesiculostomatitis Virus | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| Sendai Virus | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in determining the antiviral activity of hypericin.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds that inhibit viral replication and subsequent cell-to-cell spread.[11][12]
Principle: A confluent monolayer of host cells is infected with a known concentration of virus in the presence of varying concentrations of the test compound. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in treated versus untreated wells is used to determine the antiviral activity.[11]
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates (e.g., 6-well or 24-well) at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of hypericin in a suitable solvent (e.g., DMSO) and then dilute further in culture medium to the desired final concentrations.
-
Infection:
-
Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Pre-incubate the virus with the different concentrations of hypericin for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-hypericin mixtures. Include a virus-only control and a mock-infected cell control.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.[11]
-
-
Overlay:
-
Carefully remove the inoculum from the wells.
-
Gently add an overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose (B213101) in culture medium) to each well to restrict virus spread.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Staining and Plaque Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Wash the wells to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a stained cell background.[11]
-
-
Data Analysis: Calculate the percentage of plaque reduction for each hypericin concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the hypericin concentration and fitting the data to a dose-response curve.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow of the Plaque Reduction Assay.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[13][14]
Principle: Cells are infected with a virus in the presence of different concentrations of the test compound. After a single replication cycle, the amount of progeny virus in the supernatant or cell lysate is quantified by a subsequent titration assay (e.g., plaque assay or TCID₅₀ assay).[14]
Protocol:
-
Cell Seeding and Infection:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure synchronous infection of all cells.
-
-
Compound Treatment: After the adsorption period, remove the inoculum and add a culture medium containing serial dilutions of hypericin.
-
Incubation: Incubate the plates for a period equivalent to one viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: Collect the cell culture supernatants (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.
-
Virus Titer Determination: Determine the titer of the harvested virus from each treatment group using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.
-
Data Analysis: Calculate the reduction in virus yield for each hypericin concentration compared to the untreated virus control. Determine the EC₅₀ value from the dose-response curve.
Caption: Proposed Antiviral Mechanisms of Hypericin.
Reverse Transcriptase (RT) Assay
This assay is specifically used for retroviruses, such as HIV, to measure the activity of the viral enzyme reverse transcriptase, which is essential for converting the viral RNA genome into DNA.
Principle: The assay measures the incorporation of labeled nucleotides into a newly synthesized DNA strand using a template-primer complex in the presence of reverse transcriptase. The inhibition of this process by a compound indicates its potential as an RT inhibitor. [15] Protocol:
-
Reaction Setup:
-
In a microplate, combine a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP, e.g., DIG-dUTP and Biotin-dUTP for a colorimetric assay), and the reverse transcriptase enzyme.
-
Add serial dilutions of hypericin to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation: Incubate the plate at 37°C to allow for the reverse transcription reaction to proceed.
-
Detection:
-
For a colorimetric assay, the biotin-labeled DNA product is captured on a streptavidin-coated plate.
-
An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the DIG-labeled dUTP incorporated into the DNA.
-
A colorimetric substrate is added, and the resulting signal is measured using a plate reader.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each hypericin concentration and determine the IC₅₀ value.
Conclusion
The assays described in these application notes provide a robust framework for the comprehensive evaluation of the antiviral activity of hypericin. By employing a combination of these methods, researchers can determine the potency, selectivity, and mechanism of action of hypericin against a wide range of viruses. The provided protocols offer a starting point for establishing these assays in the laboratory, and the summarized data highlights the promising potential of hypericin as a broad-spectrum antiviral agent. Further research, including in vivo studies, is warranted to fully elucidate its therapeutic utility.
References
- 1. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Hypericin and pseudohypericin specifically inhibit protein kinase C: possible relation to their antiretroviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Antiviral Effects of Hypericin, a Derivative of St. John's Wort Plant, in Patients with Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hypericin blocks the function of HSV-1 alkaline nuclease and suppresses viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. Hypericin Suppresses SARS-CoV-2 Replication and Synergizes with Antivirals via Dual Targeting of RdRp and 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Investigating the Effect of Hypericin on Neurotransmitter Reuptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypericin (B1674126), a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has been a subject of considerable interest for its potential antidepressant properties. The therapeutic effects of St. John's Wort are often attributed to the modulation of neurotransmitter systems in the brain, particularly the inhibition of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) reuptake. This mechanism increases the concentration of these key neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission, a mode of action shared with many synthetic antidepressants.[1][2]
While much of the research has focused on crude extracts of Hypericum perforatum, which contain a complex mixture of bioactive compounds, it is crucial to delineate the specific contributions of individual constituents like hypericin. Another major component, hyperforin (B191548), is often cited as a primary inhibitor of neurotransmitter reuptake.[3][4][5][6] Some evidence suggests that hypericin itself may act as a non-competitive inhibitor of the serotonin transporter (SERT).[7] However, direct and quantitative evidence for isolated hypericin's inhibitory effects on neurotransmitter reuptake is still an active area of investigation.
These application notes provide a comprehensive guide for researchers to design and execute experiments aimed at elucidating the precise effects of hypericin on the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The following sections detail in vitro and in vivo experimental protocols, data presentation guidelines, and visual workflows to facilitate a robust and systematic study of hypericin's neuropharmacological profile.
Data Presentation: Pharmacological Profile of Hypericum perforatum and its Constituents
Due to the limited availability of specific IC50 values for isolated hypericin on neurotransmitter reuptake, the following table summarizes the inhibitory effects of Hypericum perforatum extracts and its primary active constituent, hyperforin. It is widely suggested that hyperforin is a major contributor to the reuptake inhibition observed with St. John's Wort extracts.[3][4][5]
| Preparation | Target | IC50 Value | Reference |
| Methanolic Extract of Hypericum perforatum (LI 160) | Serotonin (5-HT) Uptake (rat synaptosomes) | 6.2 µg/mL | [3] |
| Hydromethanolic Extract of Hypericum perforatum | Serotonin (5-HT) Uptake (rat brain cortical synaptosomes) | 7.9 µg/mL | [1] |
| Methanolic Extract of Hypericum perforatum | Dopamine (DA) Uptake | 0.85 µg/mL | [3] |
| Pure Hyperforin | Dopamine (DA) Uptake | ~0.05-0.10 µg/mL | [8] |
| Pure Hyperforin | Serotonin (5-HT) Uptake | 1.8 µg/mL | [1] |
| Pure Hypericin | Dopamine-β-hydroxylase Inhibition | 3.8 µmol/L | [4] |
Note: The data clearly indicates that while Hypericum perforatum extracts inhibit the reuptake of key neurotransmitters, hyperforin appears to be a significantly more potent inhibitor of dopamine reuptake than the crude extracts are for serotonin. Research on isolated hypericin suggests it may have a different primary mechanism of action, potentially including the inhibition of enzymes like dopamine-β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine.[4] Further research is required to determine the direct and specific IC50 values of purified hypericin on serotonin, dopamine, and norepinephrine transporters.
Experimental Protocols
In Vitro Studies: Neurotransmitter Reuptake Assays
A fundamental approach to studying the effect of hypericin on neurotransmitter reuptake is through in vitro assays using synaptosomes, which are isolated nerve terminals that retain functional transporters for neurotransmitters.[9]
1. Synaptosome Preparation from Rodent Brain
This protocol describes the preparation of a crude synaptosomal fraction (P2) from the whole brain or specific brain regions (e.g., striatum for dopamine, hippocampus/cortex for serotonin and norepinephrine) of rats or mice.
-
Materials:
-
Rodent brain tissue
-
Homogenization buffer (0.32 M sucrose (B13894), 4 mM HEPES, pH 7.4, chilled to 4°C)
-
Refrigerated centrifuge
-
Glass-Teflon homogenizer
-
-
Procedure:
-
Euthanize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly dissect the brain or desired brain region on a cold surface.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer (approximately 10-12 gentle strokes at 800 rpm).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant (S1) and centrifuge it at 12,500-16,000 x g for 20 minutes at 4°C.[10][11]
-
Discard the resulting supernatant (S2). The pellet (P2) contains the crude synaptosomal fraction.
-
Resuspend the P2 pellet in an appropriate assay buffer for immediate use in uptake experiments.
-
2. Radiolabeled Neurotransmitter Uptake Assay
This protocol outlines a general procedure for measuring the uptake of radiolabeled neurotransmitters into synaptosomes. Specific details for each neurotransmitter are provided.
-
General Materials:
-
Prepared synaptosomes
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM glucose, 10 mM HEPES, pH 7.4)
-
Radiolabeled neurotransmitter: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine
-
Unlabeled neurotransmitter for determining non-specific uptake
-
Hypericin solution at various concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
-
-
Specific Reagents and Conditions:
-
For Serotonin (5-HT) Uptake:
-
Use synaptosomes from the hippocampus or cortex.
-
Add a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to the assay buffer to prevent neurotransmitter degradation.
-
-
For Dopamine (DA) Uptake:
-
For Norepinephrine (NE) Uptake:
-
Use synaptosomes from the hypothalamus or cortex.
-
Add an antioxidant and a MAO inhibitor to the assay buffer.
-
-
-
Procedure:
-
Pre-incubate synaptosomal aliquots with varying concentrations of hypericin or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration in the low nanomolar range (e.g., 10-20 nM).
-
For determining non-specific uptake, a parallel set of tubes should contain a high concentration of a known potent reuptake inhibitor (e.g., fluoxetine (B1211875) for 5-HT, GBR 12909 for DA, desipramine (B1205290) for NE).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove extracellular radiolabel.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value of hypericin by plotting the percentage inhibition of specific uptake against the logarithm of the hypericin concentration.
-
In Vivo Studies: Behavioral Models of Depression
To assess the potential antidepressant-like effects of hypericin in a whole-organism context, several well-established behavioral models in rodents can be employed. These models are sensitive to clinically effective antidepressant drugs.[12]
1. Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant activity. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.[13]
-
Materials:
-
Transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter)
-
Water maintained at 23-25°C
-
Video recording system
-
-
Procedure (for rats):
-
Day 1 (Pre-test): Place each rat individually in the cylinder filled with water to a depth of 30 cm for 15 minutes. This session serves to induce a stable baseline of immobility.
-
After the pre-test, dry the animals and return them to their home cages.
-
Administer hypericin or vehicle control at desired doses and time points before the test session (e.g., 24, 5, and 1 hour before).
-
Day 2 (Test Session): Place the rats back into the water-filled cylinder for a 5-minute test session.
-
Record the session and subsequently score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors. A decrease in immobility time is indicative of an antidepressant-like effect.
-
2. Tail Suspension Test (TST)
The TST is another common behavioral despair model, primarily used in mice. When suspended by their tails, mice will alternate between struggling and immobility. Antidepressants typically reduce the duration of immobility.[1][5][12]
-
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording system
-
-
Procedure (for mice):
-
Administer hypericin or vehicle control at the desired dose and time before the test.
-
Secure a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar.
-
Record the 6-minute test session.
-
Score the duration of immobility (hanging passively without any movement). A decrease in immobility time suggests an antidepressant-like effect.[1][5]
-
3. Chronic Mild Stress (CMS) Model
The CMS model has high face and predictive validity for depression, as it involves exposing rodents to a series of unpredictable, mild stressors over a prolonged period, which can induce a state of anhedonia (loss of pleasure).[6][14][15][16]
-
Materials:
-
A variety of mild stressors (e.g., damp bedding, cage tilt, altered light/dark cycle, social isolation, restraint)
-
Sucrose solution (1-2%)
-
-
Procedure:
-
For 3-8 weeks, expose the animals to a variable sequence of mild stressors daily. A control group should be handled but not exposed to the stressors.[6][14][15][16]
-
During the stress period, begin chronic administration of hypericin or vehicle control.
-
Assess anhedonia weekly using the sucrose preference test. This involves presenting the animals with two pre-weighed bottles, one with water and one with a sucrose solution, and measuring their consumption over a set period (e.g., 24 hours). A significant decrease in sucrose preference in the stressed group compared to the control group indicates anhedonia.
-
An effective antidepressant treatment is expected to reverse the stress-induced deficit in sucrose preference.
-
Visualization of Workflows and Pathways
Signaling Pathway: Neurotransmitter Reuptake and Inhibition
Caption: Mechanism of neurotransmitter reuptake and its inhibition by Hypericin.
Experimental Workflow: In Vitro Neurotransmitter Uptake Assay
Caption: Workflow for in vitro neurotransmitter uptake assay using synaptosomes.
Logical Relationship: In Vivo Behavioral Models
Caption: Relationship between Hypericin treatment and in vivo behavioral outcomes.
References
- 1. Hypericum perforatum L. extract does not inhibit 5-HT transporter in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soligenix.com [soligenix.com]
- 3. Hypericum perforatum L (St John's wort) preferentially increases extracellular dopamine levels in the rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypericum perforatum (St John's Wort): a non-selective reuptake inhibitor? A review of the recent advances in its pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Hypericin and Hyperforin in Modulating Mammalian Neurotransmitter Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lability in storage of 3H-dopamine and 3H-norepinephrine in crude synaptosome (P2) and vesicle-associated fractions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. Effects of oral administration of extracts of Hypericum perforatum (St John's wort) on brain serotonin transporter, serotonin uptake and behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sketchviz.com [sketchviz.com]
Troubleshooting & Optimization
Technical Support Center: Hypericin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Hypericin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my Hypericin not dissolving in aqueous buffer?
Hypericin is a lipophilic molecule and is inherently poorly soluble in water and aqueous buffers. In aqueous environments, it has a strong tendency to form aggregates, which are not biologically active and can interfere with experimental results. It is crucial to use appropriate solvents or formulation strategies to achieve a soluble, monomeric form of Hypericin for in vitro assays.
Q2: What is the recommended solvent for preparing a Hypericin stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of Hypericin.[1][2][3] It can be dissolved in DMSO at concentrations up to approximately 30 mg/mL.[1] Ethanol and methanol (B129727) are also viable options, though the solubility is generally lower than in DMSO.[2]
Q3: How can I prepare a working solution of Hypericin in my aqueous cell culture medium?
To prepare a working solution, first dissolve the Hypericin in a suitable organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer or cell culture medium of choice. It is recommended to add the DMSO stock solution to the aqueous medium while vortexing to facilitate mixing and minimize precipitation. A common method involves a 1:3 or 1:4 ratio of DMSO to aqueous buffer, which can achieve a Hypericin solubility of approximately 0.25 mg/mL.
Q4: My Hypericin precipitates when I dilute the DMSO stock in my aqueous medium. What can I do?
Precipitation upon dilution is a common issue due to the poor aqueous solubility of Hypericin. Here are a few troubleshooting steps:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous medium.
-
Increase the percentage of co-solvent: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility. Always run a vehicle control to account for any effects of the solvent on your cells.
-
Use a different solubilization method: If simple dilution is not effective, consider using solubilizing agents like cyclodextrins or formulating Hypericin into nanoparticles.
Q5: What are cyclodextrins and how can they improve Hypericin solubility?
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like Hypericin within their hydrophobic core, forming inclusion complexes. This complexation increases the apparent water solubility of Hypericin. β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin, have been shown to be effective in solubilizing Hypericin.
Q6: Are there other methods to enhance the aqueous solubility of Hypericin?
Yes, several other methods can be employed:
-
Polyvinylpyrrolidone (PVP): Forming a non-covalent complex with PVP can significantly increase the water solubility of Hypericin.
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Hypericin into SLNs is another effective strategy to improve its aqueous dispersibility and bioavailability.
-
pH Adjustment: The solubility of Hypericin is influenced by pH. It is more soluble in alkaline aqueous solutions. However, the pH must be compatible with your specific in vitro assay.
Q7: Is Hypericin phototoxic? How should I handle it?
Yes, Hypericin is a potent photosensitizer and exhibits significant phototoxicity upon exposure to light. This property is central to its use in photodynamic therapy but requires careful handling during in vitro experiments. All steps involving Hypericin solutions should be performed in the dark or under dim light conditions to prevent photodegradation and unintended phototoxic effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Hypericin powder will not dissolve in aqueous buffer. | Hypericin has very low water solubility. | Dissolve Hypericin in an organic solvent like DMSO first to make a stock solution before diluting in aqueous buffer. |
| A precipitate forms when adding DMSO stock to aqueous medium. | The aqueous concentration of Hypericin is above its solubility limit. | Lower the final concentration of Hypericin. Increase the co-solvent (DMSO) concentration slightly (ensure it's not toxic to your cells). Consider using solubilizing agents like cyclodextrins or PVP. |
| Inconsistent results in bioassays. | Aggregation of Hypericin in the aqueous medium. | Ensure Hypericin is fully dissolved and in its monomeric form. Use one of the recommended solubilization methods. Prepare fresh working solutions for each experiment. |
| High background signal or unexpected cell death. | Phototoxicity of Hypericin due to light exposure. | Protect all Hypericin solutions from light by using amber tubes and working in a darkened room or with minimal light. Include a "dark" control (cells treated with Hypericin but not exposed to light) in your experiments. |
| Low biological activity observed. | Inactive Hypericin aggregates have formed. | The formation of aggregates in aqueous solutions can suppress the biological activity of Hypericin. Re-evaluate your solubilization method to ensure a monomeric state. |
Quantitative Data: Hypericin Solubility
| Solvent/System | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethyl formamide | ~30 mg/mL | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | |
| Ethanol | Slightly soluble | |
| Methanol | Soluble | |
| Methanol-Pyridine (99:1, v/v) | 320.91 µg/mL | |
| Pure Methanol | 37.17 µg/mL | |
| Water | Insoluble | |
| Hypericin-PVP complex in water | >1000 mg of Hypericin per 100 g PVP in 1 L of water |
Experimental Protocols
Protocol 1: Preparation of Hypericin Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Hypericin for subsequent dilution in aqueous media.
Materials:
-
Hypericin (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen) (optional)
Procedure:
-
Weigh the desired amount of Hypericin powder in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
If possible, purge the tube with an inert gas to prevent oxidation.
-
Cap the tube tightly and vortex thoroughly until the Hypericin is completely dissolved. Gentle warming may be applied if necessary, but protect from light.
-
Store the stock solution at -20°C, protected from light. Solutions in DMSO are stable for up to 3 months at -20°C.
Protocol 2: Solubilization of Hypericin using β-Cyclodextrin
Objective: To prepare an aqueous solution of Hypericin using β-cyclodextrin to enhance its solubility.
Materials:
-
Hypericin
-
β-cyclodextrin
-
DMSO
-
Distilled water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Filtration device (0.22 µm filter)
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin by dissolving an excess amount in distilled water with stirring for 24 hours at room temperature.
-
Filter the saturated β-cyclodextrin solution through a 0.22 µm filter to remove any undissolved solid.
-
Prepare a concentrated stock solution of Hypericin in DMSO (e.g., 10 mg/mL).
-
Slowly add a small volume of the Hypericin-DMSO stock solution to the saturated β-cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture for several hours to allow for the formation of the inclusion complex.
-
The resulting solution contains the water-soluble Hypericin-β-cyclodextrin complex. The final concentration of Hypericin should be determined spectrophotometrically.
Visualizations
Caption: Workflow for solubilizing Hypericin.
Caption: Simplified signaling pathways of Hypericin.
References
Navigating the Challenges of Hypericin Stability: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent photosensitizer Hypericin (B1674126), maintaining its stability in solution is a critical factor for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the handling and storage of Hypericin solutions.
Frequently Asked Questions (FAQs)
Q1: My Hypericin solution changed color and the absorbance spectrum has shifted. What is the likely cause?
A1: A color change and spectral shift in your Hypericin solution are primary indicators of degradation. The most common cause is exposure to light, which leads to photo-oxidation, the main degradation pathway for Hypericin.[1] Other contributing factors can include elevated temperatures and alkaline pH conditions.[1] It is crucial to handle all Hypericin solutions under subdued light and use light-protective containers.[1]
Q2: I observe precipitation in my aqueous Hypericin solution. How can I improve its solubility and stability?
A2: Hypericin is sparingly soluble in aqueous buffers, which can lead to precipitation.[2] To improve solubility, it is recommended to first dissolve Hypericin in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice.[2] For enhanced stability in aqueous-based formulations, consider using co-solvents like Polyethylene Glycol (PEG) 400, which has been shown to maintain Hypericin stability for extended periods.[3] Another approach is the formation of a complex with polyvinylpyrrolidone (B124986) (PVP), which can significantly increase its aqueous solubility and photostability.[4][5]
Q3: What are the optimal storage conditions for long-term stability of Hypericin solutions?
A3: For long-term storage, Hypericin solutions should be kept at -80°C in light-protected containers, where they can remain stable for up to six months.[1] For shorter durations of up to one month, storage at -20°C is also acceptable.[1] It is imperative to minimize freeze-thaw cycles.
Q4: Can the pH of my solution affect Hypericin's stability?
A4: Yes, pH is a critical factor. Hypericin is more stable in acidic to neutral aqueous solutions.[1] Alkaline conditions (high pH) promote rapid degradation.[1][6] Therefore, it is advisable to maintain the pH of your solution in the acidic to neutral range.
Q5: Are there any chemical stabilizers I can add to my Hypericin solution?
A5: While research into chemical stabilizers for Hypericin is ongoing, some studies suggest that antioxidants may offer protection against degradation. The addition of ascorbic acid in combination with citric acid has shown some stabilizing effects for related compounds and could be explored for Hypericin.[6] However, the effect of antioxidants can be concentration-dependent and may, in some cases, even promote photohemolysis, so careful optimization is required.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of Hypericin concentration in solution | Light Exposure: Photodegradation is the primary cause of Hypericin loss.[1] | - Work in a dark room or under red light.- Use amber vials or wrap containers in aluminum foil.[1]- Prepare solutions fresh whenever possible. |
| Elevated Temperature: Higher temperatures accelerate the degradation rate.[1] | - Store stock solutions at -80°C for long-term or -20°C for short-term storage.[1]- Keep solutions on ice during experiments. | |
| Alkaline pH: Basic conditions catalyze decomposition.[1] | - Ensure the solvent system is acidic to neutral.[1]- Avoid using basic buffers. | |
| Inconsistent experimental results | Solvent Choice: The solvent can impact both solubility and stability. | - For aqueous solutions, first dissolve Hypericin in a minimal amount of DMSO before diluting.[2]- Consider using PEG 400 as a vehicle for improved stability.[3] |
| Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. | - Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. | |
| Precipitate formation in the solution | Poor Solubility: Hypericin has low solubility in water.[2] | - Increase the proportion of organic co-solvent (e.g., DMSO).- Utilize stabilizing agents like PVP to enhance aqueous solubility.[4][5] |
| Aggregation: Hypericin molecules can aggregate in aqueous environments.[4] | - Complexation with agents like PVP can prevent aggregation and improve solubility.[4] |
Quantitative Data on Hypericin Stability
The stability of Hypericin is significantly influenced by storage conditions. The following table summarizes the stability data under various conditions.
| Condition | Observation | Reference |
| Temperature | ||
| -20°C (in darkness) | Stable for at least 140 days. | [1][8] |
| Room Temperature | A 20% loss was observed after four days under ambient light and temperature. | [1] |
| Light Exposure | ||
| Ambient Light | The most aggressive factor causing degradation, leading to the formation of lipophilic derivatives. | [1][8] |
| pH | ||
| Acidic to Neutral Conditions | Greater stability. | [1] |
| Alkaline Conditions | Rapid degradation. | [1] |
| Formulation | ||
| In PEG 400 | Stable for at least 120 days at both 4°C and 37°C. | [3] |
| Storage Form | ||
| Powder at -20°C | Stable for at least 3 years. | [1] |
| In Solvent at -80°C | Stable for up to 6 months. | [1] |
| In Solvent at -20°C | Stable for up to 1 month. | [1] |
Experimental Protocols
Protocol 1: Assessment of Photostability
-
Preparation of Solutions: Prepare a stock solution of Hypericin in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the test medium (e.g., PBS, cell culture medium).
-
Sample Allocation: Divide the solution into two sets of light-protected containers (e.g., amber tubes).
-
Light Exposure: Expose one set of samples to a controlled light source (e.g., a solar simulator or a specific wavelength lamp) for defined periods. Keep the second set in complete darkness as a control.
-
Sampling: At predetermined time points, take aliquots from both the light-exposed and dark control samples.
-
Analysis: Analyze the concentration of Hypericin in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.
-
Data Analysis: Calculate the percentage of Hypericin remaining at each time point relative to the initial concentration and the dark control.
Protocol 2: Evaluation of Thermal Stability
-
Preparation of Solutions: Prepare a solution of Hypericin in the desired solvent system.
-
Sample Incubation: Aliquot the solution into multiple light-protected containers and incubate them at different constant temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At specified time intervals, remove a sample from each temperature condition.
-
Analysis: Immediately analyze the Hypericin concentration using a validated analytical method like HPLC.
-
Data Analysis: Determine the degradation rate at each temperature by plotting the natural logarithm of the concentration versus time. This can be used to calculate the shelf-life under different temperature conditions.
Visualizing Degradation and Experimental Workflow
To better understand the factors affecting Hypericin stability and the process for evaluating it, the following diagrams are provided.
Caption: Factors influencing Hypericin stability in solution.
Caption: Experimental workflow for Hypericin stability testing.
Caption: Troubleshooting flowchart for Hypericin solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability of different formulations and ion pairs of hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to make hypericin water-soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biphasic dose-response of antioxidants in hypericin-induced photohemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Hypericin Fluorescence Imaging
Welcome to the technical support center for Hypericin (B1674126) fluorescence imaging. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my Hypericin fluorescence signal weak or absent?
A1: Several factors can contribute to a weak or absent fluorescence signal. Consider the following possibilities:
-
Aggregation: Hypericin has a strong tendency to aggregate in aqueous solutions, which significantly quenches its fluorescence.[1][2][3] Ensure your delivery vehicle is optimized to prevent aggregation.[1][2]
-
Incorrect Spectral Settings: Verify that your microscope's excitation and emission filters are appropriate for Hypericin.
-
Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore. Use the lowest possible laser power and exposure time.[4][5]
-
Low Concentration: The intracellular concentration of Hypericin may be too low for detection. Consider optimizing the incubation concentration and time.[6]
-
Environmental Effects: The fluorescence of Hypericin is sensitive to its microenvironment, including pH and binding to cellular components.[7] The neutral form of Hypericin fluoresces strongly, while the anionic form has very weak emission.[7]
Q2: I am observing high background fluorescence in my images. What could be the cause?
A2: High background can obscure your signal of interest. Here are some common causes:
-
Autofluorescence: Biological samples naturally contain endogenous fluorophores that can contribute to background noise.[8]
-
Non-specific Binding: Hypericin may non-specifically bind to cellular components or the coverslip. Ensure proper washing steps are included in your protocol.
-
Impure Hypericin: Impurities in your Hypericin stock solution could be fluorescent. Use high-purity Hypericin.
-
Incorrect Filter Combination: Using a filter set with significant spectral overlap between the excitation and emission channels can lead to bleed-through of the excitation light.[8]
Q3: My cells are dying during the imaging process. How can I prevent this?
A3: Cell death during imaging is likely due to the phototoxic effects of Hypericin.[4][5][9] Hypericin is a potent photosensitizer that generates reactive oxygen species (ROS) upon light excitation.[10][11] To mitigate phototoxicity:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest possible exposure times.[5]
-
Reduce Oxygen Levels: While challenging for live-cell imaging, reducing the oxygen concentration can decrease ROS production.
-
Use Antioxidants: In some experimental setups, the addition of antioxidants may help to quench ROS and reduce phototoxicity.[12]
Q4: How does the choice of solvent or delivery vehicle affect Hypericin fluorescence?
A4: The solvent system is critical for maintaining Hypericin in its monomeric, fluorescent state.
-
Aqueous Solutions: Hypericin is poorly soluble in water and readily forms non-fluorescent aggregates.[13][14][15]
-
Organic Solvents: Polar organic solvents like DMSO and methanol (B129727) can dissolve Hypericin in its monomeric form.[13]
-
Formulation Additives: Excipients like polyvinylpyrrolidone (B124986) (PVP) can be used to create aqueous formulations that prevent aggregation and maintain fluorescence.[16][17] The delivery vehicle should ensure efficient transfer to serum lipoproteins upon injection for in vivo studies.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very weak fluorescence signal | Hypericin aggregation. | Use a delivery vehicle with additives like DMSO, PEG, or PVP to prevent aggregation.[1][16] |
| Incorrect filter set. | Ensure excitation and emission filters match Hypericin's spectral properties (see Table 1). | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed samples.[8] | |
| Low intracellular concentration. | Optimize incubation time and concentration. A concentration of 0.2–0.5 μg/ml has been found to be effective for PDT in SCC cells.[18] | |
| pH of the microenvironment. | The neutral form of Hypericin (pH < 11.3) has strong fluorescence.[7] | |
| High Background Signal | Autofluorescence from cells/tissue. | Image an unstained control sample to assess the level of autofluorescence. Consider using spectral unmixing if available.[8] |
| Non-specific binding of Hypericin. | Implement thorough washing steps after Hypericin incubation. | |
| Impure Hypericin sample. | Use a high-purity grade of Hypericin. | |
| Phototoxicity and Cell Death | High light intensity or long exposure. | Use the minimum necessary light exposure. Employ sensitive detectors to allow for lower excitation power.[5] |
| High Hypericin concentration. | Titrate the Hypericin concentration to find the lowest effective dose for imaging. | |
| Uneven Illumination or "Hot Spots" | Misaligned light source. | Ensure the microscope's lamp or laser is properly aligned.[19] |
| Aggregates appearing as bright spots. | Improve the formulation to ensure Hypericin is monomeric. In vivo, aggregates can get trapped in tissues like the liver, spleen, and lungs.[1][2] | |
| Poor Image Resolution | Incorrect objective lens. | Use a high numerical aperture (NA) objective suitable for fluorescence microscopy. |
| Improper sample preparation. | Ensure the coverslip thickness is appropriate for the objective and that the mounting medium has the correct refractive index. |
Quantitative Data Summary
Table 1: Spectral Properties of Hypericin
| Property | Wavelength (nm) | Solvent/Condition |
| Absorption Maxima | ~470, 545, 595 | Varies with solvent |
| 545, 593 | DMSO | |
| Emission Maxima | ~590, 640 | Varies with solvent |
| 594, 640 | DMSO | |
| 600 | Neutral species | |
| 660-680 | Anionic species (weakly fluorescent)[7] | |
| 601, 651 | In human lens epithelial cells[12] | |
| 592 | Methanol (Excitation at 544 nm)[13] |
Table 2: Example Experimental Parameters for Hypericin Imaging
| Parameter | Value/Range | Cell/Tissue Type |
| Hypericin Concentration | 10⁻⁷ to 10⁻⁵ M | Human Retinal Pigment Epithelial (hRPE) cells[4][9] |
| 0.1–10 μM | hRPE cells[4] | |
| 10⁻⁹ to 10⁻⁶ M | Human lens epithelial cells[12] | |
| 0.2–0.5 μg/ml (1 μM) | Human Squamous Carcinoma Cells (SCC)[18] | |
| 8 μM | Bladder cancer (in vivo instillation)[20] | |
| Incubation Time | 1.5 hours | hRPE cells[4] |
| 1 hour | Human lens epithelial cells[12] | |
| > 30 minutes | Glioma spheroids (for improved PDT efficiency)[6] | |
| 2 hours | Bladder cancer (in vivo instillation)[20] | |
| Excitation Wavelength | 488 nm | hRPE cells[4][5] |
| 550 nm | Human lens epithelial cells[12] | |
| 532 nm | In vivo SCC tumor imaging[18] | |
| 593 nm | Optimal for PDT of SCC cells[18] | |
| 543 nm | Fluorescence Correlation Spectroscopy | |
| Emission Filter | 505 nm long-pass | hRPE cells[4] |
| 550-600 nm band-pass | Fluorescence Correlation Spectroscopy[17] |
Experimental Protocols & Workflows
General Protocol for In Vitro Hypericin Fluorescence Imaging
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere.
-
Hypericin Preparation: Prepare a stock solution of Hypericin in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in cell culture medium. To avoid aggregation, ensure the final concentration of the organic solvent is low and compatible with your cells.
-
Incubation: Replace the cell culture medium with the Hypericin-containing medium and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or imaging buffer to remove extracellular Hypericin.
-
Imaging: Mount the dish or coverslip on the fluorescence microscope. Use the appropriate filter set for Hypericin (e.g., Excitation: ~540-560 nm, Emission: >590 nm). Minimize light exposure to reduce phototoxicity and photobleaching.
-
Image Acquisition: Capture images using a sensitive camera. Include a negative control (cells without Hypericin) to assess autofluorescence.
Troubleshooting Logic Flow
This diagram illustrates a logical approach to troubleshooting common issues in Hypericin fluorescence imaging.
Factors Affecting Hypericin Fluorescence
This diagram outlines the key factors that can influence the fluorescence properties of Hypericin during an experiment.
References
- 1. The impact of aggregation on the biodistribution of hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Phototoxicity in Human Retinal Pigment Epithelial Cells Promoted by Hypericin, a Component of St. John’s Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.fordham.edu [faculty.fordham.edu]
- 6. Accumulation and penetration behavior of hypericin in glioma tumor spheroids studied by fluorescence microscopy and confocal fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 8. biotium.com [biotium.com]
- 9. Scholars@Duke publication: Phototoxicity in human retinal pigment epithelial cells promoted by hypericin, a component of St. John's wort. [scholars.duke.edu]
- 10. Hypericin in the Light and in the Dark: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypericin-Mediated Photodynamic Therapy for Head and Neck Cancers: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. researchgate.net [researchgate.net]
- 14. pure.tudelft.nl [pure.tudelft.nl]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Study of interaction of hypericin and its pharmaceutical preparation by fluorescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 20. Hypericin-based fluorescence diagnosis of bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing light dosage and wavelength for Hypericin photodynamic therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hypericin-based Photodynamic Therapy (PDT). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: Low or Inconsistent Phototoxicity
Question: We are observing lower than expected or highly variable cell death after Hypericin (B1674126) PDT. What are the potential causes and how can we troubleshoot this?
Answer:
Low or inconsistent phototoxicity in Hypericin PDT experiments can stem from several factors, ranging from the preparation of the photosensitizer to the specifics of the irradiation process. Here is a step-by-step guide to troubleshoot this issue:
1. Hypericin Solution and Aggregation:
-
Problem: Hypericin is highly hydrophobic and prone to aggregation in aqueous solutions, which significantly reduces its photodynamic efficacy.[1]
-
Troubleshooting:
-
Solvent Choice: Ensure Hypericin is fully dissolved in an appropriate solvent like DMSO or ethanol (B145695) before diluting it in culture medium.
-
Delivery Vehicle: The use of a proper delivery vehicle is critical to prevent extensive aggregation of hypericin before injection and to ensure an efficient transfer to serum lipoproteins upon injection.[1] When administered as coarse aggregates, hypericin shows a pronounced uptake in the liver, spleen, and lung, leading to a decline in tumor-to-normal tissue ratios.[1]
-
Serum in Medium: The presence of serum proteins can influence Hypericin's solubility and cellular uptake.[2] Consistency in serum concentration during incubation is key.
-
Visual Inspection: Before adding to cells, visually inspect the final Hypericin-containing medium for any signs of precipitation.
-
2. Cellular Uptake of Hypericin:
-
Problem: Insufficient intracellular concentration of Hypericin will lead to a weak phototoxic effect. The efficacy of PDT with regard to photokilling has been correlated with the steady-state intracellular hypericin concentration.[3][4]
-
Troubleshooting:
-
Incubation Time: Optimize the incubation time. While some studies show uptake within an hour, longer incubation times (e.g., 4, 16, or 24 hours) might be necessary depending on the cell line.[5]
-
Cell Confluence: Cell density significantly impacts Hypericin uptake. Low-density cell cultures are more responsive to PDT than confluent or hyperconfluent cultures due to higher cellular uptake.[6][7] Standardize the cell seeding density for all experiments.
-
Quantify Uptake: If possible, quantify the intracellular Hypericin concentration using fluorescence microscopy or a plate reader to ensure consistent uptake between experiments.
-
3. Light Dosage and Wavelength:
-
Problem: The light parameters are critical for activating Hypericin. Incorrect wavelength or insufficient light dose will result in suboptimal reactive oxygen species (ROS) production.
-
Troubleshooting:
-
Wavelength: The optimal wavelength for Hypericin activation is in the orange-red region of the spectrum. The greatest PDT responses occur at Hypericin's absorption and fluorescence maximum of 593 nm.[8] Wavelengths between 590 nm and 600 nm are commonly cited as optimal.[9][10]
-
Light Dose (Fluence): Ensure the light dose, measured in Joules per square centimeter (J/cm²), is adequate. The phototoxicity of hypericin is dose- and light-dependent.[11] Low light doses may not be sufficient to induce significant cell death.
-
Power Density (Fluence Rate): The rate at which the light is delivered (mW/cm²) can also affect the outcome. High fluence rates can lead to oxygen depletion, reducing PDT efficacy. Using a low fluence rate can improve the outcome by maintaining the tumor tissue oxygen level.[12]
-
4. Oxygen Availability:
-
Problem: Hypericin PDT is an oxygen-dependent process. Hypoxic conditions will severely limit the production of cytotoxic ROS.
-
Troubleshooting:
-
Cell Culture Conditions: Ensure normal oxygen levels (normoxia) in the cell culture incubator.
-
In Vivo Models: In animal models, tumor hypoxia is a known challenge. Strategies to improve tumor oxygenation, such as hyperoxygenation, can enhance PDT efficacy.[2]
-
Issue 2: High Background Toxicity in Dark Control
Question: We are observing significant cell death in our control group (cells treated with Hypericin but not exposed to light). What could be the cause?
Answer:
While Hypericin is known for its low dark toxicity, observing cell death in the absence of light indicates a problem with the experimental setup.
-
Problem: Hypericin concentration is too high, or the compound has degraded.
-
Troubleshooting:
-
Concentration Titration: Perform a dose-response experiment in the dark to determine the maximum non-toxic concentration of Hypericin for your specific cell line.
-
Hypericin Quality: Ensure the purity and integrity of your Hypericin stock. Improper storage (e.g., exposure to light or high temperatures) can lead to degradation and increased dark toxicity.
-
Solvent Toxicity: The solvent used to dissolve Hypericin (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically below 0.5%).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of light to use for Hypericin PDT?
A1: The optimal wavelength for activating Hypericin corresponds to its absorption maximum in the visible spectrum, which is approximately 593-600 nm (orange-red light).[8][9][10] Using a light source that emits at or very near this wavelength will result in the most efficient photoactivation and subsequent phototoxicity.
Q2: How do I determine the right light dose (fluence) for my experiment?
A2: The optimal light dose is dependent on the Hypericin concentration and the cell type. It is recommended to perform a matrix titration experiment, varying both the Hypericin concentration and the light dose to find the combination that yields the desired level of cell death (e.g., IC50). Light doses in the range of 1-20 J/cm² are commonly reported in the literature.[5][13]
Q3: What is the recommended drug-light interval (DLI)?
A3: The drug-light interval, the time between administering Hypericin and applying light, is a critical parameter that influences the subcellular localization of the photosensitizer and the primary mechanism of cell death.
-
Short DLI (e.g., 0.5-1 hour): Hypericin tends to be localized more in the vasculature, leading to vascular damage as a primary mode of action in vivo.[2][14][15]
-
Long DLI (e.g., 6-24 hours): Hypericin has more time to accumulate within the tumor cells themselves, leading to direct cellular killing.[2][12][15] The optimal DLI should be determined empirically for your specific experimental model and therapeutic goals.
Q4: Does the presence of serum in the cell culture medium affect Hypericin PDT?
A4: Yes, serum components, particularly lipoproteins, can bind to Hypericin, affecting its aggregation state, solubility, and cellular uptake.[2] For consistency, it is crucial to use the same concentration of serum throughout your experiments, including during the Hypericin incubation period. Some protocols may even suggest a serum-free incubation period to standardize Hypericin uptake.[5]
Q5: How can I measure the production of reactive oxygen species (ROS) during my experiment?
A5: Measuring ROS production can confirm the successful photoactivation of Hypericin. Fluorescent molecular sensors are commonly used to quantify ROS generation.[16][17] These probes fluoresce upon reacting with specific ROS. It is important to select a probe that is appropriate for the type of ROS you expect to be generated (e.g., singlet oxygen) and to be mindful of potential artifacts.[18]
Data Presentation
Table 1: Recommended Starting Parameters for In Vitro Hypericin PDT
| Parameter | Recommended Range | Key Considerations |
| Hypericin Concentration | 0.1 - 5 µM | Cell line dependent; perform a dose-response curve.[13][19] |
| Light Wavelength | 590 - 600 nm | Corresponds to Hypericin's absorption peak.[9][10] |
| Light Dose (Fluence) | 1 - 20 J/cm² | Titrate to achieve desired effect; dependent on Hypericin concentration.[5][13] |
| Incubation Time | 2 - 24 hours | Cell line dependent; optimize for maximal uptake.[5] |
| Cell Confluence | 50 - 70% | High confluence can reduce Hypericin uptake and efficacy.[6][7] |
Table 2: Troubleshooting Summary for Low Phototoxicity
| Potential Cause | Recommended Action |
| Hypericin Aggregation | Use appropriate solvent (e.g., DMSO); ensure complete dissolution before dilution.[1] |
| Low Cellular Uptake | Optimize incubation time; standardize cell confluence.[3][6] |
| Incorrect Wavelength | Use a light source emitting at ~593-600 nm.[8] |
| Insufficient Light Dose | Calibrate your light source; perform a light-dose titration. |
| Hypoxia | Ensure adequate oxygen supply during irradiation.[2] |
Experimental Protocols
Protocol 1: General In Vitro Hypericin Photodynamic Therapy
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will result in 50-70% confluence on the day of the experiment.
-
Hypericin Incubation: Prepare a stock solution of Hypericin in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Remove the old medium from the cells and add the Hypericin-containing medium. Incubate for the desired drug-light interval (e.g., 4 hours) at 37°C in a CO₂ incubator, protected from light.
-
Washing: After incubation, remove the Hypericin-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular Hypericin.
-
Irradiation: Add fresh, pre-warmed medium to the cells. Expose the cells to a light source with the appropriate wavelength (e.g., 595 nm LED array) for a calculated duration to deliver the desired light dose. A "dark control" plate should be handled identically but not exposed to light.
-
Post-Irradiation Incubation: Return the plates to the incubator for a period of time (e.g., 24 hours) to allow for the induction of cell death.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or crystal violet assay.
Mandatory Visualizations
References
- 1. The impact of aggregation on the biodistribution of hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hypericin in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]
- 3. Hypericin Accumulation as a Determinant of PDT Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypericin-based photodynamic therapy induces surface exposure of damage-associated molecular patterns like HSP70 and calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confluence dependent resistance to photo-activated hypericin in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Hypericin-Mediated Photodynamic Therapy on the Secretion of Soluble TNF Receptors by Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reduction in hypericin-induced phototoxicity by Hypericum perforatum extracts and pure compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypericin-photodynamic therapy (PDT) using an alternative treatment regime suitable for multi-fraction PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Low dose hypericin-PDT induces complete tumor regression in BALB/c mice bearing CT26 colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypericin in the Light and in the Dark: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jsr.org [jsr.org]
- 17. researchgate.net [researchgate.net]
- 18. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting Hypericin degradation during extraction and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hypericin (B1674126). The information addresses common challenges related to hypericin degradation during extraction and storage to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause hypericin degradation?
A1: Hypericin is a sensitive molecule prone to degradation under several conditions. The most significant factors are:
-
Light: Exposure to light, particularly in the visible spectrum, is the most aggressive factor causing photodegradation through photo-oxidation.[1][2][3]
-
Temperature: Elevated temperatures accelerate the degradation process.[2][3]
-
pH: Hypericin is more stable in acidic to neutral aqueous solutions and degrades rapidly under alkaline conditions.
-
Oxygen: The presence of oxygen contributes to the oxidative degradation of hypericin, especially in the presence of light.
Q2: My hypericin extract has a brownish color instead of the expected red. What could be the reason?
A2: A brownish color often indicates the presence of degradation products or impurities. This can result from:
-
Improper Extraction: Using an incorrect solvent or an inefficient extraction method can lead to the co-extraction of impurities like chlorophyll (B73375).
-
Degradation During Extraction: Prolonged exposure to light or high temperatures during the extraction process can cause hypericin to degrade.
-
Degradation During Storage: Storing the extract under inappropriate conditions (e.g., at room temperature or exposed to light) will lead to degradation and a color change over time.
Q3: What is the optimal solvent for extracting hypericin from Hypericum perforatum?
A3: The choice of solvent significantly impacts the extraction efficiency and purity of hypericin.
-
Ethanol (B145695) and Methanol (B129727): Ethanol and methanol are the most commonly used and effective solvents for hypericin extraction. 70% ethanol has been shown to be a particularly effective extractant.
-
Acetone (B3395972): A mixture of methanol and acetone (2:1) has also been reported to be efficient for ultrasonic-assisted extraction.
-
Initial Wash: To remove chlorophyll and other nonpolar impurities, a pre-extraction wash with a nonpolar solvent like n-hexane or diethyl ether is often recommended.
Q4: How should I store my hypericin extracts and solid compounds to ensure stability?
A4: Proper storage is crucial for maintaining the integrity of hypericin.
-
Solid Form: Store solid hypericin at -20°C in a dry, dark environment. Under these conditions, it can be stable for at least 3 years.
-
In Solution: For short-term storage (up to one month), solutions can be kept at -20°C. For longer-term storage (up to six months), it is recommended to store solutions at -80°C. Always use amber vials or wrap containers in aluminum foil to protect from light.
Troubleshooting Guides
Issue 1: Low Yield of Hypericin During Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the plant material is finely powdered to increase the surface area for solvent penetration. Increase the extraction time or the number of extraction cycles. Consider using more efficient methods like ultrasonic or microwave-assisted extraction. |
| Inappropriate Solvent | Use polar solvents like ethanol, methanol, or a mixture of methanol and acetone. A 70% ethanol solution is often recommended. The solvent-to-solid ratio should be optimized; ratios of 40:1 to 60:1 (solvent volume to plant material weight) are suggested. |
| Degradation During Extraction | Perform the entire extraction process under subdued light conditions. If using heat, maintain the temperature as low as possible and for the shortest duration necessary. For instance, in microwave-assisted extraction, a temperature of 50°C for 9 minutes has been used. |
| Incorrect Plant Material | Verify the species and plant part used. The highest concentrations of hypericin are typically found in the flowers and leaves of Hypericum perforatum. |
Issue 2: Hypericin Degradation in Stored Samples
| Possible Cause | Troubleshooting Step |
| Light Exposure | Store all hypericin-containing materials in light-protective containers, such as amber vials or foil-wrapped tubes. Handle samples under dim light. |
| High Storage Temperature | Store solid hypericin at -20°C and solutions at -20°C (short-term) or -80°C (long-term). Avoid repeated freeze-thaw cycles. |
| Unfavorable pH | If in solution, ensure the pH is in the acidic to neutral range. Avoid alkaline conditions. |
| Presence of Oxygen | For highly sensitive applications or long-term storage of purified hypericin, consider purging solutions with an inert gas like nitrogen or argon before sealing. |
Quantitative Data on Hypericin Stability
The following tables summarize the degradation of hypericin under various conditions.
Table 1: Effect of Temperature and Light on Hypericin Stability in Solution
| Temperature | Light Condition | Duration | Degradation (%) |
| -20°C | Darkness | 140 days | Stable |
| Room Temperature | Ambient Light | 4 days | 20% |
| Room Temperature | Darkness | 6 months | Significant degradation |
| 4°C | Darkness | 6 months | Significant degradation |
| 40°C | 75% Relative Humidity | 6 months | Highest degradation |
Data compiled from multiple sources.
Table 2: Recommended Storage Conditions for Hypericin
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store in a dry, dark environment. |
| In Solvent | -80°C | 6 months | Use of amber vials is recommended to protect from light. |
| In Solvent | -20°C | 1 month | Thaw and use promptly after removal from storage. |
Data from Benchchem Technical Guide.
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Hypericin
This protocol is adapted from a method for simple and rapid extraction of hypericins.
Materials:
-
Dried and powdered aerial parts of Hypericum perforatum
-
Methanol:Acetone (2:1, v/v)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
HPLC system for quantification
Procedure:
-
Weigh 1 gram of the dried, powdered plant material.
-
Pre-wash the plant material with dichloromethane to remove chlorophyll and other nonpolar compounds. Discard the solvent.
-
To the plant residue, add 25 mL of the methanol:acetone (2:1) solvent mixture.
-
Place the mixture in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction (steps 3-5) on the plant residue two more times with fresh solvent.
-
Combine all the supernatants.
-
Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Filter the solution through a 0.45 µm filter before injecting it into the HPLC system.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Hypericin Quantification
This is a general HPLC method based on common parameters found in the literature.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component and an organic solvent. A common mobile phase is a mixture of acetonitrile, methanol, and a 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) in a ratio of 54:36:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 590 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of hypericin standard of known concentration in methanol. From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 10, 20, 40, 60, 80 µg/mL).
-
Sample Preparation: Prepare the extract as described in Protocol 1 and ensure the final solution is filtered.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the hypericin peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of hypericin in the sample by using the calibration curve generated from the standard solutions.
Visualizations
Hypericin Degradation Pathway
The primary degradation pathway for hypericin is photo-oxidation, where light energy excites the hypericin molecule, leading to the formation of reactive oxygen species (ROS) that in turn degrade the hypericin molecule itself.
Caption: Photo-oxidative degradation pathway of hypericin.
General Experimental Workflow for Hypericin Extraction and Analysis
This workflow outlines the key steps from plant material to quantified hypericin.
References
Technical Support Center: Optimizing Hypericin Studies in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize off-target effects of Hypericin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Hypericin's action in cellular models?
A1: Hypericin, a naturally occurring photosensitizer, primarily functions through photodynamic therapy (PDT).[1][2] Upon activation by light (typically around 590-600 nm), it generates reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions.[1][3] This leads to oxidative stress and subsequent cell death through apoptosis, necrosis, or autophagy.[1] The specific cell death pathway is dependent on the Hypericin concentration, light dose, cell type, and subcellular localization of the photosensitizer. Hypericin has also been reported to have some light-independent effects, including the inhibition of various protein kinases.
Q2: Where does Hypericin typically localize within a cell?
A2: Hypericin's lipophilic nature allows it to accumulate in cellular membranes. Studies have shown its localization predominantly in the mitochondria, lysosomes, endoplasmic reticulum, and Golgi apparatus. This subcellular distribution is a critical factor in its mechanism of action, as damage to these organelles by ROS can trigger specific cell death pathways. For instance, mitochondrial damage can initiate the intrinsic apoptotic pathway.
Q3: What is "dark toxicity" of Hypericin and is it a concern?
A3: "Dark toxicity" refers to the cytotoxic effects of Hypericin in the absence of light. While many studies report minimal to no dark toxicity at typical experimental concentrations, some have observed cytotoxic effects, including apoptosis and necrosis, even without photoactivation, particularly at higher concentrations. Therefore, it is crucial to perform dark controls in all experiments to assess any light-independent effects on your specific cellular model.
Q4: How can I improve the selectivity of Hypericin for cancer cells over normal cells?
A4: Achieving cancer cell selectivity is a key challenge. Research suggests that cancer cells may exhibit increased and selective uptake of Hypericin compared to normal keratinocytes. Optimizing the incubation time and using the lowest effective concentration of Hypericin can help exploit these differential uptake rates. Additionally, carefully titrating the light dose is crucial, as lower doses may be sufficient to induce apoptosis in cancer cells while minimizing damage to surrounding normal cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity in control (dark) group | - Hypericin concentration is too high.- Contamination of Hypericin stock solution.- Cell line is particularly sensitive to Hypericin's light-independent effects.- Solvent (e.g., DMSO) concentration is toxic. | - Perform a dose-response curve to determine the optimal non-toxic concentration in the dark.- Prepare a fresh stock solution of Hypericin.- Screen different cell lines if possible.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Inconsistent results between experiments | - Variability in light source intensity or duration.- Inconsistent Hypericin incubation time.- Cell passage number and confluency differences.- Degradation of Hypericin stock solution. | - Calibrate your light source regularly and use a consistent irradiation time.- Standardize the incubation period for all experiments.- Use cells within a consistent passage number range and at a similar confluency.- Store Hypericin stock solution protected from light and prepare fresh dilutions for each experiment. |
| Low phototoxicity observed | - Insufficient Hypericin uptake.- Inadequate light dose (wavelength, intensity, or duration).- Presence of ROS scavengers in the media.- Cell line is resistant to PDT. | - Increase incubation time or Hypericin concentration (while monitoring dark toxicity).- Ensure the light source wavelength matches Hypericin's absorption spectrum (~590-600 nm). Increase light intensity or duration.- Perform experiments in serum-free media during irradiation, as serum components can quench ROS.- Consider using a different photosensitizer or combining Hypericin with other agents to overcome resistance. |
| Non-specific binding of Hypericin | - Hydrophobic interactions with plasticware or other surfaces.- Electrostatic interactions. | - Use low-adhesion plasticware.- Add a small amount of a non-ionic surfactant like Tween 20 to the buffer.- Adjust the pH of the buffer to be closer to the isoelectric point of your target molecules to reduce charge-based interactions.- Consider adding a blocking agent like bovine serum albumin (BSA) to your buffer. |
Quantitative Data Summary
Table 1: Reported IC50 Values of Hypericin in Different Cancer Cell Lines
| Cell Line | Cancer Type | Hypericin Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | Reference |
| AGS | Gastric Adenocarcinoma | 1 (µg/mL) | Not specified | 24 | |
| AGS | Gastric Adenocarcinoma | 0.5 (µg/mL) | Not specified | 48 | |
| Kyse-140 | Esophageal Squamous Cell Carcinoma | 0.028 | 30 | Not specified | |
| OE-33 | Esophageal Adenocarcinoma | 0.027 | 30 | Not specified | |
| WiDr | Colon Adenocarcinoma | 1 | ~1 | Not specified |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Key Experimental Protocols
Protocol 1: General Phototoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and adhere overnight.
-
Hypericin Incubation: Remove the culture medium and add fresh medium containing the desired concentrations of Hypericin. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4 to 24 hours) in the dark.
-
Washing: After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound Hypericin.
-
Irradiation: Add fresh, serum-free medium to the cells. Expose the plate to a light source with a wavelength corresponding to Hypericin's absorption maximum (around 590-600 nm). A control plate should be kept in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Following irradiation, replace the medium with a complete culture medium and incubate for a further 24-48 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay, SRB assay, or a live/dead cell staining kit.
Protocol 2: Cellular Uptake and Localization
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Hypericin Treatment: Incubate cells with Hypericin (e.g., 3 µM for 4 hours) in the dark.
-
Organelle Staining (Optional): To determine subcellular localization, co-stain with fluorescent probes specific for organelles like mitochondria (e.g., MitoTracker Green FM), lysosomes (e.g., LysoTracker Blue DND-22), or the endoplasmic reticulum (e.g., ER-Tracker Blue-White DPX).
-
Imaging: Wash the cells with PBS and image using a confocal laser scanning microscope. Hypericin's red fluorescence can be excited at around 550 nm with emission collected above 600 nm.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Overview of Hypericin-PDT mechanism of action.
Caption: A logical workflow for troubleshooting high dark toxicity.
References
Technical Support Center: Refinement of Hypericin Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hypericin (B1674126) in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with hypericin.
Q1: How should I prepare hypericin for administration to animals, considering its poor water solubility?
A1: Hypericin's low water solubility is a critical challenge. Direct suspension in aqueous vehicles is often inadequate. Here are two effective methods:
-
Complexation with Polyvinylpyrrolidone (PVP): This method creates a water-soluble hypericin-PVP complex. An aqueous solution can be prepared by non-covalently binding hypericin to PVP. PVP (molecular weights between 10 kD and 40 kD) acts as a complex-forming agent, allowing hypericin to be soluble in aqueous solutions for systemic use.[1][2]
-
Co-solubilization with Procyanidins: The water solubility of hypericin can be significantly increased in the presence of procyanidins, such as procyanidin (B600670) B2. This approach has been shown to enhance the oral bioavailability of hypericin.[3][4] When preparing formulations, consider incorporating a fraction containing procyanidins.
Q2: What are the recommended starting dosages for hypericin in different animal models?
A2: Dosages vary significantly based on the animal model, administration route, and research application (e.g., antidepressant studies vs. photodynamic therapy). Refer to the data tables below for specific examples. For antidepressant-like effects in rodents, intraperitoneal (i.p.) doses of Hypericum perforatum extract, standardized for hypericin content, have been used in the range of 30-90 mg/kg.[5] For photodynamic therapy (PDT) in mice, intravenous (i.v.) doses can range from 2.5 mg/kg ("low-dose") to 10 mg/kg ("high-dose").[6]
Q3: My animals are developing skin lesions and appear distressed after hypericin administration. What is happening and what should I do?
A3: This is likely a sign of phototoxicity, a well-documented side effect of hypericin. Hypericin is a photosensitizer, and when exposed to light, it can cause skin reactions.
-
Immediate Actions:
-
House the animals in a dimly lit or dark environment to minimize light exposure.
-
Assess the severity of the lesions. Provide supportive care as needed, which may include analgesics for pain, as directed by your institution's veterinary staff.
-
Document all observations and report the adverse events to your institution's animal care and use committee (IACUC) and the attending veterinarian, as per your institution's policy for reporting unexpected morbidity.[7]
-
-
Preventative Measures for Future Experiments:
-
Maintain animals in a low-light environment throughout the study period.
-
Consider reducing the hypericin dosage.
-
If the experiment involves intentional light exposure (e.g., PDT), carefully control the light dose and the drug-light interval.
-
Q4: I am not observing the expected therapeutic effect in my study. What are some potential reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Inadequate Bioavailability: Hypericin's poor solubility can lead to low absorption and bioavailability. Ensure your formulation strategy effectively solubilizes the compound.[3][4] The presence of other compounds, like procyanidin B2, can increase hypericin's oral bioavailability.[4]
-
Incorrect Dosage: The dose may be too low to elicit a therapeutic response. Consult the literature for dose-ranging studies in your specific model and for your intended application. Some studies have shown a U-shaped dose-response curve, where higher doses can be less effective.[5]
-
Metabolism and Clearance: Rapid metabolism and clearance could prevent hypericin from reaching therapeutic concentrations at the target site. Review the pharmacokinetic data for your animal model.
-
Drug-Light Interval (for PDT): In photodynamic therapy studies, the time between hypericin administration and light application is critical. This interval determines the biodistribution of hypericin and which tissues will be targeted. Shorter intervals may target vasculature, while longer intervals may allow for more accumulation in tumor tissue.[6][8]
Q5: What should I do if I experience unexpected animal mortality?
A5: Unexpected mortality is a serious issue that requires immediate attention.
-
Immediate Actions:
-
Cease dosing in the affected cohort of animals.
-
Perform a gross necropsy, if possible, to identify any obvious causes of death and collect tissues for histopathology.
-
Report the mortality to your institution's IACUC and veterinary staff immediately, as per your established protocols for reporting unexpected deaths.[7]
-
-
Investigation:
-
Review your experimental protocol thoroughly, including the formulation preparation, dosage calculation, and administration technique.
-
Consider the possibility of acute toxicity, which may be dose-dependent. An acute toxicity study with a dose-escalation design may be necessary.
-
Evaluate the health status of the remaining animals closely for any signs of distress or illness.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies involving hypericin.
Table 1: Hypericin Dosages in Animal Models
| Animal Model | Application | Administration Route | Dosage Range | Source(s) |
| Mice | Antidepressant-like effects (as Hypericum extract) | Intraperitoneal (i.p.) | 30 - 100 mg/kg | [5][9] |
| Rats | Antidepressant-like effects (as Hypericum extract) | Intraperitoneal (i.p.) | 30 - 90 mg/kg | [5] |
| Mice | Photodynamic Therapy (PDT) | Intravenous (i.v.) | 2.5 - 10 mg/kg | [6] |
| Mice | Photodynamic Therapy (PDT) | Intraperitoneal (i.p.) | 5 mg/kg | [10][11] |
| Cattle | Toxicity Study | Oral | 1.5 mg/kg | [12] |
| Humans | Chronic Hepatitis C | Oral | 0.05 - 0.10 mg/kg/day | [13] |
Table 2: Pharmacokinetic Parameters of Hypericin in Rats (Oral Administration)
| Parameter | Value (Hypericin alone) | Value (Hypericin + Procyanidin B2) | Value (Hypericin + Hyperoside) | Source(s) |
| Cmax (ng/mL) | ~4.5 | 8.6 | 8.8 | |
| Tmax (min) | ~270 | 360 | 150 | |
| AUC (min*ng/mL) | ~4236 | 6718 | 5686 | |
| Relative Bioavailability | - | Increased by ~58% | Increased by ~34% |
Table 3: Photodynamic Therapy Parameters for Hypericin in Mice
| Tumor Model | Hypericin Dose (i.p.) | Drug-Light Interval (hours) | Light Wavelength (nm) | Light Dose (J/cm²) | Outcome | Source(s) |
| C26 colon carcinoma | 5 mg/kg | 6 | 550 | 60 - 120 | Vascular damage, tumor necrosis | [10][11] |
| C26 colon carcinoma | 5 mg/kg | 6 | 590 | 60 - 120 | More pronounced tumor necrosis | [10][11] |
| CT26 colon carcinoma | 2.5 mg/kg (i.v.) | 0.5 | Red light | 14 | 100% tumor eradication | [6][8] |
| CT26 colon carcinoma | 10 mg/kg (i.v.) | 1 | Red light | 60 | Animal death due to internal bleeding | [6] |
Experimental Protocols
Protocol 1: Preparation of Hypericin Formulation for Oral Gavage in Rodents
This protocol is adapted from methodologies aimed at improving the bioavailability of poorly soluble compounds.
-
Materials:
-
Hypericin powder
-
Polyvinylpyrrolidone (PVP, e.g., PVP K-30)
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile containers and stirring equipment
-
Appropriate personal protective equipment (PPE)
-
-
Procedure for Hypericin-PVP Formulation:
-
Determine the required concentration of hypericin and PVP. A common starting point is a 1:10 or 1:20 weight ratio of hypericin to PVP.
-
In a sterile container, dissolve the calculated amount of PVP in the desired volume of sterile water or PBS. Stir until fully dissolved.
-
Gradually add the hypericin powder to the PVP solution while continuously stirring.
-
Protect the solution from light by wrapping the container in aluminum foil.
-
Continue stirring for several hours at room temperature to allow for the formation of the hypericin-PVP complex.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a sterile filter (e.g., 0.22 µm) if the viscosity allows.
-
Store the final formulation protected from light at 4°C.
-
Protocol 2: Intraperitoneal (IP) Injection of Hypericin in Mice
This protocol provides a general guideline for IP injection in mice. Always adhere to your institution's specific animal handling and care protocols.
-
Materials:
-
Prepared hypericin formulation
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal scale
-
Appropriate PPE
-
-
Procedure:
-
Weigh the mouse to accurately calculate the injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[14]
-
Draw the calculated volume of the hypericin formulation into a sterile syringe.
-
Properly restrain the mouse. One common method is to scruff the loose skin over the neck and shoulders.
-
Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Cleanse the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Signaling Pathways and Experimental Workflows
Hypericin's Putative Mechanism of Action in Neuroinflammation
Hypericin has been shown to modulate neuroinflammatory pathways. One proposed mechanism involves the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial in cytokine signaling.
Caption: Hypericin's inhibitory effect on the JAK-STAT signaling pathway.
Experimental Workflow for a Hypericin Photodynamic Therapy (PDT) Study in a Murine Tumor Model
This diagram outlines the key steps in a typical in vivo PDT experiment using hypericin.
Caption: A typical experimental workflow for in vivo hypericin PDT.
Hypericin's Influence on Neurotransmitter Reuptake
While hyperforin (B191548) is considered the primary constituent of Hypericum perforatum responsible for inhibiting neurotransmitter reuptake, hypericin is also believed to contribute to the overall pharmacological effect.
References
- 1. How to make hypericin water-soluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubilized hypericin and pseudohypericin from Hypericum perforatum exert antidepressant activity in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral profile of Hypericum perforatum (St. John's Wort) extract. A comparison with standard antidepressants in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypericin in the Light and in the Dark: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reporting Unexpected or Unusual Morbidity and Mortality | Office of the Vice President for Research [ovpr.uchc.edu]
- 8. Low dose hypericin-PDT induces complete tumor regression in BALB/c mice bearing CT26 colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Wavelength-dependent properties of photodynamic therapy using hypericin in vitro and in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reassessment of the toxicity of Hypericum perforatum (St John's wort) for cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Hypericin Technical Support Center: Troubleshooting Photosensitivity Issues
Welcome to the technical support center for Hypericin (B1674126), a potent photosensitizer with significant applications in research and drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage the photosensitive nature of Hypericin in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the handling and experimental use of Hypericin.
Q1: My Hypericin solution appears to have low potency or is inactive in my photodynamic therapy (PDT) experiment. What could be the cause?
A1: Reduced potency of Hypericin in PDT is often linked to several factors related to its handling and the experimental setup.
-
Photodegradation: Hypericin is highly sensitive to light and can degrade upon exposure, losing its photosensitizing capabilities.[1][2] Always store Hypericin powder and solutions in the dark.[1] When preparing and handling solutions, work under subdued light conditions.[3]
-
Aggregation: Hypericin is poorly soluble in aqueous solutions and has a strong tendency to aggregate.[1][4] These aggregates are less photoactive and can lead to inconsistent results.[4][5] To minimize aggregation, consider the following:
-
Use appropriate solvents for stock solutions, such as DMSO or a mixture of methanol (B129727) and pyridine (B92270) (99:1, v/v).[1]
-
For aqueous solutions, binding to proteins like human serum albumin can help solubilize Hypericin and keep it in its monomeric, active form.[1]
-
Be aware that high concentrations of Hypericin in the presence of water can lead to the formation of insoluble, non-fluorescent pellets.[4]
-
-
Incorrect Wavelength or Light Dose: The phototoxic effect of Hypericin is dependent on the wavelength and dose of the light source.[6][7] Ensure your light source emits at a wavelength that overlaps with Hypericin's absorption spectrum and that the light dose is sufficient to activate the compound.[7][8]
-
Low Oxygen Levels: The photocytotoxicity of Hypericin is highly dependent on the presence of molecular oxygen to generate reactive oxygen species (ROS).[6][9] Experiments conducted under hypoxic conditions will show significantly reduced or no phototoxic effects.[9]
Q2: I am observing high background fluorescence or non-specific cell death in my control groups (dark conditions). What is the reason for this?
A2: While Hypericin's primary toxicity is light-dependent, some effects can be observed in the dark, particularly at higher concentrations.
-
Inherent Dark Toxicity: Some studies have reported cytotoxic or growth-inhibitory effects of non-activated Hypericin, although this is generally observed at higher concentrations than those typically used for PDT.[9][10]
-
Solvent Toxicity: The solvent used to dissolve Hypericin (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Ensure you have a proper vehicle control in your experiment.
-
Contamination: Check for any contamination in your Hypericin stock or cell culture that might be causing non-specific cell death.
Q3: My fluorescence microscopy images of Hypericin-treated cells show weak or no signal. How can I improve this?
A3: A weak fluorescence signal can be due to several factors.
-
Photobleaching: Hypericin can be susceptible to photobleaching, especially under high-intensity laser exposure during confocal microscopy.[11] To mitigate this, use low laser intensity and a 505 nm long-pass emission filter.[11]
-
Fluorescence Quenching: At high concentrations, Hypericin can form non-fluorescent aggregates, leading to self-quenching of its fluorescence.[12] This can result in a decreased fluorescence lifetime.[12] Consider using lower concentrations of Hypericin or ensuring it is properly solubilized.
-
Suboptimal Imaging Parameters: Ensure that the excitation and emission wavelengths used in your microscope are appropriate for Hypericin. Excitation is typically around 488 nm, with emission collected above 505 nm.[11]
Q4: I am seeing inconsistent results between experiments, even with the same protocol. What could be causing this variability?
A4: Inconsistent results with Hypericin are often traced back to its sensitive nature.
-
Light Exposure Variability: Even minor differences in ambient light exposure during solution preparation and cell handling can lead to variations in Hypericin's potency. Standardize your procedures to minimize light exposure.
-
Aggregation State: The degree of Hypericin aggregation can vary between preparations, affecting its biological activity.[13] Prepare fresh solutions for each experiment and be consistent with your solubilization method.
-
Cellular Uptake Differences: The uptake of Hypericin can vary between cell types and even between different passages of the same cell line.[14] It's advisable to perform a concentration- and time-dependent uptake study for your specific cell model.
Quantitative Data Summary
The following tables summarize key quantitative data for Hypericin.
Table 1: Photophysical Properties of Hypericin
| Property | Value | Solvent/Conditions | Reference(s) |
| Absorption Maxima (λmax) | ~590-596 nm | Methanol, DMSO | [15][16][17] |
| 514, 550, 593 nm | In vitro experiments | [7] | |
| Emission Maximum (λem) | ~592 nm | Methanol (Excitation at 544 nm) | [15] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 ± 0.03 | Air-saturated DMSO | [6] |
| 0.43 ± 0.09 | DMPC liposomes | [18] | |
| Molar Extinction Coefficient (ε) | 27,000 - 52,000 M⁻¹cm⁻¹ at 590 nm | Varies with solvent and aggregation state | [4] |
Table 2: Experimental Parameters for Hypericin-mediated Photodynamic Therapy (PDT)
| Cell Line | Hypericin Concentration | Light Wavelength | Light Dose / Fluence Rate | Outcome | Reference(s) |
| Human Retinal Pigment Epithelial (hRPE) cells | 10⁻⁷ to 10⁻⁵ M | > 400 nm | 0.7 J/cm² | Loss of cell viability | [11] |
| Human Squamous Cell Carcinoma (SCC) | 0.1 to 10 µg/mL | 514, 550, 593 nm | 0–60 J/cm² (50, 100, 150 mW) | Cell death (optimal at 593 nm) | [7] |
| Melanoma and Squamous Cell Carcinoma | 0.1–40 μM | Orange light (~590 nm) | 3.6 J/cm² or 7.2 J/cm² | Apoptosis | [8] |
| Bladder Cancer Cells (T24) | 150 nM | Not specified | 0.54 - 2.7 J/cm² | Surface exposure of calreticulin (B1178941) | [3] |
| Human Keratinocytes and Fibroblasts | 0.125 µM, 0.25 µM | 580-720 nm | 1 J/cm², 2 J/cm² (35 mW/cm²) | Stimulated metabolic activity | [6][19] |
Experimental Protocols
1. Protocol: In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
This protocol outlines a general procedure for assessing the phototoxicity of Hypericin on cultured cells using a viability assay like MTT or SRB.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Hypericin Preparation:
-
Prepare a stock solution of Hypericin (e.g., 1 mM) in a suitable solvent like DMSO. Store this stock solution protected from light.
-
On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Work under subdued light.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Hypericin.
-
Include control wells: cells with medium only (no Hypericin, no light), cells with medium only plus light exposure, and cells with Hypericin but kept in the dark.
-
-
Incubation: Incubate the cells with Hypericin for a predetermined period (e.g., 4-24 hours) in a CO₂ incubator, protected from light.[8]
-
Light Exposure:
-
Before irradiation, replace the Hypericin-containing medium with a fresh, phenol (B47542) red-free medium to avoid interference with light absorption.
-
Expose the designated plates to a light source with a wavelength corresponding to Hypericin's absorption maximum (e.g., 590-595 nm).[7][15]
-
The light dose can be controlled by adjusting the power of the light source and the duration of exposure.[7]
-
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
Viability Assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
2. Protocol: Cellular Uptake and Localization using Fluorescence Microscopy
This protocol describes how to visualize the intracellular uptake and localization of Hypericin.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Hypericin Treatment: Treat the cells with Hypericin at the desired concentration and for the desired duration, as determined from uptake assays.[14]
-
(Optional) Co-staining: To determine the subcellular localization, cells can be co-stained with fluorescent trackers for specific organelles (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes).[14]
-
Cell Washing: After incubation, wash the cells gently with pre-warmed phosphate-buffered saline (PBS) to remove extracellular Hypericin.
-
Imaging:
-
Image Analysis: Analyze the captured images to determine the pattern of Hypericin's fluorescence within the cells.
Visualizations
The following diagrams illustrate key concepts related to Hypericin's mechanism of action and experimental workflows.
Caption: Mechanism of Hypericin phototoxicity.
References
- 1. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Instability of St. John's wort (Hypericum perforatum L.) and degradation of hyperforin in aqueous solutions and functional beverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypericin-based photodynamic therapy induces surface exposure of damage-associated molecular patterns like HSP70 and calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. The impact of aggregation on the biodistribution of hypericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photodynamic therapy and tumor imaging of hypericin-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Hypericin in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]
- 10. Hypericin in the Light and in the Dark: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phototoxicity in Human Retinal Pigment Epithelial Cells Promoted by Hypericin, a Component of St. John’s Wort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accumulation and penetration behavior of hypericin in glioma tumor spheroids studied by fluorescence microscopy and confocal fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification of Major Constituents of Hypericum perforatum L. Extracts in Syria by Development of a Rapid, Simple, and Reproducible HPLC-ESI-Q-TOF MS Analysis and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics and yield of singlet oxygen photosensitized by hypericin in organic and biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxic and Immunomodulatory Effects of Hypericin as a Photosensitizer in Photodynamic Therapy Used on Skin Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Hypericin Bioavailability in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Hypericin in preclinical models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Hypericin?
A1: The primary challenges stem from Hypericin's inherent physicochemical properties. It has poor water solubility, which limits its dissolution in the gastrointestinal tract.[1][2] Additionally, Hypericin is sensitive to light, heat, and pH, which can lead to degradation before it can be absorbed.[2][3][4] Its systemic availability from standard extracts is estimated to be low, around 14-21%.
Q2: Why is HPLC the most recommended method for analyzing Hypericin in biological samples?
A2: High-Performance Liquid Chromatography (HPLC) is considered the method of choice for determining Hypericin purity and quantifying it in various matrices, including biological samples. It is a fast, sensitive, and specific method. When coupled with fluorescence detection or mass spectrometry (LC/MS), it can achieve a very low limit of quantification, which is necessary for accurately measuring the low plasma concentrations typically seen in preclinical studies.
Q3: What are the common formulation strategies to improve Hypericin's solubility and bioavailability?
A3: Several advanced drug delivery systems have been developed to overcome Hypericin's poor solubility. These include:
-
Lipid-Based Formulations: Systems like liposomes, nanoemulsions, and nanostructured lipid carriers (NLCs) can encapsulate Hypericin, improving its solubility and facilitating absorption.
-
Polymer-Based Carriers: Complexation with polymers such as polyvinylpyrrolidone (B124986) (PVP) can render Hypericin water-soluble and stable.
-
Nanoparticles: Encapsulating Hypericin into polymer nanoparticles or lipid nanocapsules protects it from degradation and can enhance cellular uptake.
-
Cyclodextrin Complexes: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility and in vitro release of Hypericin.
-
Soft Gelatin Capsules: Formulating Hypericin extract with oils in soft gelatin capsules has been shown to increase plasma concentrations compared to standard hard gelatin capsules.
Section 2: Troubleshooting Guide for Preclinical Experiments
Q1: I am observing high variability in my plasma concentration data after oral administration. What could be the cause?
A1: High variability is a common issue stemming from Hypericin's poor and inconsistent absorption.
-
Possible Cause 1: Formulation Inconsistency. If you are using a simple suspension, particle aggregation can lead to erratic absorption.
-
Troubleshooting Step: Switch to a bioavailability-enhancing formulation. Optimized clear-solution formulations can yield maximal drug exposure and reduce inter-individual variability compared to suspensions. Consider using a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion to ensure a uniform dosage form.
-
Possible Cause 2: Photodegradation. Hypericin is highly sensitive to light. Exposure of the formulation or the collected biological samples to light can cause degradation, leading to inaccurate measurements.
-
Troubleshooting Step: Prepare formulations and handle all biological samples (plasma, tissues) under amber or red light conditions to prevent photodegradation. Store samples at -20°C or lower in the dark.
Q2: My Hypericin formulation shows good in vitro characteristics but poor in vivo efficacy. How can I troubleshoot this?
A2: This discrepancy often points to issues with in vivo stability, release, or absorption that are not captured by in vitro tests.
-
Possible Cause 1: Insufficient In Vivo Release. The carrier may not be releasing the Hypericin at a sufficient rate in the gastrointestinal environment.
-
Troubleshooting Step: Re-evaluate your formulation's release kinetics. For topical or localized delivery, ensure the formulation enhances skin retention and permeation. For oral delivery, consider formulations that form smaller particles in vivo, such as nanostructured lipid carriers (NLCs), which enhance permeability.
-
Possible Cause 2: First-Pass Metabolism. Hypericin may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.
-
Troubleshooting Step: While direct evidence for Hypericin's first-pass metabolism is limited, using delivery systems that favor lymphatic transport, such as lipid-based formulations, can potentially bypass the portal circulation and reduce first-pass metabolism.
Q3: How do I select the appropriate analytical method for my preclinical study?
A3: The choice depends on the required sensitivity and the complexity of the biological matrix.
-
Scenario 1: Early-stage formulation screening.
-
Recommendation: UV-VIS spectroscopy can be used for initial, rapid determination of Hypericin in simple solutions.
-
Scenario 2: Pharmacokinetic studies in plasma.
-
Recommendation: A validated HPLC method with fluorescence or mass spectrometry (LC-MS/MS) detection is essential. This provides the necessary sensitivity (often down to <1 ng/mL) to accurately define the pharmacokinetic profile, including the long elimination half-life.
Section 3: Data Center: Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Hypericin from various preclinical and clinical studies, demonstrating the impact of different formulations and dosing regimens.
Table 1: Single-Dose Oral Pharmacokinetics of Hypericin in Humans
| Formulation/Study | Dose (Hypericin) | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | t1/2 (h) |
| Hard Gelatin Capsule | ~0.9 mg | Low/Undetectable | - | 583.65 | - |
| Soft Gelatin Capsule | ~0.9 mg | Higher than Hard Gelatin | ~2.5 | 1482.7* | - |
| Extract Tablet (STW-3) | 612 mg extract | 3.14 | 8.1 | 75.96 | 23.76 |
| Extract LI 160 | 750 µg | 4.1 (median) | ~2.0-2.6 (lag) | - | 24.8 - 26.5 |
| Extract LI 160 | 750 µg | 7.2 (median) | ~1.9 (lag) | - | 43.1 |
*Note: AUC values in this study were for the entire Hypericum extract, with Hyperforin as the primary analyte measured.
Table 2: Steady-State (Multiple Dose) Oral Pharmacokinetics of Hypericin in Humans
| Formulation/Study | Dosing Regimen | Cmax (ng/mL) | Trough (ng/mL) | Time to Steady State |
| Extract LI 160 | 300 mg extract 3x/day | 8.5 (mean) | 5.3 (mean) | ~4 days |
| Extract LI 160 | 250 µg 3x/day | 8.8 (median) | 7.9 (median) | ~7 days |
Section 4: Experimental Protocols
Protocol: Quantification of Hypericin in Rodent Plasma via HPLC-Fluorescence
This protocol provides a general methodology for the quantification of Hypericin in plasma samples. Researchers should perform a full validation according to regulatory guidelines.
1. Materials and Reagents:
-
Hypericin reference standard
-
Internal Standard (IS), e.g., Pseudohypericin
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) Acetate
-
Formic Acid or Acetic Acid
-
Ultrapure water
-
Blank rodent plasma
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Hypericin in a suitable organic solvent (e.g., methanol). Protect from light.
-
Serially dilute the stock solution to prepare working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 100 ng/mL).
-
Prepare a working solution of the Internal Standard.
3. Sample Preparation (Protein Precipitation & Extraction):
-
To a 100 µL aliquot of plasma sample, standard, or blank, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC-Fluorescence Conditions:
-
HPLC System: A standard liquid chromatography system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 5.0). A common mobile phase is a ratio of acetonitrile:methanol:10 mM ammonium acetate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation: ~470 nm, Emission: ~590-598 nm.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Hypericin/IS) against the nominal concentration of the standards.
-
Use a weighted linear regression to determine the concentration of Hypericin in the unknown samples.
Section 5: Visualization of Pathways and Workflows
Experimental Workflow Diagram
This diagram outlines the logical steps for developing and evaluating a novel Hypericin formulation to improve bioavailability.
Caption: A logical workflow for developing and testing novel Hypericin formulations.
Signaling Pathway Diagram
This diagram illustrates a key anti-inflammatory mechanism of Hypericin through the inhibition of the JAK-STAT signaling pathway.
Caption: Hypericin acts as an ATP-competitive inhibitor of JAK kinases.
References
Technical Support Center: Separation of Hypericin and Pseudohypericin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of hypericin (B1674126) and pseudohypericin (B192201).
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of hypericin and pseudohypericin.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Hypericin and Pseudohypericin Peaks | Inadequate Mobile Phase Composition: The solvent strength may not be optimal for separating these structurally similar compounds. | - Adjust Solvent Ratio: Methodically alter the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. - Modify pH: For reversed-phase HPLC, adjusting the mobile phase pH can alter the ionization state of the analytes and improve separation.[1][2] - Introduce an Ion-Pairing Reagent: If basic functional groups are interacting with the stationary phase, a suitable ion-pairing reagent can improve peak shape and resolution. |
| Inappropriate Stationary Phase: The column chemistry may not be selective enough for the two compounds. | - Switch to a Different Stationary Phase: Consider a pentafluorophenyl (PFP) column, which can offer different selectivity through π-π interactions compared to standard C18 columns.[3][4] - Evaluate Particle Size and Column Length: A longer column or a column with smaller particles can increase efficiency and improve resolution.[5] | |
| Peak Tailing for Hypericin and/or Pseudohypericin | Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on the analytes, causing tailing.[2][5][6][7] | - Use an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.[1][2] - Lower Mobile Phase pH: Operating at a lower pH (around 2-3) can protonate the silanol groups, reducing their interaction with the analytes.[1][5] - Add a Competitive Base: A small amount of a basic compound like triethylamine (B128534) can be added to the mobile phase to block the active silanol sites.[7] |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce Injection Volume: Decrease the amount of sample loaded onto the column.[6] - Dilute the Sample: If the concentration of the sample is too high, dilute it in the mobile phase before injection.[1] | |
| Low Recovery of Hypericin or Pseudohypericin | Degradation During Separation: Hypericin and pseudohypericin are sensitive to light, heat, and pH, which can lead to their degradation during the separation process.[3][4] | - Protect from Light: Use amber vials and cover the HPLC system to minimize light exposure.[8] - Control Temperature: Use a column oven to maintain a consistent and appropriate temperature. Avoid excessively high temperatures.[8][9] - Optimize pH: Ensure the mobile phase pH is within the stability range of the compounds. |
| Irreversible Adsorption to Stationary Phase: The compounds may be strongly binding to the column, leading to incomplete elution. | - Modify the Mobile Phase: Increase the organic solvent strength or add a stronger solvent to the mobile phase to ensure complete elution. - Change the Stationary Phase: If irreversible adsorption is suspected, a different column chemistry may be necessary. | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention times. | - Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase for each run. - Degas the Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump, which can affect flow rate and retention times. |
| Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. | - Use a Column Oven: Maintain a constant and controlled column temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating hypericin and pseudohypericin?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and analysis of hypericin and pseudohypericin due to its high resolution, speed, and sensitivity.[3][4] Reversed-phase HPLC with a C18 column is a common starting point.
Q2: What are the key differences between hypericin and pseudohypericin that allow for their separation?
A2: Hypericin and pseudohypericin are structural isomers. The primary difference lies in the position of a methyl group, which results in slight differences in their polarity and interaction with the stationary phase, enabling their separation under optimized chromatographic conditions.
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors, including an improperly mixed mobile phase, air bubbles in the system, a contaminated detector cell, or a failing detector lamp. Ensure your mobile phase is well-mixed and degassed, and check the detector for any issues.
Q4: Can I use the same method for both analytical and preparative scale separation?
A4: While the principles are the same, direct scaling up of an analytical method to a preparative scale is not always straightforward. For preparative separation, you will need a larger column, a higher flow rate, and will likely need to optimize the mobile phase to handle the higher sample load. Techniques like High-Speed Counter-Current Chromatography (HSCCC) are also well-suited for preparative scale purification.[10]
Q5: How should I store my hypericin and pseudohypericin standards and samples?
A5: Hypericin and pseudohypericin are sensitive to light and temperature.[8] Standard solutions and samples should be stored in amber vials at low temperatures (e.g., -20°C) to prevent degradation.[8] It is also advisable to prepare fresh solutions regularly.
Experimental Protocols
Analytical HPLC Method for Hypericin and Pseudohypericin
This protocol provides a typical starting point for the analytical separation of hypericin and pseudohypericin.
Table 1: HPLC Parameters for Analytical Separation
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:10 mM Ammonium Acetate (pH 5.0) (54:36:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 590 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Column Chromatography with Sephadex LH-20 for Pre-purification
Sephadex LH-20 chromatography is effective for the initial cleanup and fractionation of crude extracts to enrich hypericin and pseudohypericin before final purification by preparative HPLC.[10][11]
Table 2: Sephadex LH-20 Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Sephadex LH-20 |
| Elution Solvent | Methanol or Ethanol |
| Sample Loading | Dissolve crude extract in a minimal amount of the elution solvent. |
| Fraction Collection | Collect fractions based on color (hypericin and pseudohypericin fractions are typically red). |
| Monitoring | Analyze collected fractions by TLC or analytical HPLC to identify those rich in the target compounds. |
Visualizations
Experimental Workflow for Hypericin/Pseudohypericin Separation
Caption: General workflow for the extraction and purification of hypericin and pseudohypericin.
Troubleshooting Logic for Poor Resolution
Caption: A logical approach to troubleshooting poor peak resolution in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. pure.tudelft.nl [pure.tudelft.nl]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. Investigation of impact of storage conditions on Hypericum perforatum L. dried total extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The separation of hypericine and pseudohypericine from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Hypericin Quantification in Herbal Products
For researchers, scientists, and drug development professionals, the accurate quantification of active compounds in herbal products is paramount for ensuring product quality, safety, and efficacy. Hypericin (B1674126), a key bioactive constituent of St. John's Wort (Hypericum perforatum), is frequently targeted for quantification in quality control and research settings. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of hypericin in herbal matrices, with a focus on experimental protocols and performance data.
Comparison of Validated HPLC Methods
The following tables summarize the key parameters of several validated HPLC methods for hypericin quantification, providing a clear comparison of their chromatographic conditions and performance characteristics.
Table 1: Chromatographic Conditions of Validated HPLC Methods for Hypericin Quantification
| Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Run Time (min) | Reference |
| Method 1 | C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:Methanol (B129727):10 mM Ammonium Acetate (pH 5.0) (54:36:10, v/v/v) | 1.0 | 590 | 16 | [1][2] |
| Method 2 | Luna C18 (250 mm x 4.6 mm, 5 µm) | Methanol:2.5 g/L KH2PO4 (95:5, v/v) | 1.0 | 588 | ~15 | [3] |
| Method 3 | C18 | Acetonitrile:0.3% v/v Phosphoric Acid (90:10, v/v) | 1.5 | Fluorescence (Ex: 315, Em: 590) & UV (273) | Not Specified | [4][5] |
| Method 4 | ODS C18 (250 x 4 mm, 5 µm) | 5mM Ammonium Acetate (pH 5.4):Acetonitrile:Glacial Acetic Acid (25:75:0.1, v/v/v) | 0.7 | 590 | Not Specified | [6] |
| Method 5 | C18 | Acetonitrile:0.2% Phosphoric Acid in water (v/v) | 0.4 | 588 | Not Specified | [7] |
Table 2: Validation Parameters of HPLC Methods for Hypericin Quantification
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Method 1 | 10 - 80 | 0.998 | 3.1 | 9.6 | Not Specified | < 2% | [1] |
| Method 2 | 5 - 50 | Not Specified | < 0.018 | < 0.059 | 97.7% | Intra-day: 2.0-3.6%, Inter-day: 1.6-4.8% | [3] |
| Method 3 | 0.5 - 2.5 | Not Specified | Not Specified | Not Specified | Not Specified | Intra-day: ≤ 4.4%, Inter-day: ≤ 5.8% | [4][5] |
| Method 4 | 0.028 - 11.2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6][8] |
| Method 5 | Not Specified | 0.99994 | 0.000144% (of sample concentration) | Not Specified | < 2% RSD for 80-120% dilutions | 1.58% (capsules), 3.11% (extract) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. Below are the experimental protocols for sample preparation and the HPLC analysis described in this guide.
Sample Preparation: General Procedure for Herbal Products
A common approach for the extraction of hypericin from dried plant material or herbal products involves the following steps:
-
Comminution: The dried herbal material (e.g., St. John's Wort aerial parts) is finely powdered to increase the surface area for efficient extraction.
-
Extraction:
-
Method A (Maceration/Sonication): A weighed amount of the powdered material is extracted with a suitable solvent. Common solvents include methanol, ethanol (B145695) (often 80% v/v), or a mixture of methanol and acetone.[6][8] The extraction process can be facilitated by techniques such as sonication or stirring for a defined period.[1][8] The extraction is often repeated multiple times to ensure exhaustive recovery of the analyte.[1]
-
Method B (Soxhlet Extraction): This continuous extraction method can also be employed, though it may be more time-consuming.[9]
-
-
Defatting (Optional): For certain complex matrices, a defatting step using a non-polar solvent like hexane (B92381) can be performed to remove lipids and other interferences.[1]
-
Filtration and Dilution: The resulting extract is filtered (e.g., through a 0.20 µm membrane filter) to remove particulate matter.[1] The filtrate is then appropriately diluted with the mobile phase or a suitable solvent to fall within the linear range of the calibration curve before injection into the HPLC system.
HPLC Method 1: Detailed Protocol
This method is a robust isocratic reverse-phase HPLC (RP-HPLC) method suitable for routine quality control.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Guard Column: C18, 10 mm x 4.0 mm, 5 µm particle size.[1]
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile, Methanol, and 10 mM Ammonium Acetate (pH adjusted to 5.0) in a ratio of 54:36:10 (v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.
-
-
Standard Preparation: A stock solution of hypericin is prepared in methanol (e.g., 100 µg/mL).[1] A series of working standards are prepared by diluting the stock solution with methanol to construct a calibration curve (e.g., 10, 20, 40, 60, 80 µg/mL).[1]
-
System Suitability: Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored.
Workflow for HPLC Quantification of Hypericin
The following diagram illustrates a typical workflow for the quantification of hypericin in herbal products using a validated HPLC method.
This comprehensive guide provides a solid foundation for researchers and professionals to select and implement a suitable validated HPLC method for the quantification of hypericin in herbal products. The provided data and protocols facilitate a direct comparison of methodologies, enabling informed decisions for quality control and research applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. jocpr.com [jocpr.com]
- 4. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]
- 9. pure.tudelft.nl [pure.tudelft.nl]
A Comparative Guide to the Antidepressant Efficacy of Hypericin and Synthetic Drugs
This guide provides an objective comparison of the antidepressant efficacy of Hypericin, a key active constituent of Hypericum perforatum (St. John's Wort), and major classes of synthetic antidepressant drugs. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of both Hypericin-containing extracts and synthetic antidepressants are rooted in their ability to modulate neurotransmitter systems in the brain. However, their specific mechanisms of action differ significantly.
Hypericin and Hypericum perforatum Extract: The antidepressant effect of St. John's Wort is considered multifactorial, involving several bioactive compounds, including Hypericin and hyperforin.[1][2] Its mechanism is not attributed to a single pathway but rather a combination of actions:
-
Broad-Spectrum Reuptake Inhibition: Unlike highly selective synthetic drugs, Hypericum extracts inhibit the reuptake of multiple neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), GABA, and L-glutamate.[3][4] This broad action is largely attributed to the constituent hyperforin.[5][6]
-
Receptor Modulation: Some studies suggest that long-term treatment can lead to an increase in the number of 5-HT receptors.[5]
-
Enzyme Inhibition: There is evidence that compounds in Hypericum perforatum may modulate monoamine oxidase (MAO) A and B, enzymes that catabolize monoamine neurotransmitters.[3][4]
-
Neuroendocrine and Cytokine Modulation: Recent studies indicate that St. John's Wort may regulate genes controlling the hypothalamic-pituitary-adrenal (HPA) axis and modulate cytokine production, addressing potential inflammatory components of depression.[1][4][7]
Synthetic Antidepressants: Synthetic drugs typically feature more targeted mechanisms of action.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as fluoxetine (B1211875) and sertraline, selectively block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft.[8][9] This increases the concentration of serotonin available to bind to postsynaptic receptors.[8][10]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs like venlafaxine (B1195380) and duloxetine (B1670986) provide dual inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[11][12] This dual action increases levels of both neurotransmitters and may treat a wider range of depressive symptoms.[11][13]
-
Tricyclic Antidepressants (TCAs): This older class of drugs, including imipramine (B1671792) and amitriptyline, also inhibits the reuptake of serotonin and norepinephrine.[14][15] However, TCAs lack selectivity and act as antagonists at cholinergic, histaminergic, and adrenergic receptors, which contributes to their extensive side-effect profile.[14][16]
Comparative Clinical Efficacy
Numerous meta-analyses and randomized controlled trials (RCTs) have compared the efficacy of Hypericum perforatum extracts with both placebo and synthetic antidepressants, primarily in patients with mild to moderate depression.
Summary of Clinical Trial Data
The data consistently show that for mild to moderate depression, Hypericum extracts are significantly superior to placebo and demonstrate comparable efficacy to standard synthetic antidepressants, including both SSRIs and TCAs.[17][18][19][20] Evidence for severe depression is less robust.[19][21]
| Study Type / Comparator | Condition | Key Efficacy Outcomes & Results | Conclusion |
| Meta-analysis vs. Placebo [18] | Mild to Moderate Depression | Hypericum extracts were significantly superior to placebo. Pooled Relative Risk (RR) for response: 2.67. | Evidence supports that Hypericum is more effective than placebo. |
| Meta-analysis vs. SSRIs [22] | Major Depressive Disorder (MDD) | No significant difference in clinical response, remission, or HAM-D score reduction between Hypericum and SSRIs. | Hypericum demonstrates comparable efficacy to SSRIs for MDD. |
| Meta-analysis vs. Standard Antidepressants [23] | Depression | Hypericum was not significantly different in efficacy from active antidepressants (RR 1.0). | Efficacy is similar to standard antidepressants. |
| RCT vs. Paroxetine (B1678475) (SSRI) [24] | Moderate to Severe MDD | Change in HAM-D score was statistically superior for Hypericum extract WS 5570 (900-1800 mg/day) compared to paroxetine (20-40 mg/day). Remission rates: 50% for Hypericum, 35% for paroxetine. | Hypericum extract is at least as effective as paroxetine in treating moderate to severe major depression. |
| RCT vs. Imipramine (TCA) [25] | Mild to Moderate Depression | Mean HAM-D score reduction was greater in the Hypericum group (20.2 to 8.8) than the imipramine group (19.4 to 10.7) after 6 weeks. | Hypericum extract produced similar or slightly better antidepressant effects compared to imipramine. |
| Observational Study (Fresh Tincture) [26][27] | Mild to Moderate Depression | HAM-D score decline (49-52%) and responder rates (50-57%) were comparable to those seen in RCTs of high-dose dry extracts (45-59% decline, 42-70% responders). | Lower-dose fresh plant tinctures may show comparable effects to high-dose extracts. |
Tolerability and Safety Profile
A significant differentiator between Hypericum and synthetic antidepressants is their side-effect profile.
Summary of Adverse Events
| Treatment Class | Common Adverse Events | Key Safety Considerations |
| Hypericum perforatum | Generally well-tolerated. May include mild gastrointestinal symptoms, fatigue, restlessness, and photosensitivity at higher doses.[4] | Significant Drug Interactions: Induces cytochrome P450 enzymes (especially CYP3A4), reducing the effectiveness of numerous drugs, including oral contraceptives, anticoagulants (warfarin), and immunosuppressants.[4][21] Serotonin Syndrome Risk: Should not be combined with SSRIs, SNRIs, or MAOIs.[21][28] |
| SSRIs | Nausea, headache, insomnia, sexual dysfunction, agitation.[9] | Risk of serotonin syndrome, discontinuation syndrome upon abrupt cessation. |
| SNRIs | Similar to SSRIs, plus potential for increased blood pressure and heart rate due to norepinephrine effects.[12][13] | Monitoring of blood pressure is often recommended. |
| TCAs | Dry mouth, constipation, blurred vision, urinary retention (anticholinergic effects), sedation (antihistaminergic), orthostatic hypotension. High risk of cardiotoxicity in overdose.[14][15][16] | High toxicity in overdose limits use as a first-line agent. |
Multiple studies and meta-analyses have concluded that patients are less likely to withdraw from trials due to adverse effects when treated with Hypericum compared to synthetic antidepressants.[3][18][22] One meta-analysis found a significantly lower withdrawal rate due to adverse events for Hypericum versus SSRIs (RR 0.53).[22]
Standard Experimental Protocols in Clinical Trials
The comparison of these compounds relies on rigorously designed clinical trials. The following outlines a typical experimental protocol.
Protocol for a Comparative Antidepressant Trial
-
Patient Recruitment:
-
Inclusion Criteria: Adult outpatients (18-70 years) diagnosed with mild, moderate, or severe major depressive disorder according to DSM or ICD criteria. A minimum baseline score on a standardized depression scale (e.g., HAM-D₁₇ ≥ 22 for severe depression) is required.[24]
-
Exclusion Criteria: Bipolar disorder, psychosis, significant suicide risk, substance abuse, and contraindications to trial medications.
-
-
Study Design:
-
Intervention and Dosage:
-
Hypericum Arm: Standardized extract (e.g., WS 5570, LI 160) at a typical dose of 300 mg three times daily (total 900 mg/day).[21][24] Dosages may be increased (e.g., to 1800 mg/day) in initial non-responders.[24]
-
Synthetic Arm: A standard therapeutic dose of an SSRI (e.g., Paroxetine 20 mg/day) or a TCA (e.g., Imipramine 75-150 mg/day).[24][25]
-
Blinding: Use of a double-dummy technique where patients take both an active tablet and a placebo tablet to match the other group's regimen.
-
-
Outcome Measures:
-
Primary Outcome: The mean change in the total score on the Hamilton Depression Rating Scale (HAM-D) from baseline to the end of the trial (e.g., day 42).[20][24]
-
Secondary Outcomes:
-
Response Rate: Percentage of patients achieving a ≥50% reduction in HAM-D score.
-
Remission Rate: Percentage of patients with a HAM-D score below a threshold for clinical significance (e.g., ≤7).
-
Scores on other scales like the Clinical Global Impressions (CGI) scale.
-
-
Safety Assessment: Recording of all adverse events, with frequency and severity noted. Dropout rates due to adverse events are a key tolerability measure.
-
Conclusion
For the treatment of mild to moderate depression, evidence from numerous clinical trials and meta-analyses indicates that standardized extracts of Hypericum perforatum, containing Hypericin and other active compounds, demonstrate an antidepressant efficacy comparable to that of synthetic SSRIs and TCAs.
The primary advantage of Hypericum lies in its superior tolerability, with a lower incidence of adverse events and consequently, lower patient dropout rates in clinical studies.[3][18] However, its broad mechanism of action is a double-edged sword. While potentially beneficial for therapeutic effect, its induction of metabolic enzymes creates a high risk of significant drug-drug interactions that can compromise the safety and efficacy of concomitant medications.
Therefore, while Hypericum perforatum represents a viable therapeutic alternative to synthetic antidepressants for certain patient populations, its use demands careful consideration of depression severity, a thorough review of all patient medications to avoid interactions, and continued monitoring. Its profile suggests a favorable risk-benefit ratio for patients with mild-to-moderate depression who are not taking interacting medications.
References
- 1. Mechanism of action of St John's wort in depression : what is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of St. John's wort (Hypericum perforatum) in the Treatment of Depression [ebmconsult.com]
- 3. Documentary Analysis of Hypericum perforatum (St. John’s Wort) and Its Effect on Depressive Disorders [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. esalq.usp.br [esalq.usp.br]
- 7. Preclinical data supporting/refuting the use of Hypericum perforatum in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. SNRIs: mechanism of action and clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 16. psychdb.com [psychdb.com]
- 17. St John's wort for depression: meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. St John's wort for depression: an overview and meta-analysis of randomised clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical trials with hypericum extracts in patients with depression--results, comparisons, conclusions for therapy with antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Efficacy and tolerability of Hypericum perforatum in major depressive disorder in comparison with selective serotonin reuptake inhibitors: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. A systematic review and meta-analysis of Hypericum perforatum in depression: a comprehensive clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acute treatment of moderate to severe depression with hypericum extract WS 5570 (St John's wort): randomised controlled double blind non-inferiority trial versus paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Botanical Alternative To Antidepressants - Life Extension [lifeextension.com]
- 26. karger.com [karger.com]
- 27. St John's Wort (<italic>Hypericum perforatum</italic>) Fresh Plant Tincture for Patients with Mild to Moderate Depression: A Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparing of the Effects of Hypericin and Synthetic Antidepressants on the Expression of Morphine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of Hypericin Bioactivity: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), has garnered significant interest for its diverse bioactive properties. This guide provides a comparative analysis of common assay formats used to validate its key biological activities: anticancer, antiviral, and protein kinase C (PKC) inhibition. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting and interpreting appropriate assays for their studies on Hypericin.
Anticancer Bioactivity
Hypericin's anticancer effects are predominantly attributed to its role as a photosensitizer in photodynamic therapy (PDT). Upon activation by light, it generates reactive oxygen species (ROS) that induce cell death through apoptosis, necrosis, and autophagy.[1][2][3] However, light-independent cytotoxic effects have also been observed.[4]
Data Presentation: Comparison of Anticancer Assays
The half-maximal inhibitory concentration (IC50) is a common metric for quantifying anticancer activity. The following table summarizes IC50 values for Hypericin obtained from various cytotoxicity assays. It is important to note that IC50 values can vary significantly based on the cell line, assay type, light exposure conditions, and incubation time.[5]
| Cell Line | Assay Format | IC50 Value | Light Condition | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | 5 µg/mL (24h) | Not Specified | |
| AGS (Gastric Cancer) | MTT Assay | 1 µg/mL (24h), 0.5 µg/mL (48h) | Not Specified | |
| Retinal Pigment Epithelial (RPE) Cells | Cell Proliferation Assay | 0.7 µM (1% serum), 3.3 µM (5% serum) | Not Specified | |
| Various Human & Rat Tumor Cell Lines | Growth Inhibition Assay | 3-15 µM | Not Specified |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Hypericin. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours). For photodynamic studies, expose the plates to a light source of a specific wavelength and duration before or during incubation.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway: Hypericin-Mediated Photodynamic Anticancer Therapy
The primary mechanism of Hypericin's anticancer activity in PDT involves the generation of ROS, which triggers multiple cell death pathways.
References
Illuminating the Standard: A Comparative Guide to Hypericin Analysis in Analytical Method Validation
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of hypericin (B1674126), a key bioactive constituent of Hypericum perforatum (St. John's Wort), utilizing a Hypericin primary reference standard. This document will delve into the performance of various analytical techniques, provide detailed experimental protocols, and present visual workflows to aid in the selection of the most appropriate method for your analytical needs.
A Comparative Analysis of Analytical Methods
The choice of an analytical method for hypericin quantification is a critical decision that impacts the reliability and validity of results. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for the analysis of hypericin.[1] Other techniques such as UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, each with its own set of advantages and limitations.[2] The following table summarizes the key performance characteristics of these methods, providing a clear comparison to inform your selection process.
| Parameter | HPLC-UV/Vis | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity Range | 10-80 µg/mL[3][4] | 5-25 µg/mL[2] | 0.05-10 ng/mL |
| Correlation Coefficient (r²) | >0.998 | Not consistently reported | >0.99 |
| Intra-day Precision (%RSD) | < 4.4% | Not consistently reported | 4.7-15.4% (batch-to-batch) |
| Inter-day Precision (%RSD) | < 5.8% | Not consistently reported | 4.7-15.4% (batch-to-batch) |
| Accuracy/Recovery | 98-102% | Not consistently reported | 101.9-114.2% |
| Limit of Detection (LOD) | 2.05 µg/mL | Not consistently reported | Not specified, LOQ is 0.05 ng/mL |
| Limit of Quantification (LOQ) | 6.25 µg/mL | Not consistently reported | 0.05 ng/mL |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. The following sections provide in-depth methodologies for the quantification of hypericin using a primary reference standard.
Preparation of Standard and Sample Solutions
Hypericin Primary Reference Standard Stock Solution: Accurately weigh 1 mg of Hypericin primary reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a series of dilutions (e.g., 10, 20, 40, 60, 80 µg/mL) to construct a calibration curve. For consistent results, ensure the concentration of high-purity hypericin in 100% methanol is below 0.5 mg/mL to prevent precipitation. The addition of up to 2% pyridine (B92270) can help stabilize the compound in solution.
Sample Preparation: For the analysis of Hypericum perforatum raw material, 50 g of the dried, powdered drug is extracted with 80% (v/v) ethanol (B145695) (3 x 250 mL) in a blender. The resulting hydroalcoholic extract is then defatted by liquid-liquid extraction with hexane (B92381) until the hexane layer is colorless. The extract is then concentrated to a final volume.
High-Performance Liquid Chromatography (HPLC-UV/Vis) Method
This method is widely used for the routine analysis and quality control of hypericin.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector is used.
-
Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm) is commonly employed.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) in a ratio of 54:36:10 (v/v/v) is used as the mobile phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength of 590 nm.
-
Analysis: Inject the standard solutions to construct a calibration curve. Subsequently, inject the sample solutions. The concentration of hypericin in the samples is determined by comparing their peak areas to the calibration curve.
UV-Vis Spectrophotometry Method
While simpler and more rapid than HPLC, this method is more susceptible to interference from other compounds that absorb light at a similar wavelength.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure: The absorbance of the sample extract is measured at the wavelength of maximum absorption for hypericin (around 590 nm). The concentration is then calculated using a standard calibration curve prepared from the Hypericin primary reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS provides the highest sensitivity and specificity, making it ideal for analyzing samples with low concentrations of hypericin or those with complex matrices.
-
Instrumentation: An LC system coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for hypericin, is used.
-
Detection Mode: Selected Reaction Monitoring (SRM) with a tandem mass spectrometer is employed for high specificity.
Workflow and Pathway Visualizations
Visual representations of experimental workflows and signaling pathways can significantly enhance understanding and reproducibility.
Caption: General workflow for analytical method validation of Hypericin.
Caption: Experimental workflow for HPLC-UV/Vis analysis of Hypericin.
References
Independent Replication of Hypericin Research: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the therapeutic potential of Hypericin. It focuses on independently generated experimental data in the key areas of antiviral and anticancer research, presenting quantitative data, detailed methodologies, and visual representations of key pathways.
Hypericin, a naturally occurring compound extracted from Hypericum perforatum (St. John's Wort), has garnered significant scientific interest for its diverse pharmacological activities. While numerous studies have explored its therapeutic potential, independent replication and validation of these findings are crucial for advancing its clinical development. This guide synthesizes data from various research articles to offer a comparative overview of Hypericin's efficacy and mechanisms of action.
Antiviral Activity: Focus on SARS-CoV-2 and HSV-1
Recent research has highlighted Hypericin's potential as an antiviral agent, with several studies investigating its efficacy against enveloped viruses. The following tables summarize key quantitative data from independent research on its activity against SARS-CoV-2 and Herpes Simplex Virus 1 (HSV-1).
Comparative Efficacy of Hypericin Against SARS-CoV-2
| Study Focus | Cell Line | Key Findings | Quantitative Data | Citation |
| Antiviral Activity & Synergy | Vero E6 | Hypericin potently inhibits SARS-CoV-2 replication and shows synergistic effects with remdesivir (B604916) and nirmatrelvir. | CC50 > 200 nM; Significant reduction in viral titers at 0.2 nM and 2 nM; Complete inhibition at 20 nM and 200 nM. | [1][2] |
| Antiviral Activity | Vero E6 | Hypericin inhibits SARS-CoV-2 replication in a concentration-dependent manner. | IC50 of 48.5 ng/mL (96 pmol/mL) against a pseudo-typed VSV virus with SARS-CoV-2 S protein. | [3] |
| Mechanism of Action | Vero E6 | Hypericin inhibits SARS-CoV-2 replication, with evidence suggesting it may directly block the virus. | Significant reduction in viral titers with pre-treatment of the virus. | [3] |
| In-vitro Replication Inhibition | Vero E6 | Hypericin significantly reduces viral replication in a concentration-dependent fashion. | 84% and 96% inhibition of viral RNA at 10 µM and 100 µM, respectively. | [4] |
Experimental Protocol: SARS-CoV-2 Replication Inhibition Assay
A common methodology for assessing the antiviral activity of Hypericin against SARS-CoV-2 involves the following steps:
-
Cell Culture: Vero E6 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 environment.
-
Infection: Confluent cell monolayers are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Treatment: After viral adsorption, the inoculum is removed, and cells are treated with varying concentrations of Hypericin.
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 48 hours.
-
Quantification of Viral Replication: Viral titers in the cell supernatants are quantified using methods such as plaque assays or quantitative real-time PCR (qRT-PCR) to determine the reduction in viral replication.[1][2][4]
Proposed Antiviral Mechanism of Hypericin against SARS-CoV-2
The following diagram illustrates the proposed dual-targeting mechanism of Hypericin against SARS-CoV-2, involving the inhibition of both the RNA-dependent RNA polymerase (RdRp) and the 3CL protease (3CLpro), key enzymes for viral replication.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hypericum perforatum and Its Ingredients Hypericin and Pseudohypericin Demonstrate an Antiviral Activity against SARS-CoV-2 [mdpi.com]
- 4. Identification of Hypericin as a Candidate Repurposed Therapeutic Agent for COVID-19 and Its Potential Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Hypericin: A Statistical and Mechanistic Comparison in Clinical Applications
Hypericin (B1674126), a naturally occurring compound extracted from St. John's wort (Hypericum perforatum), has been the subject of extensive clinical investigation for its therapeutic potential. This guide provides a comparative analysis of Hypericin's efficacy, primarily in the treatment of depression, with emerging applications in oncology and virology. The data presented is derived from statistically validated clinical trials and meta-analyses, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance against placebos and standard therapies.
Antidepressant Efficacy: A Comparative Analysis
Hypericin, as a key component of St. John's wort extracts, has demonstrated significant efficacy in the treatment of mild to moderate depression. Multiple meta-analyses of randomized controlled trials have established its superiority over placebo and comparable effectiveness to standard antidepressant medications, such as tricyclic antidepressants (TCAs) and selective serotonin (B10506) reuptake inhibitors (SSRIs).[1][2]
Table 1: Hypericum Extract (Standardized to Hypericin) vs. Placebo in Mild to Moderate Depression
| Outcome Measure | Hypericum Extract | Placebo | Statistical Significance | Source |
| Responder Rate | 55.1% - 73% | 22.3% - 38% | p < 0.001 | [1][3] |
| Change in Hamilton Depression Scale (HAM-D) Score | Significant Decrease | Minimal Change | p < 0.001 | [4] |
| Patient Dropout Rate | Lower | Higher | Statistically Significant |
Table 2: Hypericum Extract (Standardized to Hypericin) vs. Standard Antidepressants (TCAs & SSRIs) in Mild to Moderate Depression
| Outcome Measure | Hypericum Extract | Standard Antidepressants | Statistical Significance | Source |
| Responder Rate | 54% - 62% | 52% - 62% | Not Statistically Significant | |
| Remission Rate | 36% | 30% | Not Statistically Significant | |
| Discontinuation due to Adverse Events | 4% | 7% | Statistically Significant |
Experimental Protocols
Depression Clinical Trial Protocol (General)
A typical randomized controlled trial investigating the antidepressant effects of Hypericum perforatum extract involves the following methodology:
-
Participants: Adult outpatients diagnosed with mild to moderate major depressive disorder according to DSM-IV or ICD-10 criteria.
-
Intervention: Oral administration of standardized Hypericum perforatum extract, with dosages typically ranging from 300 mg to 1800 mg daily, often divided into three doses. The extract is standardized to a specific percentage of hypericin (e.g., 0.12% to 0.3%).
-
Comparator: Placebo or a standard antidepressant medication (e.g., imipramine, amitriptyline, fluoxetine, sertraline).
-
Duration: Treatment periods in most clinical trials range from 4 to 12 weeks.
-
Primary Outcome Measure: The change in the total score on the Hamilton Rating Scale for Depression (HAM-D) from baseline to the end of the treatment period.
-
Secondary Outcome Measures: Responder rates (percentage of patients with a ≥50% reduction in HAM-D score), remission rates (percentage of patients with a HAM-D score below a certain threshold, e.g., <10), and assessment of adverse events.
-
Blinding: Studies are typically double-blinded, where neither the patients nor the investigators know who is receiving the active treatment or the comparator.
Antiviral (Hepatitis C) Clinical Trial Protocol
A phase I dose-escalation study was conducted to evaluate the safety and antiviral activity of hypericin in patients with chronic Hepatitis C Virus (HCV) infection.
-
Participants: Patients with chronic HCV infection.
-
Intervention: Oral administration of hypericin in liquid form once daily for 8 weeks. Two dosage cohorts were studied: 0.05 mg/kg and 0.10 mg/kg.
-
Primary Outcome Measure: Change in plasma HCV RNA levels from baseline to the end of the 8-week treatment period. A response was defined as a reduction of at least 1.0 log10.
-
Pharmacokinetics: Blood samples were taken at various time points to determine the pharmacokinetic profile of hypericin, including its half-life and area under the curve.
-
Safety Assessment: Monitoring for adverse events, with a particular focus on phototoxicity.
The results of this trial showed no detectable anti-HCV activity at the doses studied, and phototoxicity was a significant side effect.
Signaling Pathways and Mechanisms of Action
Antidepressant Mechanism
The antidepressant effect of Hypericin and other constituents of St. John's wort is believed to be multifactorial, involving the modulation of several neurotransmitter systems.
Anticancer Mechanism (Photodynamic Therapy)
In oncology, Hypericin is primarily investigated as a photosensitizer in photodynamic therapy (PDT). When activated by light of a specific wavelength, Hypericin generates reactive oxygen species (ROS), which induce cancer cell death through apoptosis and necrosis.
Conclusion
The clinical evidence strongly supports the use of standardized Hypericum perforatum extracts, containing Hypericin, for the treatment of mild to moderate depression, offering comparable efficacy and a more favorable side-effect profile than some standard antidepressants. Its applications in oncology through photodynamic therapy show considerable preclinical promise, primarily by inducing apoptotic and necrotic cell death in cancer cells. However, further large-scale, standardized clinical trials are necessary to establish its clinical utility in cancer treatment. The antiviral effects of Hypericin have not been substantiated in clinical trials for HCV. Future research should continue to explore the diverse signaling pathways affected by Hypericin to fully elucidate its therapeutic potential.
References
- 1. jwatch.org [jwatch.org]
- 2. blackdoginstitute.org.au [blackdoginstitute.org.au]
- 3. St John's Wort for depression: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Superior efficacy of St John's wort extract WS® 5570 compared to placebo in patients with major depression: a randomized, double-blind, placebo-controlled, multi-center trial [ISRCTN77277298] - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized Hypericin and Natural Extracts
For researchers, scientists, and drug development professionals, understanding the purity profile of a compound is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of the purity of synthetically produced hypericin (B1674126) versus hypericin obtained from natural extracts, supported by experimental data and detailed methodologies.
Hypericin, a naturally occurring naphthodianthrone, has garnered significant interest for its wide range of biological activities, including antidepressant, antiviral, and anticancer properties. As a result, it is available both as a component of natural extracts from Hypericum species (St. John's Wort) and as a synthetically manufactured compound. The purity of hypericin can significantly impact its efficacy and safety in research and clinical applications. This guide aims to delineate the key differences in purity between these two sources.
Quantitative Purity Comparison
The purity of hypericin is most commonly assessed using High-Performance Liquid Chromatography (HPLC). The following table summarizes typical purity levels and common impurities associated with both synthetic and natural hypericin.
| Feature | Synthesized Hypericin | Natural Hypericin Extracts |
| Typical Purity | ≥80% up to >98% | Highly variable; standardized extracts typically contain 0.3% total hypericins.[1][2] Purified extracts can reach higher concentrations. |
| Common Impurities | - Unreacted precursors (e.g., emodin)[3][4] - By-products of the chemical synthesis | - Pseudohypericin[5] - Protohypericin[5] - Protopseudohypericin[5] - Other plant constituents (flavonoids, hyperforins, etc.) |
| Advantages | - Higher potential purity and batch-to-batch consistency.[5] - Better controlled crystalline structure, potentially leading to improved solubility.[5] - Absence of complex plant matrix components. | - Contains a spectrum of related compounds that may have synergistic effects. |
| Disadvantages | - May contain residual solvents or reagents from the synthesis process. | - Purity can vary significantly based on plant species, growing conditions, and extraction methods.[1] - Complex purification process required to isolate pure hypericin. |
It is important to note that while synthetic routes can yield a product with a higher degree of purity and a more defined impurity profile, natural extracts offer a complex mixture of compounds that may contribute to the overall biological activity. The choice between synthetic and natural hypericin will therefore depend on the specific application and research goals.
Experimental Protocols for Purity Assessment
Accurate determination of hypericin purity is crucial. Below are detailed methodologies for the key analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Hypericin Quantification
HPLC is the most widely used method for the quantitative analysis of hypericin.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A common mobile phase is a mixture of acetonitrile, methanol, and an aqueous buffer. For example, acetonitrile:methanol:10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) in a ratio of 54:36:10 (v/v/v).
-
-
Detection:
-
Hypericin is typically detected at a wavelength of 590 nm.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of hypericin reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Synthetic Hypericin: Dissolve a precisely weighed amount of the synthetic hypericin in methanol.
-
Natural Extract: Extract the powdered plant material or dried extract with a suitable solvent (e.g., 80% ethanol) using sonication or another appropriate method. The extract may need to be defatted with a non-polar solvent like hexane.
-
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the hypericin peak in the chromatogram based on the retention time of the reference standard. The concentration in the sample is determined by comparing the peak area with the calibration curve.
-
Mass Spectrometry (MS) for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities.
-
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
-
Procedure:
-
The sample is first separated by HPLC as described above.
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
-
The mass spectra of the peaks in the chromatogram can be used to identify known impurities by comparing their m/z values to those of reference standards or to values reported in the literature. For instance, hypericin has a molecular weight of 504.44 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to identify and quantify hypericin and its common impurity, pseudohypericin (B192201), without the need for chromatographic separation.
-
Procedure:
-
Dissolve the sample in a deuterated solvent (e.g., methanol-d4).
-
Acquire the ¹H NMR spectrum.
-
The signals in the region of 14-15 ppm are characteristic of the hydroxyl protons of hypericin and pseudohypericin and can be used for their identification and quantification.
-
Visualizing Hypericin's Mechanism of Action
Hypericin's therapeutic potential, particularly in photodynamic therapy (PDT) for cancer, is linked to its ability to induce apoptosis. The following diagram illustrates the key steps in this signaling pathway.
Caption: Hypericin-induced apoptotic pathway in cancer cells upon light activation.
This guide provides a foundational understanding of the purity considerations for synthesized versus natural hypericin. For specific research applications, it is always recommended to perform a thorough analytical characterization of the hypericin being used.
References
Hypericin: A Comparative Performance Analysis Against Established Research Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypericin's performance against established research compounds in key therapeutic areas: oncology, virology, and neuroscience. The data presented is curated from preclinical and clinical studies to offer a comprehensive overview for researchers and drug development professionals.
Anticancer Activity: Hypericin (B1674126) vs. Doxorubicin (B1662922)
Hypericin, a naturally occurring compound, has demonstrated significant anticancer properties, primarily through its action as a photosensitizer in photodynamic therapy (PDT) and also through light-independent mechanisms. Its performance is benchmarked against Doxorubicin, a widely used chemotherapeutic agent.
Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of hypericin and doxorubicin in various cancer cell lines. It is important to note that direct comparisons are best made when compounds are tested under identical experimental conditions within the same study. The data below is compiled from multiple sources and should be interpreted with this consideration.
| Cell Line | Cancer Type | Hypericin IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 5 (24h) | 20 (24h) | [1] |
| AGS | Gastric Cancer | 1 (24h), 0.05 (48h) | Not Reported | [2] |
| HepG2 | Hepatocellular Carcinoma | Not Reported | 12.18 | [3] |
| Huh7 | Hepatocellular Carcinoma | Not Reported | > 20 | [3] |
| A549 | Lung Cancer | Not Reported | > 20 | [3] |
| HeLa | Cervical Cancer | Not Reported | 2.92 | [3] |
| PC3 | Prostate Cancer | Not Reported | 2.64 | [4] |
| HCT116 | Colon Cancer | Not Reported | 24.30 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxicity of hypericin and doxorubicin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of hypericin or the benchmark compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Signaling Pathway: Hypericin in Cancer
Hypericin's anticancer activity, particularly in photodynamic therapy, involves the generation of reactive oxygen species (ROS) that induce apoptosis and necrosis in cancer cells. Key signaling pathways affected include the p38 MAPK, JNK, and PI3K pathways.
Signaling Pathway: Doxorubicin in Cancer
Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, leading to DNA damage and apoptosis. The p53 and Notch signaling pathways are critically involved in doxorubicin-induced apoptosis.[5][6]
Antiviral Activity: Hypericin vs. Cidofovir (B1669016)
Hypericin has shown broad-spectrum antiviral activity against various enveloped viruses. Its performance is compared here with Cidofovir, a nucleotide analog antiviral medication.
Data Summary: In Vitro Antiviral Efficacy
The following table presents the half-maximal effective concentration (EC50) values for hypericin and cidofovir against different viruses. As with the anticancer data, these values are compiled from various studies and should be interpreted cautiously due to potential variations in experimental setups.
| Virus | Hypericin EC50 (µM) | Cidofovir EC50 (µM) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | 2.59 - 2.94 | Not Directly Compared | [7] |
| Vaccinia Virus (VV) | Not Reported | 18.74 - 30.85 | [8] |
| Parvovirus B19 | Not Reported | 7.45 - 41.27 | [9] |
| Polyomavirus BK | Not Reported | Up to 3-log reduction with lipid esters | [10] |
| SARS-CoV-2 | 0.0485 (ng/mL) | Not Reported | [11] |
| Alpha-Coronavirus (PEDV) | 3.53 | Not Reported | [12] |
| Alpha-Coronavirus (TGEV) | 2.11 | Not Reported | [12] |
Experimental Protocol: Plaque Reduction Assay
The antiviral efficacy of compounds like hypericin and cidofovir is often determined using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.
-
Cell Culture: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus and Compound Incubation: A known amount of virus is pre-incubated with different concentrations of the antiviral compound.
-
Infection: The cell monolayers are then infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.
Signaling Pathway: Hypericin's Antiviral Mechanism
Hypericin's antiviral mechanism is multifaceted and can involve direct inactivation of virions, inhibition of viral entry and replication. For some viruses, it has been shown to target viral enzymes like the 3CL protease.
Signaling Pathway: Cidofovir's Antiviral Mechanism
Cidofovir is a nucleotide analog that, once phosphorylated within the host cell, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[13][14][15]
Antidepressant Activity: Hypericin vs. Imipramine (B1671792)
Extracts of Hypericum perforatum (St. John's Wort), containing hypericin as a key active constituent, have been widely studied for their antidepressant effects. Here, we compare its performance with Imipramine, a tricyclic antidepressant.
Data Summary: Clinical Efficacy in Depression
The following table presents data from a randomized, double-blind, multicentre study comparing a Hypericum extract with imipramine and a placebo in patients with moderate depression. The primary outcome was the change from baseline in the Hamilton Depression Scale (HAM-D) score.
| Treatment Group | Mean Change in HAM-D Score (from baseline) | Standard Deviation | Reference |
| Hypericum Extract (1050 mg/day) | -15.4 | 8.1 | [16][17] |
| Imipramine (100 mg/day) | -14.2 | 7.3 | [16][17] |
| Placebo | -12.1 | 7.4 | [16][17] |
Another randomized controlled trial comparing a Hypericum extract (ZE 117, 250 mg twice daily) with imipramine (75 mg twice daily) in patients with mild to moderate depression showed a decrease in mean HAM-D scores from 22.4 to 12.00 for the Hypericum group and from 22.1 to 12.75 for the imipramine group over 6 weeks.[18]
Experimental Protocol: Hamilton Depression Rating Scale (HAM-D)
The HAM-D is a widely used clinician-administered rating scale to assess the severity of depression in clinical trials.
-
Structured Interview: A trained clinician conducts a structured interview with the patient to evaluate various symptoms of depression.
-
Symptom Scoring: The scale consists of multiple items (typically 17 or 21) that cover mood, guilt, suicide, insomnia, work and activities, retardation, agitation, anxiety, somatic symptoms, and weight loss. Each item is rated on a 3- or 5-point scale.
-
Total Score Calculation: The scores for each item are summed to produce a total score. A higher score indicates more severe depression.
-
Assessment of Change: The scale is administered at baseline and at various time points during the treatment to measure the change in depression severity.
Signaling Pathway: Hypericin's Antidepressant Mechanism
The antidepressant effect of Hypericum extracts, including hypericin, is thought to be multifactorial, involving the inhibition of the reuptake of several neurotransmitters.
Signaling Pathway: Imipramine's Antidepressant Mechanism
Imipramine is a tricyclic antidepressant that primarily works by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[19][20][21][22]
References
- 1. Cytotoxic and apoptogenic effect of hypericin, the bioactive component of Hypericum perforatum on the MCF-7 human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypericin Induces Apoptosis in AGS Cell Line with No Significant Effect on Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. dovepress.com [dovepress.com]
- 6. e-century.us [e-century.us]
- 7. Hypericin blocks the function of HSV-1 alkaline nuclease and suppresses viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral effect of cidofovir on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ether Lipid Ester Derivatives of Cidofovir Inhibit Polyomavirus BK Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Hypericin Inhibit Alpha-Coronavirus Replication by Targeting 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. nbinno.com [nbinno.com]
- 15. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypericum extract versus imipramine or placebo in patients with moderate depression: randomised multicentre study of treatment for eight weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypericum extract versus imipramine or placebo in patients with moderate depression: randomised multicentre study of treatment for eight weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of St John's wort and imipramine for treating depression: randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 21. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]
- 22. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Hypericin (Standard): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Hypericin, a naturally occurring naphthodianthrone, requires careful management as a hazardous chemical. This guide provides essential, step-by-step procedures for the proper disposal of Hypericin.
Key Safety and Handling Data
Proper disposal procedures are intrinsically linked to the chemical's properties and associated hazards. The following table summarizes essential data for Hypericin relevant to its safe handling and disposal.
| Property | Value | Source |
| Oral Toxicity | Acute Toxicity - Oral, Category 4 (Harmful if swallowed) | [1][2] |
| Storage Temperature | -20°C | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Bioaccumulation | The substance fulfills the very bioaccumulative criterion. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedures
The disposal of Hypericin must be conducted in strict accordance with local, regional, and national regulations for hazardous waste. Under no circumstances should Hypericin or its containers be disposed of in standard trash or discharged into the sewer system.
Step 1: Personal Protective Equipment (PPE)
Before handling Hypericin for disposal, it is crucial to wear appropriate personal protective equipment to prevent skin contact, eye exposure, and inhalation.
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder form outside of a fume hood, a dust mask or respirator is recommended.
Step 2: Waste Segregation and Collection
All materials contaminated with Hypericin must be segregated and treated as hazardous waste.
-
Solid Waste: Unused or expired Hypericin powder, along with contaminated consumables such as weighing paper, pipette tips, and gloves, must be placed in a clearly labeled and sealed container designated for hazardous solid waste.
-
Liquid Waste: Solutions containing Hypericin should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other incompatible waste streams. Hypericin is soluble in organic solvents like DMSO and ethanol.
Step 3: Decontamination of Work Surfaces
Following the handling of Hypericin, all work surfaces, including benchtops and fume hoods, should be thoroughly decontaminated. Use an appropriate solvent, such as 70% ethanol, followed by a cleaning agent. All cleaning materials, like wipes and paper towels, must be disposed of as hazardous solid waste.
Step 4: Container Labeling and Storage
Properly label all waste containers with "Hazardous Waste," the chemical name "Hypericin," and the primary hazard, such as "Toxic." Store these containers in a designated, secure area away from incompatible materials until they can be collected by a certified hazardous waste disposal service.
Step 5: Spill Management
In the event of a Hypericin spill:
-
Evacuate and Ventilate: For large spills or if the powder becomes airborne, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully cover the area to prevent the powder from becoming airborne.
-
Cleanup: While wearing appropriate PPE, use absorbent pads for liquid spills. For solid spills, carefully sweep or vacuum the material.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Step 6: Disposal of Empty Containers
Empty containers that have held Hypericin must be handled as hazardous waste. These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the original labels before disposing of the container in accordance with institutional guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Hypericin.
Caption: Workflow for the proper disposal of Hypericin.
References
Essential Safety and Operational Guidance for Handling Hypericin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the handling of Hypericin, a naturally occurring naphthodianthrone. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hypericin is a potent photosensitizing agent with antiviral, anticancer, and antidepressant properties.[1][2][3][] While a valuable compound in research, it is classified as harmful if swallowed and requires careful handling to avoid exposure.[5] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to minimize risk.
Key Chemical and Safety Data
A summary of essential quantitative data for Hypericin is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₀H₁₆O₈ | |
| Molecular Weight | 504.44 g/mol | |
| Appearance | Dark brown to black-red solid/powder | |
| Melting Point | 299-301°C | |
| Solubility | ||
| in DMSO/DMF | ~30 mg/mL | |
| in DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | |
| in Water | Insoluble | |
| in Ethanol (B145695), Methanol, Acetone | Soluble | |
| Storage Temperature | ||
| Powder | -20°C, protect from light | |
| In Solvent (DMSO or Ethanol) | -20°C for up to 3 months | |
| Oral Toxicity (Classification) | Acute Toxicity (Oral) Category 4 (Harmful if swallowed) | |
| Oral LD50 (Rat) | >2000 mg/kg (for Hypericum perforatum extract) |
Standard Operating Procedures for Handling Hypericin
The following diagrams and protocols outline the necessary steps for safely handling Hypericin in a laboratory setting.
Hypericin Handling Workflow
Caption: Workflow for handling Hypericin from preparation to disposal.
Personal Protective Equipment (PPE) Selection Logic
Caption: Decision-making process for selecting appropriate PPE.
Experimental Protocols
Protocol for Safe Handling of Hypericin Powder
-
Preparation : Before handling, review the Safety Data Sheet (SDS). Don personal protective equipment including a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses with side shields. All work with solid Hypericin must be conducted in a certified chemical fume hood to avoid inhalation of dust particles.
-
Weighing : Use an analytical balance inside the fume hood. To minimize dust generation, handle the container and spatula gently.
-
Solubilization : Add the desired solvent to the vessel containing the weighed Hypericin. Gently swirl or vortex the mixture until the solid is completely dissolved.
-
Experimental Use : Keep all containers with Hypericin solutions covered when not in immediate use. If the experiment is sensitive to light, ensure all work is performed under subdued lighting or with amber-colored labware.
-
Decontamination : After handling, decontaminate all work surfaces, including the balance and the fume hood sash, with 70% ethanol followed by a standard laboratory cleaning agent. All cleaning materials, such as wipes and paper towels, must be disposed of as hazardous waste.
Protocol for Disposal of Hypericin Waste
Hypericin and all materials contaminated with it must be treated as hazardous waste. Do not dispose of Hypericin waste down the drain or in regular trash.
-
Personal Protective Equipment : Wear appropriate PPE as described in the handling protocol before starting any disposal procedures.
-
Waste Segregation :
-
Solid Waste : Place unused Hypericin powder, contaminated weighing paper, pipette tips, gloves, and any materials used for spill cleanup into a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : Collect all solutions containing Hypericin in a designated, sealed, and clearly labeled container for hazardous liquid waste.
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," "Hypericin," and the primary hazard classification (e.g., "Toxic").
-
Storage of Waste : Store waste containers in a designated, secure area away from incompatible materials, pending collection by a certified hazardous waste disposal service.
Spill Management Protocol
In the event of a Hypericin spill, follow these steps:
-
Evacuate and Ventilate : If the spill is large or if powder becomes airborne, evacuate the immediate area and ensure the fume hood is operating at maximum capacity to ventilate the space.
-
Containment :
-
Solid Spills : Carefully cover the spill with absorbent material to prevent the powder from becoming airborne.
-
Liquid Spills : Use absorbent pads or other suitable absorbent materials to contain the liquid.
-
-
Cleanup : While wearing appropriate PPE (including a respirator for powder spills), carefully clean up the contained spill. For liquid spills, soak up the solution with absorbent pads. Place all cleanup materials into a sealed, labeled hazardous waste container.
-
Decontamination : Thoroughly decontaminate the spill area with 70% ethanol and a laboratory cleaning agent. Dispose of all decontamination materials as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
